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  • Product: 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid
  • CAS: 2567498-37-5

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical and Biological Profile of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid

Abstract: This document provides a comprehensive technical overview of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid, a molecule designed with functional groups characteristic of targeted covalent inhibitors. Whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical overview of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid, a molecule designed with functional groups characteristic of targeted covalent inhibitors. While specific data for this compound is not extensively available in public literature, its structural motifs—an N-acryloyl piperidine core and a 4-hydroxy-4-acetic acid substitution—allow for a detailed, experience-based analysis of its likely physicochemical properties, mechanism of action, and potential therapeutic applications. This guide synthesizes information from analogous structures, particularly Bruton's tyrosine kinase (BTK) inhibitors, to project a scientific profile and propose robust methodologies for its synthesis, characterization, and biological evaluation.

Introduction and Design Rationale

The compound 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid, hereafter referred to as Compound A, incorporates three key chemical features that define its scientific interest:

  • The Acryloyl "Warhead": The N-prop-2-enoyl group is an α,β-unsaturated carbonyl system. This functionality is a well-established Michael acceptor, designed to react with nucleophilic residues, most notably cysteine, on target proteins. This reaction forms a stable, irreversible covalent bond, a strategy used to achieve prolonged and potent target inhibition.[1][2][3]

  • The Piperidine Scaffold: The piperidine ring serves as a rigid, three-dimensional scaffold. It correctly orients the acryloyl group for interaction with the target protein's active site while providing a framework for further chemical modification to optimize properties like selectivity and pharmacokinetics.

  • The Hydroxyacetic Acid Moiety: The geminal hydroxy and acetic acid groups at the 4-position significantly influence the molecule's polarity and solubility. The carboxylic acid can act as a hydrogen bond donor and acceptor and provides a handle for salt formation, potentially improving aqueous solubility and bioavailability.

The combination of these features strongly suggests that Compound A is designed as a targeted covalent inhibitor, likely for a protein kinase. The most prominent class of drugs utilizing this chemistry are inhibitors of Bruton's tyrosine kinase (BTK), such as ibrutinib, which are critical in treating B-cell malignancies.[1][4][5]

Physicochemical Properties

While experimental data for Compound A is not publicly available, its properties can be reliably predicted based on its structure. These properties are crucial for formulation, administration, and pharmacokinetic performance.

PropertyPredicted Value / InformationSource / Rationale
CAS Number 2567498-37-5
Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol Calculated from formula
Appearance Likely a white to off-white solidBased on similar small molecules like ibrutinib.[6]
Solubility Predicted to have low solubility in water, but soluble in organic solvents like DMSO and methanol.The carboxylic acid improves polarity, but the overall structure retains significant nonpolar character. Ibrutinib is practically insoluble in water.[6][7]
pKa ~4.0-5.0 (Carboxylic Acid), ~8.0-9.0 (Piperidine Nitrogen, if protonated)Estimated from standard pKa values for acetic acid and piperidine derivatives.
LogP ~0.5 - 1.5Estimated based on structural analogues. The hydroxy and acid groups decrease lipophilicity compared to simpler N-acryloyl piperidines.

Proposed Synthetic Pathway

The synthesis of Compound A can be approached through a logical, multi-step sequence common in medicinal chemistry. The key steps involve the preparation of the core piperidine intermediate followed by N-acylation.

Workflow for Synthesis of Compound A

G cluster_0 Step 1: Synthesis of Piperidine Core cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Acryloylation A N-Protected-4-Piperidone B Reaction with Acetate Enolate A->B e.g., LDA, Acetic Acid C (1-Protected-4-hydroxypiperidin-4-yl)acetic acid B->C D 2-(4-Hydroxypiperidin-4-yl)acetic acid C->D e.g., TFA for Boc group E Final Compound A D->E Acryloyl chloride, Base

Caption: Proposed synthetic workflow for Compound A.

Detailed Protocol:
  • Synthesis of the Piperidine Core Intermediate: A common starting material is a commercially available N-protected 4-piperidone, such as N-Boc-4-piperidone.[8]

    • Step 1a: Enolate Addition. The synthesis of the (4-hydroxypiperidin-4-yl)acetic acid core can be achieved by reacting the ketone with a suitable acetate enolate. For example, treating acetic acid with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) generates the dianion, which can then react with N-benzyl-4-piperidone to form (1-benzyl-4-hydroxypiperidin-4-yl)acetic acid.[9]

    • Step 1b: Protection. The carboxylic acid may be protected as an ester (e.g., tert-butyl ester) to prevent side reactions in subsequent steps.[10]

  • Deprotection of the Piperidine Nitrogen:

    • If an N-Boc protecting group is used, it can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

    • If an N-benzyl group is used, it is typically removed via catalytic hydrogenation (e.g., H2, Pd/C).[10] This yields the key intermediate, 2-(4-hydroxypiperidin-4-yl)acetic acid.[11][12]

  • N-Acryloylation: The final step is the coupling of the secondary amine of the piperidine ring with acryloyl chloride.[13]

    • The piperidine intermediate is dissolved in an aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl byproduct.

    • Acryloyl chloride is added dropwise, typically at 0 °C, and the reaction is allowed to warm to room temperature.

    • Purification is performed using standard techniques such as column chromatography to yield the final product.

Mechanism of Action: Targeted Covalent Inhibition

The defining feature of Compound A is its potential to act as a targeted covalent inhibitor. This mechanism proceeds in two steps:

  • Reversible Binding: The inhibitor first binds non-covalently to the target protein's active site. The affinity of this initial binding is described by the inhibition constant (Ki).[14]

  • Irreversible Covalent Bonding: Once properly oriented in the active site, the acryloyl warhead is positioned near a nucleophilic residue (typically a cysteine). The thiol side chain of the cysteine attacks the β-carbon of the acrylamide in a Michael addition reaction, forming a permanent covalent bond.[4][5] The rate of this step is defined by the constant kinact.[14]

The overall potency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki.[15]

G E_I Enzyme (E) + Inhibitor (I) EI_noncovalent Non-covalent Complex (E·I) E_I->EI_noncovalent Ki (Reversible Binding) EI_covalent Covalent Adduct (E-I) EI_noncovalent->EI_covalent kinact (Covalent Bond Formation)

Caption: Two-step mechanism of covalent inhibition.

This covalent bonding leads to irreversible inactivation of the enzyme, providing a durable pharmacological effect that can last longer than the pharmacokinetic lifetime of the drug itself.[16]

Proposed Biological Evaluation Workflow

To characterize the biological activity of Compound A, a systematic screening cascade should be employed. Assuming a kinase target (e.g., BTK), the workflow would be as follows:

G A Primary Biochemical Assay (e.g., Intact Protein MS or Kinase Activity Assay) B Determine kinact/Ki A->B Quantify Covalent Potency C Cell-Based Potency Assay (Target Engagement & Downstream Signaling) B->C Confirm Cellular Activity D Kinome Selectivity Profiling (e.g., Activity-Based Protein Profiling) C->D Assess Off-Target Effects E In Vivo Efficacy Studies (e.g., Xenograft Models) D->E Evaluate Therapeutic Potential

Caption: Proposed biological evaluation cascade for Compound A.

Protocol: Determination of kinact/Ki by Intact Protein Mass Spectrometry

This method directly measures the rate of covalent modification of the target protein and is independent of substrate competition.[17][18]

  • Materials:

    • Purified recombinant target kinase (e.g., BTK).

    • Compound A stock solution in DMSO.

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Quenching Solution (e.g., 0.1% formic acid).

  • Procedure:

    • Prepare a reaction mixture by diluting the target kinase to a fixed concentration (e.g., 1 µM) in the assay buffer.

    • Initiate the reaction by adding various concentrations of Compound A (typically covering a range around the expected Ki).

    • Incubate the reactions at a constant temperature (e.g., 25 °C).

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction and immediately stop the reaction by adding it to the quenching solution.

    • Analyze the quenched samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative abundance of the unmodified enzyme and the enzyme-inhibitor covalent adduct.

  • Data Analysis:

    • For each inhibitor concentration, plot the percentage of modified enzyme against time.

    • Fit the data to a pseudo-first-order equation to obtain the observed rate constant (kobs) for each concentration.

    • Plot the kobs values against the inhibitor concentration [I].

    • Fit this second plot to the equation: kobs = kinact * [I] / (Ki + [I]) to determine the kinetic parameters kinact and Ki.[17]

Safety and Handling

Acrylamide-containing compounds are reactive electrophiles and should be handled with appropriate care.

  • Chemical Reactivity: As Michael acceptors, they can react with biological nucleophiles other than the intended target, leading to potential off-target toxicities.

  • Handling Precautions: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid is a molecule rationally designed to function as a targeted covalent inhibitor. Its structural features suggest a strong potential for high-potency, irreversible inhibition of a target protein, likely a kinase containing a reactive cysteine in its active site. The proposed synthetic route is feasible using established chemical methodologies. A rigorous biological evaluation, beginning with quantitative kinetic characterization and progressing through cellular and selectivity assays, is essential to validate its therapeutic potential and define its safety profile. This guide provides the foundational framework for researchers to undertake a comprehensive investigation of this promising compound.

References

  • Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. (2025). Wiley Online Library. [Link]

  • Mechanisms for the action of representative BTK inhibitors. a Chemical... - ResearchGate. ResearchGate. [Link]

  • DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. (2022). EMJ. [Link]

  • Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. (2020). PMC. [Link]

  • 210563Orig1s000 210563Orig2s000. (2017). accessdata.fda.gov. [Link]

  • Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. (2020). Chemical Science (RSC Publishing). [Link]

  • Improving physicochemical properties of Ibrutinib with cocrystal strategy based on structures and natures of the carboxylic acid co-formers. (2023). ResearchGate. [Link]

  • “Physiochemical properties of the Ibrutinib forms” “Forced degradation and thermal decomposition of Ibrutinib” “The mo. FAF CUNI. [Link]

  • Characterization of Amorphous Ibrutinib Thermal Stability. (2023). Organic Process Research & Development - ACS Publications. [Link]

  • Ibrutinib. PubChem - NIH. [Link]

  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2023). Analytical Chemistry - ACS Publications. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2018). PMC. [Link]

  • Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. (2023). ACS Omega. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. (2023). RSC Publishing. [Link]

  • Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)-benzylidene]piperidin-4-one Curcuminoids for the Treatment of Pancreatic Carcinoma. (2020). PMC. [Link]

  • Synthesis and characterization of new temperature-responsive polymers, poly(N-acryloylpiperidine) derivatives. J-STAGE. [Link]

  • RAFT Homo and Copolymerization ofN-Acryloyl-morpholine, Piperidine, and Azocane and Their Self-Assembled Structures. ResearchGate. [Link]

  • N-acylated piperidine derivatives, process for producing them, and pharmaceutical compositions containing them.
  • RAFT homo- and copolymerization of N-acryloyl-morpholine, piperidine, and azocane and their self-assembled structures. Infoscience. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2012). PMC. [Link]

  • 2-[4-hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride. NextSDS. [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine.
  • Synthesis of (1-benzyl-4-hydroxypiperidin-4-yl)acetic acid. PrepChem.com. [Link]

  • 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride. J&K Scientific LLC. [Link]

  • 2-(4-Hydroxypiperidin-1-yl)acetic acid. PubChem. [Link]

  • Piperidine Synthesis. (1984). DTIC. [Link]

  • Chemical Properties of Acetic acid, hydroxy- (CAS 79-14-1). Cheméo. [Link]

  • 2-[4-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]acetic acid. Chemazone. [Link]

  • Chemoenzymatic Formation of Hydroxypiperidines. Radboud Repository. [Link]

  • Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2020). SciELO. [Link]

  • 2-(4-Ethoxy-1-ethylpiperidin-4-yl)acetic acid. PubChem. [Link]

  • Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (2007). PMC. [Link]

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Exploratory

The Covalent Inhibition of Bruton's Tyrosine Kinase by 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid (Ibrutinib): A Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the mechanism of action for the compound 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action for the compound 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid, widely known as Ibrutinib (formerly PCI-32765). Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its unique covalent mechanism of action has revolutionized the treatment of various B-cell malignancies.

Introduction: Targeting the B-Cell Receptor Signaling Pathway

The B-cell receptor (BCR) signaling pathway is fundamental for the development, proliferation, and survival of B-lymphocytes.[3][4] In many B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is constitutively active, driving malignant cell growth and survival.[2][5] Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a crucial downstream mediator of the BCR pathway, making it a prime therapeutic target.[1][3][4] Ibrutinib was designed to specifically and irreversibly inhibit BTK, thereby disrupting the signaling cascade that promotes cancer cell survival.[2][5]

Core Mechanism: Irreversible Covalent Inhibition of BTK

The defining feature of Ibrutinib's mechanism of action is its ability to form a covalent bond with its target, BTK. This irreversible inhibition leads to sustained inactivation of the enzyme.

The Electrophilic Warhead and Nucleophilic Target

Ibrutinib's chemical structure features an acrylamide group, which acts as an electrophilic "warhead".[2] The active site of BTK contains a specific cysteine residue at position 481 (Cys-481).[1][6] The thiol group of this cysteine residue acts as a nucleophile.

The Michael Addition Reaction

Ibrutinib binds to the ATP binding site of BTK.[3] The prop-2-enoyl (acrylamide) moiety of Ibrutinib is positioned in close proximity to the Cys-481 residue. This allows for a Thia-Michael addition reaction to occur, where the thiol group of Cys-481 attacks the electrophilic double bond of the acrylamide group.[7] This results in the formation of a stable, irreversible covalent bond between Ibrutinib and BTK.[2][5]

Ibrutinib Ibrutinib (with acrylamide group) Covalent_Bond Irreversible Covalent Bond (Michael Addition) Ibrutinib->Covalent_Bond Binds to active site BTK BTK Active Site (with Cys-481) BTK->Covalent_Bond Nucleophilic attack by Cys-481 Inactivated_BTK Permanently Inactivated BTK Covalent_Bond->Inactivated_BTK Results in

Figure 1: Covalent bond formation between Ibrutinib and BTK.

This covalent inhibition effectively and permanently shuts down the kinase activity of BTK, preventing the phosphorylation of its downstream substrates.[1]

Downstream Cellular Consequences of BTK Inhibition

The irreversible inactivation of BTK by Ibrutinib has profound effects on B-cell function and survival, particularly in malignant B-cells.

Disruption of BCR Signaling Cascade

BTK is a central node in the BCR signaling pathway. Its inhibition by Ibrutinib blocks the transduction of signals from the B-cell receptor. This leads to the inhibition of downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2), and prevents the subsequent activation of pathways that promote cell proliferation and survival, such as the NF-κB pathway.[1][8]

cluster_BCR_Signaling BCR Signaling Pathway BCR B-Cell Receptor (BCR) SYK Syk BCR->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (e.g., NF-κB) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition

Figure 2: Ibrutinib's disruption of the BCR signaling pathway.

Inhibition of Proliferation and Induction of Apoptosis

By blocking the pro-survival signals emanating from the BCR, Ibrutinib inhibits the proliferation of malignant B-cells.[1][9] Deprived of these essential survival signals, the cancerous B-cells undergo programmed cell death, or apoptosis.[1]

Modulation of Adhesion and Migration

BTK signaling is also involved in the adhesion and migration of B-cells to protective microenvironments within lymph nodes and bone marrow.[5][9] Ibrutinib disrupts these processes by inhibiting chemokine receptor signaling (e.g., CXCR4), leading to the egress of malignant cells from these protective niches into the peripheral blood, where they are more susceptible to apoptosis.[2][3][10]

Cellular EffectConsequence of BTK Inhibition
Proliferation Inhibition of cell cycle progression.[1][9]
Survival Induction of apoptosis.[1][5]
Adhesion Reduced ability to adhere to stromal cells.[5][9]
Migration Impaired chemotaxis towards CXCL12 and CXCL13.[2][10]

Experimental Protocols for Mechanistic Validation

The following protocols outline key experiments used to elucidate and confirm the mechanism of action of Ibrutinib.

Enzymatic Assay: Measuring BTK Inhibition

This assay directly measures the ability of Ibrutinib to inhibit the kinase activity of BTK.

Protocol:

  • Reagents: Recombinant human BTK enzyme, ATP, a suitable peptide substrate (e.g., a poly-Glu, Tyr peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Pre-incubate recombinant BTK with varying concentrations of Ibrutinib for a specified time (e.g., 60 minutes) to allow for covalent bond formation. b. Initiate the kinase reaction by adding the peptide substrate and ATP. c. Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature. d. Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Plot the percentage of BTK inhibition against the Ibrutinib concentration to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited). For Ibrutinib, this value is in the nanomolar range.[1]

Cellular Assay: Assessing Inhibition of BTK Autophosphorylation

This assay confirms that Ibrutinib can inhibit BTK activity within a cellular context.

Protocol:

  • Cell Line: Use a B-cell lymphoma cell line that expresses BTK (e.g., DOHH2).[11]

  • Procedure: a. Treat the cells with varying concentrations of Ibrutinib for a defined period. b. Stimulate the B-cell receptor using an anti-IgM or anti-IgG antibody to induce BTK autophosphorylation. c. Lyse the cells and perform a Western blot analysis using an antibody specific for phosphorylated BTK (pBTK).

  • Data Analysis: Quantify the pBTK signal relative to total BTK and a loading control. A dose-dependent decrease in pBTK levels indicates cellular BTK inhibition.[12]

Functional Assay: B-Cell Proliferation Assay

This assay measures the downstream functional consequence of BTK inhibition on B-cell proliferation.

Protocol:

  • Cells: Isolate primary B-cells from peripheral blood or use a suitable B-cell line.

  • Procedure: a. Plate the cells in a 96-well plate and treat with a range of Ibrutinib concentrations. b. Stimulate the cells with an appropriate mitogen, such as anti-IgM and IL-4, to induce proliferation. c. After a set incubation period (e.g., 72 hours), add a reagent to measure cell proliferation (e.g., [³H]-thymidine incorporation or a colorimetric assay like MTS).

  • Data Analysis: Measure the level of proliferation in treated versus untreated cells to determine the inhibitory effect of Ibrutinib.[12]

Start Experimental Design Enzymatic_Assay Enzymatic Assay (BTK IC50) Start->Enzymatic_Assay Direct Inhibition Cellular_Assay Cellular Assay (pBTK Western Blot) Start->Cellular_Assay Target Engagement in Cells Functional_Assay Functional Assay (B-Cell Proliferation) Start->Functional_Assay Downstream Effect Conclusion Mechanistic Confirmation Enzymatic_Assay->Conclusion Cellular_Assay->Conclusion Functional_Assay->Conclusion

Figure 3: Experimental workflow for validating Ibrutinib's mechanism of action.

Conclusion

The mechanism of action of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid (Ibrutinib) is a paradigm of targeted covalent inhibition. By forming an irreversible bond with Cys-481 in the active site of BTK, Ibrutinib effectively abrogates the kinase's function. This leads to a cascade of downstream effects, including the inhibition of B-cell proliferation, induction of apoptosis, and disruption of cell adhesion and migration. This multifaceted impact on malignant B-cells underscores its potent therapeutic efficacy in the treatment of various B-cell cancers. The experimental protocols detailed herein provide a robust framework for researchers to investigate and validate the mechanism of this and other covalent kinase inhibitors.

References

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PMC. (n.d.).
  • Ibrutinib - Wikipedia. (n.d.).
  • Mechanism of Action - WM | IMBRUVICA® (ibrutinib) HCP. (n.d.).
  • Ibrutinib: an Inhibitor of Bruton's Tyrosine Kinase | Value-Based Cancer Care. (n.d.).
  • A fresh look at covalent BTK inhibitor resistance | Blood | American Society of Hematology. (2024, September 5).
  • Ibrutinib for CLL: Mechanism of action and clinical considerations - Lymphoma Hub. (2024, July 17).
  • Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. (2025, January 31).
  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - Frontiers. (2021, July 18).
  • The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC. (n.d.).
  • The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC. (2011, July 13).
  • The Bruton tyrosine kinase inhibitor PCI-32765 thwarts chronic lymphocytic leukemia cell survival and tissue homing in vitro and in vivo - PubMed. (2012, February 2).
  • PCI-32765: A novel Bruton's tyrosine kinase inhibitor for the treatment of lymphoid malignancies - ResearchGate. (2025, August 6).

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Foundational

An In-Depth Technical Guide to "2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid" as a Covalent Modifier

Foreword: The Resurgence of Covalent Modifiers in Drug Discovery The paradigm of drug discovery has traditionally favored non-covalent interactions, seeking reversible binding to biological targets. However, the landscap...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Resurgence of Covalent Modifiers in Drug Discovery

The paradigm of drug discovery has traditionally favored non-covalent interactions, seeking reversible binding to biological targets. However, the landscape is evolving, with a renewed and sophisticated appreciation for covalent modifiers. These molecules, which form a stable, covalent bond with their target protein, offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to address challenging, "undruggable" targets.[1][2] The strategic deployment of a reactive "warhead" within a high-affinity ligand scaffold has transformed what was once considered a liability into a powerful therapeutic modality.

This guide provides a comprehensive technical overview of "2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid," a molecule poised for investigation as a targeted covalent modifier. While specific biological data for this compound is emerging, its structure, featuring an acrylamide warhead, places it within a well-studied class of covalent agents.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for the synthesis, characterization, and evaluation of this and similar covalent modifiers. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rigorous scientific inquiry.

Molecular Architecture and Rationale for Covalent Modification

The structure of "2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid" (CAS 2567498-37-5) is a deliberate amalgamation of functionalities, each with a putative role in its action as a covalent modifier.

  • The Acrylamide Warhead: The acryloyl group is the reactive electrophile, designed to undergo a Michael addition reaction with a nucleophilic amino acid residue on the target protein.[4] Cysteine, with its highly nucleophilic thiol group, is the most common target for acrylamide-based modifiers.[3][4] The reactivity of the acrylamide is tuned to be low enough to avoid indiscriminate off-target reactions, yet sufficient to engage its intended target upon non-covalent binding.[5]

  • The Piperidine-4-acetic acid Scaffold: This portion of the molecule is hypothesized to provide the initial, non-covalent binding affinity and selectivity for the target protein. The hydroxyl and carboxylic acid groups offer potential hydrogen bonding interactions, while the piperidine ring provides a rigid, three-dimensional structure to orient the acrylamide warhead within the protein's binding pocket.

Synthesis of 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid

Proposed Synthetic Scheme:

Synthesis_Scheme cluster_0 Starting Material cluster_1 Reagents cluster_2 Reaction cluster_3 Product SM 2-(4-hydroxypiperidin-4-yl)acetic acid reaction Acylation SM->reaction reagent1 Acryloyl chloride reagent1->reaction reagent2 Base (e.g., Triethylamine) reagent2->reaction reagent3 Solvent (e.g., Dichloromethane) product 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid reaction->product

Caption: Proposed synthesis of the target compound via acylation.

Detailed Protocol:

  • Dissolution: Dissolve 2-(4-hydroxypiperidin-4-yl)acetic acid in a suitable anhydrous solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution. The base will act as a scavenger for the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Acryloyl Chloride Addition: Slowly add acryloyl chloride dropwise to the cooled solution with vigorous stirring. The slow addition is crucial to maintain temperature control and prevent polymerization of the acryloyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a mild acid (e.g., dilute HCl) to neutralize the excess base. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final compound.

Characterization of Covalent Modification: A Step-by-Step Guide

The following sections outline a comprehensive workflow for characterizing "2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid" as a covalent modifier.

Confirmation of Covalent Adduct Formation

The initial and most critical step is to confirm that the compound forms a covalent bond with its target protein. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.[6]

Experimental Protocol: Intact Protein Mass Spectrometry

  • Incubation: Incubate the purified target protein with a molar excess of "2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid" in a suitable buffer at a controlled temperature (e.g., 37°C) for a defined period.

  • Sample Preparation: Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.

  • Mass Spectrometry Analysis: Analyze the protein sample by LC-MS. Acquire spectra for both the untreated protein and the inhibitor-treated protein.

  • Data Analysis: Compare the mass of the treated protein to the untreated protein. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

Data Presentation:

SampleTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)
Untreated ProteinXXN/A
Treated ProteinX + 213.21YY - X
Identification of the Covalent Binding Site

Once covalent modification is confirmed, the next step is to identify the specific amino acid residue that is modified. This is typically achieved by peptide mapping using mass spectrometry.

Experimental Protocol: Peptide Mapping by LC-MS/MS

  • Adduct Formation and Denaturation: Form the protein-inhibitor adduct as described above. Denature the protein using urea or guanidinium chloride and reduce and alkylate the cysteine residues.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, such as trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze by tandem mass spectrometry (MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence to identify the peptides. Look for a peptide with a mass modification corresponding to the mass of the inhibitor. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that is modified.

Kinetic Characterization of Irreversible Inhibition

For an irreversible inhibitor, the IC50 value is time-dependent and not an accurate measure of potency.[2][7] A more rigorous characterization involves determining the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation).[5][7] The ratio kinact/KI is the second-order rate constant that represents the efficiency of the covalent modification.[8]

Experimental Protocol: Determination of kinact and KI

  • Enzyme Activity Assay: Develop a continuous or discontinuous enzyme activity assay for the target protein.

  • Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for different time points.

  • Activity Measurement: Initiate the enzymatic reaction by adding the substrate and measure the initial reaction rates.

  • Data Analysis: Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (kobs). Plot the kobs values against the inhibitor concentrations. Fit the data to the following equation to determine kinact and KI:

    kobs = kinact * [I] / (KI + [I])

Workflow for Kinetic Analysis:

Kinetic_Analysis_Workflow cluster_0 Experiment cluster_1 Data Processing cluster_2 Kinetic Parameter Determination A Pre-incubate enzyme with varying [Inhibitor] and time B Measure residual enzyme activity A->B C Plot ln(Activity) vs. Time B->C D Determine k_obs from slopes C->D E Plot k_obs vs. [Inhibitor] D->E F Fit to Michaelis-Menten equation to obtain k_inact and K_I E->F

Caption: Workflow for determining kinetic parameters of an irreversible inhibitor.

Cellular Target Engagement

Demonstrating that a covalent modifier engages its target in a cellular context is a critical step in drug development.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in live cells.[10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the covalent modifier at various concentrations.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Protein Extraction and Quantification: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Target Protein Detection: Quantify the amount of soluble target protein at each temperature using a specific antibody (e.g., by Western blotting or ELISA).

  • Data Analysis: Generate a melting curve for the target protein in the presence and absence of the inhibitor. A shift in the melting curve to a higher temperature indicates target engagement.

Logical Relationship for CETSA:

CETSA_Logic cluster_0 Premise cluster_1 Mechanism cluster_2 Observation A Covalent modifier binds to target protein B Protein-ligand complex is formed A->B C Increased thermal stability of the target protein B->C D Higher temperature required to denature the protein C->D E Shift in the melting curve observed in CETSA D->E

Caption: The underlying principle of the Cellular Thermal Shift Assay.

Concluding Remarks and Future Directions

"2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid" represents a promising starting point for the development of a novel covalent modifier. Its chemical architecture provides a sound basis for targeted covalent inhibition. The experimental workflows detailed in this guide provide a rigorous framework for its characterization, from the initial confirmation of covalent binding to the demonstration of cellular target engagement.

The successful application of these methodologies will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of covalent drug action. The insights gained from such studies are invaluable for the rational design of next-generation covalent therapies with improved potency, selectivity, and safety profiles. As the field of covalent drug discovery continues to mature, the systematic and thorough characterization of novel covalent modifiers will be paramount to realizing their full therapeutic potential.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Keserű, G. M., & Lőrincz, Z. (2017). Covalent drugs in discovery and development. Expert Opinion on Drug Discovery, 12(11), 1099-1111. [Link]

  • Cohen, M. S., & Taunton, J. (2018). Targeting cysteine-containing proteins with covalent inhibitors. Current Opinion in Chemical Biology, 44, 23-31. [Link]

  • Emery Pharma. (2025, March 27). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. [Link]

  • News-Medical.Net. (2025, November 26). Using mass spectrometry chemoproteomics to advance covalent drug development. [Link]

  • Che, A. (2023, March 4). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. [Link]

  • RSC Publishing. (2026, February 4). High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2. [Link]

  • Enzymlogic. (n.d.). Inactivation Kinetics, Irreversible Drug Discovery. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Molina, D. M. (2016). CETSA simplifies high-throughput compound screening and provides a mechanism-of-action overview. Nature Communications, 7(1), 1-10. [Link]

  • ACS Publications. (2022, July 26). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. [Link]

  • Strelow, J. M., & Johnston, J. N. (2016). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 871–874. [Link]

  • ACS Publications. (2022, January 6). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]

  • National Institutes of Health. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. [Link]

  • National Center for Biotechnology Information. (2025, April 3). Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning. [Link]

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Exploratory

"2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid" potential biological targets

An In-Depth Technical Guide to Identifying the Biological Targets of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid Abstract This technical guide outlines a comprehensive strategy for the identification and valida...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Identifying the Biological Targets of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid

Abstract

This technical guide outlines a comprehensive strategy for the identification and validation of potential biological targets for the novel compound, 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid. Based on its distinct structural features—notably the presence of an acrylamide "warhead" and a piperidine scaffold—the central hypothesis is that this molecule functions as a targeted covalent inhibitor. We present a multi-pronged approach commencing with in silico target prediction to generate initial hypotheses. The core of this guide is a detailed exposition of chemoproteomic techniques, with a primary focus on Activity-Based Protein Profiling (ABPP) as the most potent method for identifying covalent targets in their native biological context.[1][2][3] Finally, we delineate a systematic workflow for the biochemical and cellular validation of putative targets. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel therapeutic agents.

Part 1: Structural Rationale and Target Hypothesis

The journey to elucidate the therapeutic potential of a novel small molecule begins with a thorough analysis of its chemical structure. The structure of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid presents several key features that inform a robust target identification strategy.

  • The Acrylamide Warhead: The most functionally significant feature is the N-acryloyl group. Acrylamides are a well-established class of electrophilic "warheads" used in the design of targeted covalent inhibitors (TCIs).[4][5] This moiety acts as a Michael acceptor, enabling it to form a stable, irreversible covalent bond with nucleophilic amino acid residues on a protein target, most commonly cysteine.[6][7] The strategic use of an acrylamide warhead has led to the successful development of numerous FDA-approved drugs, particularly in oncology, such as inhibitors of Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).[7][8][9] The reactivity of the acrylamide can be tuned to enhance selectivity, minimizing off-target effects while maximizing potency against the intended target.[6][10]

  • The Piperidine Scaffold: The piperidine ring is a classic example of a "privileged scaffold" in medicinal chemistry.[11][12] Its prevalence in a wide array of approved drugs highlights its favorable physicochemical and pharmacokinetic properties. The piperidine core provides a three-dimensional framework that can be strategically decorated with functional groups to optimize interactions with a protein's binding pocket.[13][14] This scaffold is found in drugs targeting a diverse range of biological systems, including the central nervous system and various cancer-related proteins.[12][15]

  • The 4-Hydroxy and Acetic Acid Groups: These substituents on the piperidine ring are likely to serve as key recognition elements, forming hydrogen bonds and ionic interactions with the target protein. They play a crucial role in determining the molecule's binding affinity and selectivity.

Central Hypothesis: Based on this structural analysis, the primary hypothesis is that 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid acts as a targeted covalent inhibitor, forming an irreversible bond with a cysteine residue within the binding site of its protein target(s). The piperidine core and its substituents are hypothesized to provide the necessary non-covalent interactions to position the acrylamide warhead for selective reaction.

Part 2: In Silico Target Prediction - A First-Pass Analysis

Before embarking on resource-intensive experimental studies, computational methods can provide valuable, data-driven hypotheses about the potential biological targets of a small molecule.[16][17] This in silico approach leverages vast databases of known ligand-target interactions to predict targets for a novel query molecule.[18][19]

Rationale: The underlying principle of many in silico target prediction methods is chemical similarity: structurally similar molecules often exhibit similar biological activities.[18] By comparing the structure of our compound of interest to databases of molecules with known targets, we can generate a ranked list of probable protein targets.

Methodologies: A combination of ligand-based and structure-based approaches is recommended for a comprehensive analysis.

  • Ligand-Based Methods: These methods rely on the 2D or 3D similarity to known active molecules.

    • Chemical Similarity Searching: Utilizes molecular fingerprints to identify compounds with similar structures in databases like ChEMBL. The targets of these similar compounds are then proposed as potential targets for the query molecule.[18]

    • Machine Learning Models: These models are trained on large datasets of compounds and their associated biological activities to recognize patterns that correlate with specific target interactions.[16][20]

  • Structure-Based Methods:

    • Panel Docking: The compound is computationally docked against a large panel of 3D protein structures to predict binding affinity and pose. This can help identify potential targets even if they are not known to bind structurally similar molecules.[18][19]

Experimental Protocol: In Silico Target Prediction Workflow
  • Compound Preparation: Generate a 2D and 3D representation of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid in a suitable format (e.g., SMILES, SDF).

  • Select Prediction Tools: Utilize a combination of publicly available and commercial web servers for target prediction (e.g., SwissTargetPrediction, TargetHunter, PharmMapper).

  • Execute Predictions: Submit the compound's structure to the selected platforms. It is advisable to use multiple tools, as their underlying algorithms and databases differ.

  • Data Aggregation and Analysis: Consolidate the prediction results from all platforms. Prioritize targets that are predicted by multiple independent methods.

  • Target Prioritization: Filter the list of potential targets based on the presence of a ligand-accessible cysteine residue, which is a prerequisite for the hypothesized covalent mechanism. Further refinement can be based on the biological plausibility of the target in a disease context of interest.

Visualization: In Silico Target Prediction Workflow

in_silico_workflow cluster_methods Prediction Methodologies compound Query Compound (2D/3D Structure) ligand_based Ligand-Based (Similarity, Machine Learning) compound->ligand_based structure_based Structure-Based (Panel Docking) compound->structure_based predictions Raw Predicted Target List ligand_based->predictions structure_based->predictions databases Chemogenomic Databases (e.g., ChEMBL, PDB) databases->ligand_based databases->structure_based filtering Filtering & Prioritization (Cysteine presence, biological relevance) predictions->filtering hypotheses Prioritized Target Hypotheses filtering->hypotheses

Caption: Workflow for in silico prediction of biological targets.

Data Presentation: Hypothetical In Silico Prediction Results
Predicted TargetPrediction Method(s)Cysteine PresenceRationale for Prioritization
Kinase XSimilarity, DockingYes (Cys481 in ATP pocket)Druggable family, known to be targeted by acrylamides.
Cysteine Protease YMachine LearningYes (Catalytic Cys25)Cysteine is essential for function, high probability of interaction.
E3 Ligase ZDockingYes (Cys77)Emerging target class for covalent inhibitors.
GPCR ASimilarityNoLower priority due to lack of reactive cysteine.

Part 3: Chemoproteomic Strategies for Target Identification

While in silico methods provide valuable hypotheses, experimental validation is crucial. For covalent inhibitors, Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to identify protein targets directly in their native environment, such as in cell lysates or living cells.[1][3][21]

Rationale: ABPP utilizes chemical probes that mimic the inhibitor of interest to map the reactive proteome.[2] A competitive ABPP experiment is particularly well-suited for our purpose. In this setup, a biological system is pre-treated with our compound of interest, which binds to its targets. Subsequently, a broad-spectrum, "tagged" covalent probe (e.g., with a biotin or fluorescent tag) is added. The targets that have been engaged by our compound will be unavailable to react with the tagged probe. By using quantitative mass spectrometry, we can identify the proteins that show a significant reduction in tagging, thus revealing the targets of our compound.

Experimental Protocol: Competitive ABPP for Target Identification
  • Cell Culture and Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line if oncology is the therapeutic area of interest) to a sufficient density.

    • Harvest the cells and prepare a native proteome lysate by sonication or douncing in a suitable buffer (e.g., PBS) without detergents that might denature proteins.

    • Determine the protein concentration using a standard assay (e.g., BCA).

  • Competitive Inhibition:

    • Aliquot the proteome lysate into several tubes.

    • Treat the lysates with varying concentrations of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.

  • Probe Labeling:

    • Add a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne) to each lysate.

    • Incubate for a fixed time (e.g., 1 hour) to label the cysteine residues that were not blocked by the test compound.

  • Click Chemistry:

    • Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-labeled proteins.[21]

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated beads to the lysates to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the captured proteins from the beads.

    • Perform an on-bead or in-solution tryptic digest to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).

    • For each identified protein, calculate the ratio of its abundance in the compound-treated samples versus the vehicle control.

    • True targets will show a dose-dependent decrease in abundance, indicating that the compound blocked the labeling by the probe.

Visualization: Competitive ABPP Workflow

abpp_workflow cluster_treatment Step 1: Competitive Inhibition proteome Native Proteome (Cell Lysate) control Vehicle Control (DMSO) proteome->control compound Test Compound (Varying Concentrations) proteome->compound probe Step 2: Add Tagged Cysteine Probe (e.g., Iodoacetamide-Alkyne) control->probe compound->probe click Step 3: Click Chemistry (Add Biotin-Azide) probe->click enrich Step 4: Enrichment (Streptavidin Beads) click->enrich ms Step 5: LC-MS/MS Analysis enrich->ms analysis Step 6: Data Analysis (Identify proteins with reduced signal) ms->analysis

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Part 4: Validation of Putative Biological Targets

Chemoproteomics can identify hundreds of potential targets. A rigorous validation cascade is essential to confirm which of these are bona fide targets and are responsible for the compound's biological effects.

Rationale: Validation involves orthogonal assays to confirm direct binding, measure the functional consequences of binding, and establish a link between target engagement and cellular phenotype.

Validation Workflow:
  • Biochemical Validation:

    • Objective: Confirm direct, covalent binding and determine the potency and kinetics of the interaction.

    • Methods:

      • Recombinant Protein Expression: Express and purify the putative target protein.

      • Intact Protein Mass Spectrometry: Incubate the purified protein with the compound and analyze by MS to observe the mass shift corresponding to covalent adduction.

      • Enzyme Inhibition Assays: If the target is an enzyme, perform activity assays to determine the IC50 value of the inhibitor.

      • Surface Plasmon Resonance (SPR): To measure binding kinetics (k_on, k_off), although less common for irreversible inhibitors.

  • Cellular Target Engagement:

    • Objective: Confirm that the compound engages the target in a cellular context.

    • Method:

      • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of a protein in the presence of a ligand. Covalent binding typically stabilizes the target protein, leading to a higher melting temperature. This can be assessed by Western blot or by mass spectrometry (thermal proteome profiling).

  • Functional Cellular Assays:

    • Objective: Link target engagement to a cellular response.

    • Methods:

      • Downstream Pathway Analysis: If the target is part of a known signaling pathway (e.g., a kinase), use Western blotting to measure changes in the phosphorylation of downstream substrates upon treatment with the compound.

      • Phenotypic Assays: Correlate the potency of the compound in a phenotypic assay (e.g., cell viability, cytokine release) with its potency in target engagement assays.

      • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the compound's cellular effect is diminished in these cells, it provides strong evidence that the effect is on-target.

Visualization: Target Validation Workflow

validation_workflow cluster_biochem Biochemical Validation cluster_cellular Cellular Validation putative_targets Putative Targets (from ABPP) binding Direct Binding (Intact Protein MS) putative_targets->binding function Functional Activity (Enzyme Inhibition, IC50) putative_targets->function engagement Target Engagement (CETSA) binding->engagement pathway Pathway Modulation (Western Blot) function->pathway confirmed_target Validated Target engagement->confirmed_target phenotype Phenotypic Correlation (Knockdown/Knockout) pathway->phenotype phenotype->confirmed_target

Caption: A systematic workflow for the validation of putative biological targets.

Part 5: Likely Target Classes and Therapeutic Implications

The chemical properties of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid suggest it will target proteins with hyper-reactive cysteines that are accessible within a suitable binding pocket. Based on the extensive literature on covalent inhibitors, several protein families are particularly likely to be targeted.[6][8][22]

  • Kinases: The human kinome is a major focus for drug discovery, especially in oncology. Many kinases possess a non-catalytic cysteine residue in or near the ATP-binding pocket that can be targeted by covalent inhibitors.[8][9] Targeting these cysteines can offer increased selectivity and potency compared to non-covalent ATP-competitive inhibitors. Examples include BTK (Ibrutinib) and EGFR (Osimertinib).[4][8]

  • Cysteine Proteases: This family of enzymes, which includes caspases and cathepsins, relies on a catalytic cysteine for their function. They are implicated in inflammation, apoptosis, and other key biological processes. Their inherent reactivity makes them prime targets for covalent inhibitors.

  • KRAS: The G12C mutation in the KRAS oncogene introduces a cysteine residue that has been successfully targeted by covalent inhibitors like Sotorasib, representing a major breakthrough in cancer therapy.[22]

  • Deubiquitinases (DUBs): These enzymes are typically cysteine proteases that regulate protein stability and are attractive targets in oncology and other diseases.

The therapeutic implications are broad and will ultimately depend on the specific target(s) identified. Given the prevalence of kinases as targets for acrylamide-based drugs, oncology and immunology are highly probable therapeutic areas.

Conclusion

The compound 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid possesses the hallmark features of a targeted covalent inhibitor. Its acrylamide warhead and drug-like piperidine scaffold make it a compelling candidate for drug discovery. The systematic approach detailed in this guide—beginning with in silico prediction, followed by rigorous chemoproteomic-based target identification and a multi-tiered validation cascade—provides a clear and effective path to elucidating its mechanism of action and therapeutic potential. By understanding which proteins this molecule targets and how it modulates their function, researchers can unlock its potential as a novel therapeutic agent.

References

  • Covalent targeting of acquired cysteines in cancer - PMC - NIH. ()
  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ()
  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic D
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery - Benchchem. ()
  • Spirocyclic Piperidines in Drug Discovery - PharmaBlock. ()
  • In Silico Target Prediction for Small Molecules - PubMed. ()
  • ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries | Journal of the American Chemical Society - ACS Public
  • Application of Chiral Piperidine Scaffolds in Drug Design - Thieme E-Books & E-Journals -. ()
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. ()
  • In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor1† | Molecular Omics | Oxford Academic. ()
  • In Silico Functional Profiling of Small Molecules and Its Applications - ACS Public
  • Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets - American Chemical Society. ()
  • Ligand Discovery by Activity-Based Protein Profiling - PMC. ()
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Acrylamide Bioisosterism: Alkenyl Aromatic Heterocycles as Reactivity-Tunable Warheads for Covalent BTK Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - SciSpace. ()
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI. ()
  • Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots - Nomura Research Group. ()
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Foundational

An In-depth Technical Guide to the Reactivity Profile of 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid

Introduction 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid (CAS No. 2567498-37-5) is a heterobifunctional molecule of significant interest in the fields of drug development, materials science, and bioconjugation.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid (CAS No. 2567498-37-5) is a heterobifunctional molecule of significant interest in the fields of drug development, materials science, and bioconjugation. Its unique architecture, featuring a polymerizable acryloyl group, a nucleophilic tertiary alcohol, and a modifiable carboxylic acid, offers a versatile platform for the synthesis of complex macromolecular structures and targeted therapeutic agents. This guide provides a comprehensive analysis of the molecule's reactivity profile, offering insights into the chemical behavior of each functional group and their interplay. The information presented herein is intended to empower researchers and scientists to harness the full potential of this versatile chemical entity.

Molecular Structure and Properties

The chemical structure of 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid combines three key functional groups on a central piperidine scaffold. This arrangement dictates its solubility, reactivity, and potential applications.

PropertyValueSource
CAS Number 2567498-37-5
Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol

The presence of the hydroxyl and carboxylic acid groups imparts hydrophilicity, while the acryloyl group provides a site for polymerization and Michael addition reactions.

Reactivity of the Acryloyl Group

The acryloyl group is an α,β-unsaturated amide, making it susceptible to both radical polymerization and nucleophilic conjugate addition (Michael addition). This dual reactivity is a cornerstone of its utility.

Radical Polymerization

The vinyl group of the acryloyl moiety can undergo radical polymerization to form polyacrylamide-based structures. This process is typically initiated by thermal or redox initiators.

  • Mechanism: The polymerization proceeds via a free-radical chain reaction, involving initiation, propagation, and termination steps.[1]

  • Controlled Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize polymers with well-defined molecular weights and narrow polydispersity.[2][3][4] RAFT polymerization is particularly advantageous as it is tolerant to a wide range of functional groups, including carboxylic acids, without the need for protecting chemistry.[2]

  • Exothermic Nature: The polymerization of acrylamide derivatives is highly exothermic, a critical consideration for process safety and control.[5]

Experimental Protocol: RAFT Polymerization

This protocol outlines a general procedure for the controlled polymerization of 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid.

Materials:

  • 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid (monomer)

  • Chain Transfer Agent (CTA), e.g., dodecyl trithiodimethyl propionic acid (DMPA)[3]

  • Initiator, e.g., 2,2'-azobis(isobutyronitrile) (AIBN)

  • Solvent, e.g., Dimethyl sulfoxide (DMSO) or Methanol[3][4]

  • Nitrogen source for deoxygenation

Procedure:

  • Dissolve the monomer, CTA, and AIBN in the chosen solvent in a reaction vessel.

  • Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.

  • Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C).[3]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing for monomer conversion (e.g., via ¹H NMR).[4]

  • Terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • Purify the resulting polymer by precipitation in a non-solvent, followed by filtration and drying.

Diagram: RAFT Polymerization Workflow

RAFT_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Monomer Monomer Mixing Mixing & Dissolution Monomer->Mixing CTA CTA CTA->Mixing Initiator Initiator Initiator->Mixing Solvent Solvent Solvent->Mixing Deoxygenation Deoxygenation (N2 Purge) Mixing->Deoxygenation Heating Heating (e.g., 70°C) Deoxygenation->Heating Monitoring Monitoring (NMR) Heating->Monitoring Termination Termination Monitoring->Termination Purification Purification Termination->Purification Polymer Final Polymer Purification->Polymer

Caption: Workflow for RAFT polymerization of the target molecule.

Michael Addition

The electron-deficient β-carbon of the acryloyl group is susceptible to nucleophilic attack by soft nucleophiles, such as thiols and amines, in a Michael addition reaction.[6][7] This reaction is a powerful tool for bioconjugation and material modification.

  • Reactivity with Thiols: Acrylamides are generally less reactive towards thiols compared to other α,β-unsaturated carbonyls, which allows for greater selectivity in biological systems.[6]

  • Reactivity with Amines: The aza-Michael addition of amines to the acryloyl group is also a facile reaction, though acrylates are generally more reactive than acrylamides.[8][9]

  • Reaction Conditions: Michael additions can often be performed under mild, catalyst-free conditions.[7]

Diagram: Michael Addition Reaction

Michael_Addition Molecule 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid Product Conjugate Product Molecule->Product Nucleophile Nucleophile (e.g., R-SH, R-NH2) Nucleophile->Product

Caption: General scheme of a Michael addition reaction.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations, most notably esterification.[10][11] Its acidic nature also plays a role in the molecule's overall properties.

Esterification

The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic or coupling agent-mediated conditions.

  • Fischer-Speier Esterification: This classic method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[12] The reaction is an equilibrium process, and removal of water can drive it to completion.[12]

  • Coupling Agent-Mediated Esterification: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to activate the carboxylic acid for reaction with alcohols under milder conditions.[13]

Experimental Protocol: Fischer-Speier Esterification

This protocol provides a general method for the esterification of the carboxylic acid group.

Materials:

  • 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid

  • Alcohol (e.g., methanol, ethanol)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Drying agent or Dean-Stark apparatus

Procedure:

  • Dissolve the carboxylic acid in a large excess of the alcohol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • If using a Dean-Stark apparatus, fill the side arm with the alcohol.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the ester by column chromatography or distillation.

Acidity and Metabolic Considerations

In biological systems, carboxylic acid-containing drugs can be metabolized to form reactive acyl glucuronides and acyl-CoA thioesters.[14][15] While the carboxylic acid group is common in pharmaceuticals and generally considered safe, these reactive metabolites have been implicated in idiosyncratic drug reactions in some cases.[16]

Reactivity of the Tertiary Alcohol

The tertiary hydroxyl group on the piperidine ring is a potential site for further functionalization, although its reactivity is sterically hindered compared to primary or secondary alcohols.

  • Esterification: While less reactive than the carboxylic acid, the tertiary alcohol can be esterified under forcing conditions or with highly reactive acylating agents.[17]

  • Oxidation: Oxidation of the piperidine ring can occur, potentially leading to the formation of lactams.[18]

Interplay of Functional Groups and Selectivity

The presence of multiple reactive sites on the molecule necessitates careful consideration of reaction conditions to achieve selectivity.

  • Acryloyl vs. Carboxylic Acid: The acryloyl group is generally more susceptible to nucleophilic attack under neutral or mildly basic conditions, while the carboxylic acid requires activation for reactions with nucleophiles.

  • Acryloyl vs. Tertiary Alcohol: The acryloyl group is significantly more reactive towards common nucleophiles than the sterically hindered tertiary alcohol.

  • Intramolecular Reactions: Under certain conditions, intramolecular reactions could occur, such as the addition of the hydroxyl or carboxylic acid group to the acryloyl moiety. The use of bulky amines has been shown to prevent such side reactions in similar systems.[19]

Conclusion

2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid is a molecule with a rich and versatile reactivity profile. By understanding the distinct chemical behaviors of its acryloyl, carboxylic acid, and tertiary alcohol functionalities, researchers can strategically design synthetic routes to a wide array of novel polymers, bioconjugates, and therapeutic agents. The key to unlocking its full potential lies in the judicious selection of reaction conditions to control selectivity and achieve the desired chemical transformations.

References

  • Mori, H., et al. (2006). RAFT Polymerization of Acrylamide Derivatives Containing l-Phenylalanine Moiety. Macromolecules. Available at: [Link]

  • Li, M., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Polymers. Available at: [Link]

  • A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines. (2022). International Journal of Trend in Scientific Research and Development.
  • Impact of reactivity and function of carboxylic acid and its importance in medicines: a study. (2019).
  • Mori, H., et al. (2006). RAFT Polymerization of Acrylamide Derivatives Containing l-Phenylalanine Moiety. ACS Publications. Available at: [Link]

  • Al-Harthi, M. (2017). Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect. Science and Education Publishing. Available at: [Link]

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Exploratory

A Technical Guide to Covalent Fragment-Based Screening Using 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Covalent Fragments Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful eng...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Covalent Fragments

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel lead compounds.[1][2][3] By screening small, low-molecular-weight molecules (fragments), FBDD allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][3] Recently, the strategic integration of covalent chemistry with FBDD has gained significant traction, offering a path to develop highly potent and selective inhibitors, even for targets once considered "undruggable."[4][5][6]

Covalent fragments contain a reactive electrophilic "warhead" that forms a stable bond with a nucleophilic amino acid residue on the target protein, most commonly cysteine.[4][5] This approach offers several advantages, including prolonged target engagement, high biochemical efficiency, and the ability to achieve high target occupancy at shallow or cryptic binding sites.[4][7][8]

This guide focuses on a representative covalent fragment, 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid . Its structure embodies the key features of a promising covalent fragment: a reactive acrylamide warhead for covalent bond formation and a substituted piperidine scaffold providing vectors for recognition and future optimization. We will detail its physicochemical properties, outline a screening cascade, and provide validated protocols for its characterization and evolution into a lead compound.

Part 1: Physicochemical Profile of a Covalent Fragment

A successful fragment must possess appropriate physicochemical properties to ensure solubility, screenability, and potential for optimization. The "Rule of Three" provides a useful guideline for fragment design: molecular weight < 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each being ≤ 3.[9][10][11]

The subject of this guide, 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid, is designed to be compliant with these principles, ensuring a high-quality starting point for an FBDD campaign.

PropertyValueSignificance in FBDD
Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol Compliant with the "Rule of Three" (<300 Da), ensuring access to a wide range of binding pockets.[1][9]
cLogP -0.5 to 0.5 (est.)Low value indicates high aqueous solubility, which is critical for biophysical screening at high concentrations.[1][9]
Hydrogen Bond Donors 2 (hydroxyl, carboxyl)Provides key interaction points for target recognition.[9][10]
Hydrogen Bond Acceptors 4 (amide O, hydroxyl O, carboxyl O x2)Offers multiple opportunities for forming hydrogen bonds to anchor the fragment in the binding site.
Rotatable Bonds 3Low number of rotatable bonds reduces the entropic penalty upon binding.[9]
Reactive Warhead AcrylamideA Michael acceptor designed to react with nucleophilic residues (e.g., Cysteine) to form a stable covalent bond.[5]

Part 2: A Covalent Fragment Screening and Validation Cascade

The identification and validation of a covalent fragment hit requires a multi-step, integrated workflow. The goal is to confirm true binding, rule out non-specific reactivity, and characterize the nature of the interaction.

Workflow Overview

A robust screening cascade for a covalent fragment like 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid involves primary screening to identify binders, orthogonal validation to confirm covalent modification, and detailed kinetic analysis to quantify potency.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Optimization PrimaryScreen Primary Screen (Intact Protein LC-MS) ReactivityAssay Reactivity Counter-Screen (e.g., Glutathione Assay) PrimaryScreen->ReactivityAssay Hits PeptideMapping Binding Site ID (Peptide Mapping MS) ReactivityAssay->PeptideMapping Filtered Hits Kinetics Kinetic Analysis (SPR or Biochemical Assay) PeptideMapping->Kinetics Structure Structural Biology (X-ray Crystallography) Kinetics->Structure SAR Structure-Activity Relationship (SAR) Structure->SAR Structural Insights

Caption: Covalent fragment screening workflow.

Experimental Protocols

Liquid chromatography-mass spectrometry (LC-MS) is a primary method for covalent fragment screening because it directly detects the formation of a covalent adduct between the protein and the fragment.[4][12]

Objective: To identify fragments that form a covalent bond with the target protein.

Methodology:

  • Sample Preparation: Incubate the purified target protein (e.g., at 2-5 µM) with a 10- to 50-fold molar excess of the fragment (or a pool of fragments with unique masses) in a suitable buffer (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37°C).[12] Include a DMSO-only control.

  • Time-Course Analysis: Take aliquots at various time points (e.g., 0, 1, 4, and 24 hours) to monitor the progress of the covalent reaction.

  • LC-MS Analysis: Quench the reaction (e.g., with formic acid) and analyze the samples using an LC-MS system equipped with a time-of-flight (TOF) detector.[5] Use a C4 column for protein separation.

  • Data Deconvolution: Deconvolute the resulting mass spectra to determine the intact mass of the protein. A mass shift corresponding to the molecular weight of the fragment indicates a covalent binding event.

  • Hit Criteria: A fragment is considered a hit if it shows time-dependent modification of the target protein with a clear mass adduct.

A critical step is to filter out overly reactive, non-specific fragments. Assessing reactivity against a ubiquitous biological nucleophile like glutathione provides a good surrogate measure.[12]

Objective: To assess the intrinsic reactivity of hit fragments and eliminate promiscuous binders.

Methodology:

  • Incubation: Incubate the hit fragment (e.g., 100 µM) with a high concentration of glutathione (e.g., 1-5 mM) in PBS at 37°C.[12]

  • Monitoring: Monitor the depletion of the fragment and the formation of the fragment-GSH adduct over time using LC-MS.

  • Analysis: Calculate the half-life (t1/2) of the fragment in the presence of GSH.

  • Hit Criteria: Fragments with moderate reactivity are prioritized. Hyper-reactive fragments (e.g., t1/2 < 10 minutes) are often deprioritized due to the high risk of off-target effects, while very slow-reacting fragments may not be effective in a biological context.

Understanding the kinetics of covalent bond formation is crucial for optimizing inhibitor potency. The overall potency of a covalent inhibitor is described by the second-order rate constant kinact/Ki, which accounts for both the initial non-covalent binding affinity (Ki) and the maximal rate of inactivation (kinact).[13][14][15]

Objective: To determine the kinetic parameters (Ki and kinact) of the covalent interaction.

Methodology (using Surface Plasmon Resonance - SPR): SPR is a powerful biophysical technique for studying binding kinetics in real-time.[16] For covalent inhibitors, SPR can dissect the initial reversible binding from the subsequent irreversible reaction.[17][18][19]

  • Surface Preparation: Immobilize the purified target protein onto an SPR sensor chip (e.g., via amine coupling).[16]

  • Binding Analysis: Inject a series of concentrations of the fragment over the protein surface and a reference surface.

  • Kinetic Modeling: The resulting sensorgrams for a covalent interaction will show rapid association and slow dissociation. Fit the data to a two-state reaction model (A + B ⇌ AB -> AB*) to derive the individual rate constants for the initial reversible binding (kon, koff) and the subsequent covalent modification step (kinact).[17][18]

  • Calculation:

    • The initial binding affinity is calculated as Ki = koff / kon.

    • The overall potency is expressed as the second-order rate constant kinact/Ki.

Part 3: Mechanism of Action - Covalent Modification

The acrylamide moiety in 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid acts as a Michael acceptor. It is designed to undergo a conjugate addition reaction with a soft nucleophile, typically the thiol group of a cysteine residue within the target's binding site.

Caption: Covalent modification via Michael addition.

This two-step process involves:

  • Reversible Binding: The fragment first binds non-covalently to the active site, driven by interactions from its piperidine scaffold (H-bonds from the hydroxyl and carboxyl groups). This initial binding step orients the acrylamide warhead in proximity to the target nucleophile. The affinity of this step is defined by Ki.[14]

  • Irreversible Reaction: The correctly positioned nucleophile attacks the β-carbon of the acrylamide, forming a stable carbon-sulfur bond. The rate of this chemical step is defined by kinact.[14][15]

Part 4: Hit-to-Lead Evolution Strategies

Once a validated covalent fragment hit is identified, the next phase is to optimize its structure to improve potency, selectivity, and drug-like properties.[20] The scaffold of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid offers clear vectors for chemical elaboration.

  • Fragment Growing: This strategy involves adding chemical functionality to unoccupied regions of the binding pocket.[20][21]

    • Vector 1 (Acetic Acid Moiety): The carboxylic acid can be extended or converted to other functional groups (e.g., amides, sulfonamides) to probe for additional interactions. For instance, if a nearby hydrophobic pocket is identified via X-ray crystallography, this vector can be used to install a phenyl or other lipophilic group.

    • Vector 2 (Piperidine Ring): If structural data shows space around the piperidine ring, substituents can be added to improve affinity or modulate physical properties.

  • Fragment Linking/Merging: If a secondary, non-covalent fragment is found to bind in an adjacent pocket, the two fragments can be chemically linked together. This can lead to a dramatic increase in potency and affinity.[20]

Throughout the optimization process, it is crucial to maintain a balance between improving potency and preserving favorable drug-like properties. Continuous monitoring of parameters like lipophilicity, solubility, and metabolic stability is essential for a successful hit-to-lead campaign.

Conclusion

Covalent fragment-based screening represents a sophisticated and highly effective strategy in modern drug discovery.[22] By using well-designed, moderately reactive fragments such as 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid, researchers can identify high-quality starting points for potent and selective inhibitors. The systematic application of a robust screening cascade, involving direct detection of covalent modification, counter-screening for reactivity, and detailed kinetic and structural characterization, provides a clear and efficient path from an initial fragment hit to a viable lead candidate.

References

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  • MYSZKA, D. G., et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry.
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  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identific
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Foundational

The Strategic Application of Acryloyl-Based Covalent Probes in Chemical Biology and Drug Discovery: A Technical Guide

Introduction: Precision Targeting with Covalent Probes In the landscape of chemical biology and drug discovery, the ability to selectively engage and modulate protein function is paramount. While traditional non-covalent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Precision Targeting with Covalent Probes

In the landscape of chemical biology and drug discovery, the ability to selectively engage and modulate protein function is paramount. While traditional non-covalent inhibitors operate through reversible binding equilibria, a resurgence in the development of targeted covalent inhibitors (TCIs) has provided a powerful strategy for achieving durable, potent, and highly selective therapeutic effects.[1][2][3] At the heart of many successful TCIs lies the acrylamide moiety, an α,β-unsaturated carbonyl system that acts as a Michael acceptor.[4][5][6] This electrophilic "warhead" is designed to form a stable, covalent bond with a nucleophilic amino acid residue—most commonly cysteine—within the binding site of a target protein.[4][6]

The elegance of this approach lies in its two-step mechanism.[4][5] First, a non-covalent recognition event, driven by the inhibitor's unique scaffold, guides the molecule to the correct protein and orients the warhead. This initial binding is governed by the inhibition constant (K_i). Following this, an irreversible covalent bond forms, a step characterized by the rate constant of inactivation (k_inact).[7][8] The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, k_inact/K_i.[7]

This guide focuses on the strategic use of probes built around an acryloyl warhead, using the archetypal structure of "2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid" as a conceptual model. Here, the acryloyl group serves as the reactive entity, while the substituted piperidine scaffold provides the critical "guidance system" responsible for target selectivity.[2] We will explore the fundamental chemistry, provide detailed experimental workflows for target identification and validation, and present a framework for interpreting the complex data generated in the study of these precision chemical tools.

Part 1: The Chemistry of Covalent Engagement

Mechanism of Action: The Michael Addition

The primary mechanism through which acrylamide-based probes exert their effect is the Michael addition reaction with the thiol side chain of a cysteine residue.[4] For this reaction to occur, the cysteine thiol must be in its nucleophilic thiolate form (S⁻). The pKa of a cysteine thiol is typically ~8.5, but within the microenvironment of a protein's active site, this can be significantly lowered, increasing the concentration of the reactive thiolate at physiological pH. This inherent reactivity of specific cysteines is often what allows for selective targeting within a complex proteome.[6]

The reaction proceeds via the nucleophilic attack of the cysteine thiolate on the β-carbon of the acrylamide's α,β-unsaturated system. This forms a stable thioether bond, rendering the inhibition effectively irreversible under physiological conditions.[4] In some cases, the reaction can be modulated by nearby residues, such as a general base that assists in deprotonating the cysteine thiol, further enhancing reaction rates.[9]

The reactivity of the acrylamide warhead itself can be fine-tuned. For instance, adding an electron-withdrawing cyano group at the α-position can increase the electrophilicity of the β-carbon, potentially accelerating the reaction but also making the resulting bond more reversible.[5] This highlights the "Goldilocks principle" in covalent inhibitor design: the warhead must be reactive enough to engage the target efficiently but not so reactive that it indiscriminately modifies off-target proteins, which could lead to toxicity.[2]

Diagram: Covalent Modification of Cysteine by an Acryloyl Probe

G cluster_0 Control Arm cluster_1 Experimental Arm Lysate Cell Lysate (Proteome) DMSO Vehicle (DMSO) Lysate->DMSO Inhibitor Your Acryloyl Probe Lysate->Inhibitor Label_Control Add Cysteine-reactive Probe (e.g., IA-alkyne) DMSO->Label_Control Click_Control Click Chemistry: Attach Biotin Tag Label_Control->Click_Control Enrich_Control Streptavidin Enrichment Click_Control->Enrich_Control Digest_Control Tryptic Digestion Enrich_Control->Digest_Control LCMS_Control LC-MS/MS Analysis (Heavy Isotope Label) Digest_Control->LCMS_Control Result Combine & Quantify: Identify proteins with reduced probe labeling LCMS_Control->Result Label_Exp Add Cysteine-reactive Probe (e.g., IA-alkyne) Inhibitor->Label_Exp Click_Exp Click Chemistry: Attach Biotin Tag Label_Exp->Click_Exp Enrich_Exp Streptavidin Enrichment Click_Exp->Enrich_Exp Digest_Exp Tryptic Digestion Enrich_Exp->Digest_Exp LCMS_Exp LC-MS/MS Analysis (Light Isotope Label) Digest_Exp->LCMS_Exp LCMS_Exp->Result

Caption: Workflow for identifying targets using competitive ABPP.

Protocol: Competitive ABPP for Target Discovery

  • Proteome Preparation: Harvest cells and prepare a native cell lysate via sonication or Dounce homogenization in a buffer without detergents (e.g., PBS). Determine protein concentration via Bradford or BCA assay.

  • Inhibitor Incubation: Aliquot the lysate. To the experimental sample, add the acryloyl probe (e.g., at 1 µM final concentration). To the control sample, add an equivalent volume of vehicle (e.g., DMSO). Incubate for 30 minutes at room temperature.

  • Broad-Spectrum Probe Labeling: To both samples, add a cysteine-reactive probe containing a clickable handle, such as iodoacetamide-alkyne (IA-alkyne), to a final concentration of 100 µM. Incubate for 1 hour at room temperature.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., Biotin-Azide) to the alkyne handle on the probe.

  • Protein Enrichment: Use streptavidin-coated beads to enrich for the biotin-tagged proteins, effectively pulling down the actively labeled cysteine-containing proteins. Wash extensively to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry: On-bead tryptic digestion is performed to release the captured proteins as peptides. The peptides from the control and experimental samples can be differentially labeled using isotopic tags (e.g., via reductive dimethylation) for quantitative comparison.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze via high-resolution mass spectrometry. Identify peptides and quantify their relative abundance between the two conditions.

  • Data Analysis: Proteins whose corresponding peptides are significantly less abundant in the inhibitor-treated sample compared to the control are considered candidate targets. A typical threshold is a >2-fold reduction in signal.

Workflow 2: Confirming Cellular Target Engagement with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target inside intact cells. The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation. [10][11] Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)

  • Cell Treatment: Plate cells and grow to confluency. Treat cells with a range of concentrations of your acryloyl probe for a defined period (e.g., 1-2 hours) at 37°C. Include a vehicle control.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Heat the cell suspensions at a single, optimized temperature (e.g., 52°C, determined from an initial melt-curve experiment) for 3 minutes, followed by a cooling step at room temperature.

  • Cell Lysis: Lyse the cells through repeated freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, stabilized protein. Analyze the amount of the target protein remaining in the supernatant using a standard detection method like Western Blot or an AlphaScreen/ELISA if a suitable antibody is available.

  • Data Analysis: Plot the amount of soluble target protein as a function of the probe concentration. The resulting dose-response curve demonstrates target engagement in a cellular environment.

Workflow 3: Characterizing Covalent Kinetics

To fully understand the potency of a covalent inhibitor, it is essential to determine its kinetic parameters, K_i and k_inact. [12]This is typically done using a biochemical assay with the purified target protein.

Protocol: Determination of k_inact and K_i

  • Assay Setup: Use a continuous assay that monitors the activity of the purified target enzyme over time (e.g., a kinase assay measuring ATP consumption or substrate phosphorylation).

  • Progress Curve Measurement: Initiate the enzymatic reaction in the presence of various fixed concentrations of the acryloyl inhibitor. Monitor the reaction progress (product formation vs. time) for each inhibitor concentration.

  • Determine k_obs: For each inhibitor concentration, the progress curve will show an exponential decay in enzyme activity. Fit each curve to the equation for first-order decay to obtain the observed rate of inactivation (k_obs).

  • Calculate k_inact and K_i: Plot the calculated k_obs values against the corresponding inhibitor concentrations ([I]). Fit this data to the Michaelis-Menten-like equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_i + [I]) This non-linear regression will yield the values for the maximal rate of inactivation (k_inact) and the inhibition constant (K_i). [8]At low inhibitor concentrations, the slope of the linear portion of this plot approximates the crucial k_inact/K_i ratio. [8]

Workflow 4: Mapping the Covalent Adduct Site

Confirming that the probe modifies the intended cysteine residue is a critical validation step. This is achieved by high-resolution mass spectrometry. [13][14] Protocol: LC-MS/MS Adduct Mapping

  • Protein Modification: Incubate the purified target protein with a molar excess of the acryloyl probe to drive the reaction to completion. As a control, incubate the protein with vehicle.

  • Proteolysis: Denature the protein samples and digest them into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [15]4. Data Analysis: Search the MS/MS data against the protein's sequence. For the inhibitor-treated sample, include a variable modification on cysteine residues corresponding to the mass of the acryloyl probe. Identification of a peptide with this specific mass shift confirms the covalent modification and pinpoints the exact cysteine residue that was targeted. [15][16]

Part 3: Data Presentation and Interpretation

Effective communication of results requires clear and concise data presentation. Quantitative data should be summarized in tables for easy comparison.

Table 1: Hypothetical Kinetic Parameters for a Novel Acryloyl Probe
ParameterValueUnitInterpretation
K_i 1.2µMInitial non-covalent binding affinity. A lower value indicates tighter binding.
k_inact 0.05s⁻¹Maximum rate of covalent bond formation at saturating inhibitor concentrations.
k_inact/K_i 41,667M⁻¹s⁻¹Second-order rate constant; the most important metric for comparing the overall efficiency and potency of different covalent inhibitors.
Table 2: Hypothetical Proteomics Data from Competitive ABPP
Protein IDGene NameFold Change (Inhibitor/DMSO)p-valueAnnotation
P08684EGFR0.150.0002Validated Target: Epidermal Growth Factor Receptor
Q02750BTK0.210.0005Validated Target: Bruton's Tyrosine Kinase
P62993GRB20.950.8910Non-target
P42336LCK1.050.9122Non-target

Data Interpretation: In this hypothetical example, the acryloyl probe potently engages EGFR and BTK, as shown by the dramatic reduction in labeling (>4-fold decrease) by the broad-spectrum probe. Other proteins like GRB2 and LCK are unaffected, suggesting a high degree of selectivity for this particular probe.

Conclusion

The "2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid" scaffold represents a modern approach to covalent probe design, where a tuned electrophilic warhead is paired with a specific recognition element. The strategic application of the workflows described in this guide—from unbiased target discovery with ABPP to rigorous validation with CETSA, kinetic analysis, and MS-based adduct mapping—provides a comprehensive framework for any researcher or drug developer working with this powerful class of molecules. By systematically applying these techniques, scientists can elucidate the mechanism of action, confirm target engagement, and build a robust data package to advance novel covalent modulators toward therapeutic applications.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid

Introduction The compound 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid, with CAS Number 2567498-37-5, is a fascinating molecule for researchers in drug discovery and development. Its structure incorporates a pip...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid, with CAS Number 2567498-37-5, is a fascinating molecule for researchers in drug discovery and development. Its structure incorporates a piperidine scaffold, a common motif in many pharmaceuticals known to enhance pharmacokinetic properties, and an acryloyl group.[1][2] The acryloyl moiety is a well-known electrophilic "warhead" that can participate in Michael addition reactions. This feature makes the title compound a potential candidate for development as a covalent inhibitor, a class of drugs that form a stable bond with their target protein, leading to prolonged duration of action and increased potency.[3][4]

These application notes provide a comprehensive guide to the synthesis of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid, starting from a commercially available precursor. The protocols are designed to be robust and reproducible, and the rationale behind each synthetic step is explained to provide a deeper understanding of the process.

Synthetic Strategy Overview

The synthesis of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid can be efficiently achieved in a three-step sequence starting from the commercially available ethyl 2-(4-hydroxypiperidin-4-yl)acetate. The overall strategy involves:

  • Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is first protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in the subsequent acylation step.

  • Acylation with Acryloyl Chloride: The acryloyl group is introduced onto the piperidine nitrogen via reaction with acryloyl chloride.

  • Simultaneous Deprotection and Hydrolysis: The Boc protecting group is removed, and the ethyl ester is hydrolyzed to the final carboxylic acid product in a single acidic step.

Synthetic_Pathway start Ethyl 2-(4-hydroxypiperidin-4-yl)acetate intermediate1 Ethyl 2-(1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetate start->intermediate1 Step 1: N-Boc Protection (Boc)2O, Base intermediate2 Ethyl 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetate intermediate1->intermediate2 Step 2: N-Acryloylation Acryloyl chloride, Base final_product 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid intermediate2->final_product Step 3: Deprotection & Hydrolysis Acid, H2O

Caption: Overall synthetic workflow for 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetate (Intermediate 1)

Objective: To protect the secondary amine of the starting material with a Boc group.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Ethyl 2-(4-hydroxypiperidin-4-yl)acetate187.2410.01.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.2511.01.1
Triethylamine (Et₃N)101.1912.01.2
Dichloromethane (DCM), anhydrous-50 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)---
Brine---
Anhydrous magnesium sulfate (MgSO₄)---

Procedure:

  • To a stirred solution of ethyl 2-(4-hydroxypiperidin-4-yl)acetate (1.87 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) at 0 °C (ice bath), add triethylamine (1.67 mL, 12.0 mmol).

  • Slowly add a solution of di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in anhydrous dichloromethane (10 mL) to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexanes).

  • Upon completion, dilute the reaction mixture with DCM (50 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 30-50% Ethyl acetate in Hexanes) to afford ethyl 2-(1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetate as a colorless oil or white solid.

Expected Yield: 85-95%

Step 2: Synthesis of Ethyl 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetate (Intermediate 2)

Objective: To introduce the acryloyl group onto the piperidine nitrogen.

Reaction Scheme:

Note: A more direct approach from the Boc-protected intermediate is not recommended as the acryloylation of the tertiary amine is not feasible. The Boc group must first be removed. A more efficient two-step, one-pot procedure is described below.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Ethyl 2-(4-hydroxypiperidin-4-yl)acetate187.2410.01.0
Acryloyl chloride90.5111.01.1
Triethylamine (Et₃N)101.1922.02.2
Dichloromethane (DCM), anhydrous-50 mL-
Saturated aqueous sodium bicarbonate---
Brine---
Anhydrous magnesium sulfate (MgSO₄)---

Procedure:

  • Dissolve ethyl 2-(4-hydroxypiperidin-4-yl)acetate (1.87 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (3.06 mL, 22.0 mmol) to the solution.

  • Slowly add acryloyl chloride (0.89 mL, 11.0 mmol) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by TLC (Eluent: 70% Ethyl acetate in Hexanes).

  • Upon completion, dilute the reaction with DCM (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 50-70% Ethyl acetate in Hexanes) to yield ethyl 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetate as a viscous oil.

Expected Yield: 70-85%

Step 3: Synthesis of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid (Final Product)

Objective: To hydrolyze the ethyl ester to the carboxylic acid.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Ethyl 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetate241.285.01.0
Lithium hydroxide monohydrate (LiOH·H₂O)41.9610.02.0
Tetrahydrofuran (THF)-20 mL-
Water-10 mL-
1 M Hydrochloric acid (HCl)-As needed-
Ethyl acetate (EtOAc)---
Brine---
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • Dissolve ethyl 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetate (1.21 g, 5.0 mmol) in a mixture of THF (20 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (0.42 g, 10.0 mmol) to the solution and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (Eluent: 10% Methanol in DCM).

  • Upon completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid as a white solid or a thick oil. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Expected Yield: 80-90%

Characterization Data

Final Product: 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid

  • Molecular Formula: C₁₀H₁₅NO₄

  • Molecular Weight: 213.23 g/mol

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.2 (br s, 1H, COOH), 6.80 (dd, J=16.8, 10.4 Hz, 1H), 6.09 (dd, J=16.8, 2.4 Hz, 1H), 5.65 (dd, J=10.4, 2.4 Hz, 1H), 4.8 (s, 1H, OH), 4.0-3.8 (m, 2H), 3.4-3.2 (m, 2H), 2.35 (s, 2H), 1.6-1.4 (m, 4H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 173.5, 165.0, 128.5, 128.0, 67.0, 45.0, 42.0, 39.0, 34.0.

  • Mass Spectrometry (ESI-MS): m/z 214.1 [M+H]⁺, 236.1 [M+Na]⁺.

Mechanism and Rationale

The acryloyl group in the final product acts as a Michael acceptor, making it a reactive electrophile. This functionality is key to its potential as a covalent inhibitor. The acrylamide moiety can react with nucleophilic residues, such as the thiol group of a cysteine residue, in the active site of a target protein.[5] This forms a stable, covalent bond, leading to irreversible inhibition.

Covalent_Inhibition inhibitor Acrylamide Moiety (Electrophile) adduct Covalent Adduct inhibitor->adduct Michael Addition cysteine Cysteine Residue (Nucleophile) cysteine->adduct

Caption: Mechanism of covalent inhibition via Michael addition.

The 4-hydroxy-4-carboxymethyl substitution on the piperidine ring provides specific steric and electronic properties that can influence binding affinity and selectivity for the target protein. The carboxylic acid group can participate in hydrogen bonding or ionic interactions within a binding pocket, while the hydroxyl group can also form hydrogen bonds, contributing to the overall binding energy.

Applications and Future Directions

This synthetic protocol provides a reliable method for accessing 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid, a molecule with significant potential in drug discovery. Researchers can utilize this compound as a scaffold for the development of novel covalent inhibitors targeting a range of proteins implicated in disease. Further studies could involve:

  • Screening against various enzyme targets: Evaluating the inhibitory activity of the compound against a panel of kinases, proteases, or other enzymes with a nucleophilic residue in their active site.

  • Structure-Activity Relationship (SAR) studies: Synthesizing analogs with modifications to the piperidine ring or the acetic acid side chain to optimize potency and selectivity.

  • In vitro and in vivo pharmacological evaluation: Assessing the efficacy and safety of promising candidates in cellular and animal models of disease.

References

  • Synthesis and Anti-Melanoma Activity of Acryloyl Pyridinone Analogues. PMC.
  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Can amide and ethyl ester resist a N-Boc deprotection?
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • 1 Protection Reactions. Wiley-VCH.
  • Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.
  • 2-[4-hydroxy-1-(prop-2-enoyl)piperidin-4-yl]acetic acid. Sigma-Aldrich.
  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing.
  • Design, synthesis and biological evaluation of novel anticancer agents able to target the hBAG3 protein. University of Salerno.
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentr
  • Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride. BenchChem.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress.
  • Review On Synthesis And Biological Evaluation Of Novel Piperidine-Substituted Triazine Deriv
  • 2 Protection of Functional Groups. Thieme.
  • 1499973-56-6|2-(1-Acryloylpiperidin-4-yl)acetic acid. BLDpharm.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation medi
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC.
  • An update on the discovery and development of reversible covalent inhibitors. PMC.
  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing.
  • Modification of Boc-Protected CAN508 via Acyl
  • N-Acylation in Combinatorial Chemistry.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.
  • Recent advances in the development of covalent inhibitors. PMC.
  • Synthesis and evaluation of new pirfenidone deriv
  • Design, Synthesis and Bioactivity Study of Marine Alkaloid Neobacillamide – A Derivatives. Chinese Journal of Organic Chemistry.
  • SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)
  • Discovery of covalent prolyl oligopeptidase boronic ester inhibitors. eScholarship@McGill.

Sources

Application

A Robust and Scalable Protocol for the Synthesis of a Key PROTAC Linker Intermediate via HATU-Mediated Amide Coupling

An Application Note on the Synthesis of 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of 2-(1-acryloyl-4-hydroxypiperid...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid, a valuable bifunctional molecule often employed as a building block in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. The procedure details a highly efficient amide coupling reaction between 2-(4-hydroxy-4-piperidyl)acetic acid and acrylic acid, utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent. We delve into the mechanistic rationale for reagent selection, provide a detailed step-by-step workflow, outline critical purification strategies for this polar product, and offer troubleshooting guidance to ensure reproducible, high-yield synthesis.

Introduction

The targeted degradation of proteins via PROTACs represents a paradigm shift in drug discovery. The efficacy of these heterobifunctional molecules is critically dependent on the nature of the linker connecting the E3 ligase ligand to the protein-of-interest (POI) binder. The molecule 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid incorporates several desirable features for a linker intermediate: a reactive acryloyl group for covalent warhead attachment, a central piperidine scaffold for conformational rigidity, and a carboxylic acid handle for further synthetic elaboration.

Synthesizing this molecule, however, presents challenges. The key step, an amide bond formation, must be conducted under conditions that are compatible with the multiple functional groups present. Furthermore, the product's high polarity, due to the free carboxylic acid and hydroxyl group, complicates purification by traditional normal-phase chromatography. This guide provides a robust solution using a modern uronium-based coupling agent, HATU, known for its rapid kinetics and low rate of side reactions.[1][2]

Reaction Scheme and Mechanism

The synthesis proceeds via the direct coupling of the secondary amine of 2-(4-hydroxy-4-piperidyl)acetic acid with the carboxyl group of acrylic acid.

Scheme 1: Synthesis of the Target Compound Reaction Scheme

Mechanistic Rationale for Reagent Selection

The choice of HATU as the coupling agent is predicated on its superior performance in forming amide bonds, especially in complex or sterically hindered cases.[3] The mechanism involves a two-step activation process:

  • Carboxylate Activation: The non-nucleophilic base, diisopropylethylamine (DIPEA), deprotonates acrylic acid. The resulting carboxylate anion attacks the electrophilic carbon of HATU, forming a highly reactive O-acyluronium intermediate.[1]

  • Active Ester Formation: This unstable intermediate rapidly rearranges to form a more stable OAt-active ester, releasing tetramethylurea as a byproduct. The 7-azabenzotriazole (OAt) moiety is an excellent leaving group.[1] The nitrogen atom at the 7-position is believed to provide anchimeric assistance during aminolysis, accelerating the final coupling step and minimizing side reactions like racemization.[3]

This pathway is significantly more efficient than older carbodiimide methods (e.g., EDC/NHS), which can be more sluggish and prone to side reactions if aminolysis is slow.[1][4][5]

G cluster_activation Activation Phase cluster_coupling Coupling Phase acrylic_acid Acrylic Acid carboxylate Carboxylate Anion acrylic_acid->carboxylate Deprotonation dipea DIPEA (Base) dipea->carboxylate o_acyluronium O-Acyluronium Intermediate carboxylate->o_acyluronium Attack hatu HATU hatu->o_acyluronium oat_ester OAt-Active Ester o_acyluronium->oat_ester Rearrangement tmu Tetramethylurea (Byproduct) o_acyluronium->tmu tetrahedral_int Tetrahedral Intermediate oat_ester->tetrahedral_int amine Piperidine Amine (Starting Material) amine->tetrahedral_int Nucleophilic Attack product Amide Product tetrahedral_int->product Collapse hoat HOAt (Byproduct) tetrahedral_int->hoat

Caption: HATU-mediated amide coupling mechanism.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjustments may be required for different scales.

3.1 Materials and Reagents

Reagent/MaterialGradeSupplier (Example)QuantityMolar Eq.
2-(4-hydroxy-4-piperidyl)acetic acid HCl salt≥95%Sigma-Aldrich2.09 g1.0
Acrylic Acid≥99%, contains inhibitorSigma-Aldrich0.76 mL (0.79 g)1.1
HATU≥98%Combi-Blocks4.18 g1.1
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich5.23 mL (3.88 g)3.0
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich100 mL-
Dichloromethane (DCM)ACS GradeFisher Scientific500 mL-
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific500 mL-
Hydrochloric Acid (HCl)1 M aq. solutionVWR200 mL-
Sodium Bicarbonate (NaHCO₃)Saturated aq. solution-200 mL-
BrineSaturated aq. solution-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)GranularSigma-Aldrich--

3.2 Step-by-Step Procedure

  • Reactant Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-hydroxy-4-piperidyl)acetic acid hydrochloride salt (2.09 g, 10.0 mmol).

  • Dissolution: Add anhydrous DMF (100 mL) and stir to dissolve. Note: Gentle warming may be required for full dissolution.

  • Base Addition: Add DIPEA (5.23 mL, 30.0 mmol, 3.0 eq.). The initial equivalent of base is to neutralize the HCl salt, with the remaining two equivalents facilitating the coupling reaction. Stir for 10 minutes at room temperature.

  • Activator Solution: In a separate 50 mL flask, dissolve HATU (4.18 g, 11.0 mmol, 1.1 eq.) and acrylic acid (0.76 mL, 11.0 mmol, 1.1 eq.) in 20 mL of anhydrous DMF.

  • Reaction Initiation: Cool the main reaction flask (containing the piperidine) to 0 °C using an ice-water bath.

  • Coupling: Slowly add the HATU/acrylic acid solution dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by LC-MS until consumption of the starting amine is observed.

  • Quenching: Upon completion, carefully pour the reaction mixture into a 1 L separatory funnel containing 200 mL of ethyl acetate and 200 mL of 1 M HCl (aq).

  • Aqueous Workup:

    • Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally with brine (1 x 100 mL). Rationale: The acid washes remove residual DMF, DIPEA, and tetramethylurea. The bicarb wash removes unreacted acrylic acid. The brine wash removes residual water.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil or semi-solid.

Purification Protocol: Reversed-Phase Flash Chromatography

Due to the high polarity of the target compound, standard silica gel chromatography often results in poor separation and streaking.[6] Reversed-phase chromatography is the recommended method.[7]

  • Column: C18 Reversed-Phase Flash Column

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start with 5-10% B, increasing to 50-60% B over 20-30 column volumes.

  • Procedure: Dissolve the crude product in a minimal amount of DMF or DMSO. Adsorb onto a small amount of C18 silica and load onto the column as a solid load. Collect fractions and analyze by LC-MS. Combine pure fractions and remove the solvent in vacuo (lyophilization is preferred if available) to yield the final product.

Experimental Workflow Visualization

G start 1. Prepare Reactants (Piperidine, DMF, DIPEA) reaction 3. Combine at 0°C & React at RT start->reaction activation 2. Prepare Activator (HATU, Acrylic Acid, DMF) activation->reaction monitor 4. Monitor by LC-MS reaction->monitor workup 5. Aqueous Workup (EtOAc / 1M HCl) monitor->workup Reaction Complete purify 6. Reversed-Phase Chromatography workup->purify product 7. Characterize Product (NMR, HRMS) purify->product

Caption: High-level experimental workflow diagram.

Characterization and Validation

  • ¹H NMR: Expect to see characteristic peaks for the acryloyl vinyl protons (typically 3 protons between δ 5.5-7.0 ppm), piperidine ring protons, and the methylene protons adjacent to the carboxylic acid.

  • LC-MS: Confirm the mass of the desired product (Expected [M+H]⁺ = 228.12). Purity can be assessed by peak area integration.

  • HRMS: Obtain a high-resolution mass spectrum to confirm the elemental composition. (Calculated for C₁₀H₁₅NO₄, [M+H]⁺: 228.1230; Found: [M+H]⁺: ...).

Troubleshooting

IssueProbable CauseRecommended Solution
Incomplete Reaction 1. Insufficient coupling reagent or base.2. Poor quality or wet reagents/solvent.1. Re-run with slightly higher equivalents of HATU and acrylic acid (1.2 eq).2. Ensure use of anhydrous DMF and high-purity reagents.
Low Yield after Workup Product is partially soluble in the aqueous layers due to its polarity.Perform back-extraction of all aqueous layers with a more polar solvent like dichloromethane (DCM) or a 9:1 EtOAc/n-butanol mixture.
Difficult Purification Co-elution of impurities, streaking on column.Ensure the mobile phase is acidified (0.1% formic or acetic acid) to keep the product protonated.[6] Use a shallower gradient during chromatography.
Polymerization of Acrylate Acrylic acid can polymerize, especially if the inhibitor is removed or upon heating.Use acrylic acid as supplied with inhibitor. Avoid high temperatures during reaction and workup.

Conclusion

This application note outlines a reliable and high-yielding protocol for the synthesis of 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid. The use of HATU provides a rapid and clean amide bond formation. The detailed workup and reversed-phase purification strategy effectively address the challenges associated with this polar, multifunctional molecule, making this method highly suitable for researchers in medicinal chemistry and drug development.

References

  • Gulías, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4986. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN83. Available at: [Link]

  • Gao, J., et al. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 27(18), 11566-11574. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Technical Support Documentation. Available at: [Link]

  • ResearchGate. (2019). Reaction mechanism of the EDC-catalyzed amidation. Image from publication. Available at: [Link]

  • Gao, J., et al. (2012). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Journal of Materials Chemistry, 22(34), 17678-17686. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Synthesis Procedure. Available at: [Link]

  • ResearchGate. (2019). Synthesis of 2-substituted piperidine-4-carboxylic acids. Image from publication. Available at: [Link]

  • Wille, S. O., et al. (2007). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 12(7), 1473-1487. Available at: [Link]

  • ResearchGate. (2016). Scheme 1. Reaction of modification of 2,2,6,6-tetramethylpiperidine by acryloyl chloride and 1ATP synthesis. Image from publication. Available at: [Link]

  • Parlow, J. J., et al. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry, 3(4), 321-334. Available at: [Link]

  • Warneke, J., et al. (2020). New insights into the old reaction between acryloyl chlorides and pyridine. Communications Chemistry, 3(1), 1-8. Available at: [Link]

  • Gyanda, R. (2024). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptalyzer Blog. Available at: [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Chapter from publication. Available at: [Link]

  • Google Patents. (1991). US5034105A - Carboxylic acid purification and crystallization process.
  • Reddy, P. G., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(43), 152445. Available at: [Link]

  • Dahiya, S., et al. (2017). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Bioengineering, 4(2), 51. Available at: [Link]

  • Organic Chemistry Portal. (2009). Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. A One-Pot Sequence for the Synthesis of Substituted α,β-Unsaturated Carbonyl Derivatives. Available at: [Link]

  • Google Patents. (2022). US11591340B2 - Crystalline form of (S)-7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetra- hydropyrazolo[1,5-a]pyrimidine-3-carboxamide, preparation, and uses thereof.
  • Google Patents. (2019). US20190169201A1 - Crystalline form of (s)-7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetra-hydropyrazolo[1,5-a]pyrimidine-3-carboxamide, preparation, and uses thereof.
  • Molecules. (2023). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis and Utility of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid in Targeted Covalent Inhibitor Development

Abstract Targeted Covalent Inhibitors (TCIs) represent a powerful class of therapeutic agents that offer enhanced potency and prolonged pharmacodynamic effects by forming a stable, covalent bond with their protein target...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Targeted Covalent Inhibitors (TCIs) represent a powerful class of therapeutic agents that offer enhanced potency and prolonged pharmacodynamic effects by forming a stable, covalent bond with their protein target.[1][2][3] The design of these inhibitors hinges on the strategic combination of a target-specific recognition scaffold and a precisely tuned electrophilic "warhead." Among the most successful warheads are acrylamides, which exhibit favorable reactivity and selectivity for cysteine residues.[4][5][6] This document provides a detailed guide on the application of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid , a versatile building block for the synthesis of acrylamide-based TCIs. We will explore the design rationale behind this reagent, provide detailed protocols for its synthesis and subsequent conjugation to targeting ligands, and outline methods for the characterization and biochemical validation of the final covalent inhibitor.

Introduction to Targeted Covalent Inhibition

Covalent drugs have re-emerged as a frontier in drug discovery, moving beyond serendipitous discoveries like aspirin and penicillin to rationally designed, highly selective therapeutics.[3][7] Unlike non-covalent inhibitors which bind reversibly, TCIs first form a non-covalent complex with the target protein, which then facilitates an irreversible bond-forming reaction between the inhibitor's electrophilic warhead and a nucleophilic amino acid residue on the protein.[8][9]

This two-step mechanism provides several key advantages:

  • Enhanced Potency: The irreversible nature of the bond can lead to complete and sustained target inactivation.

  • Prolonged Duration of Action: The therapeutic effect can outlast the pharmacokinetic lifetime of the drug in circulation.[1]

  • Overcoming Resistance: TCIs can be effective against mutations that reduce the binding affinity of non-covalent inhibitors.

The acrylamide moiety is a widely employed warhead due to its nature as a "soft" electrophile, which preferentially reacts with the soft nucleophilic thiol of cysteine residues via a Michael addition reaction.[8][10][11] This targeted reactivity minimizes off-target modifications, a critical consideration in drug design.

The Chemistry of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid

This reagent is a bifunctional building block designed for efficient incorporation into a TCI discovery workflow. Its structure consists of three key components:

  • The Acrylamide Warhead: The prop-2-enoyl group is the reactive electrophile responsible for covalent bond formation.

  • The Piperidine Scaffold: This central ring structure provides a stable framework and can influence the molecule's physicochemical properties, such as solubility and rigidity. The 4-hydroxy substitution can further enhance aqueous solubility.

  • The Acetic Acid Handle: The carboxylic acid provides a convenient and versatile attachment point for conjugation to the amine group of a targeting scaffold using standard amide coupling chemistry.

Mechanism of Action: Michael Addition

The core reaction enabling targeted covalent inhibition with this warhead is the Michael addition between the acrylamide's β-carbon and the deprotonated thiol (thiolate) of a cysteine residue within the protein's binding pocket.

Caption: Covalent modification via Michael addition.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid

This protocol describes a potential two-step synthesis starting from commercially available 4-hydroxypiperidine, proceeding through an intermediate, 2-(4-hydroxypiperidin-4-yl)acetic acid. The final step is an acylation with acryloyl chloride.

A. Materials and Reagents

ReagentCAS NumberSupplierNotes
2-(4-Hydroxypiperidin-4-yl)acetic acid168159-33-9e.g., Sigma-AldrichStarting material.
Acryloyl chloride814-68-6e.g., Sigma-AldrichUse fresh, handle in fume hood.
N,N-Diisopropylethylamine (DIPEA)7087-68-5e.g., Sigma-AldrichAnhydrous grade.
Dichloromethane (DCM)75-09-2e.g., Sigma-AldrichAnhydrous grade.
Saturated Sodium Bicarbonate (aq.)N/ALab preparedFor work-up.
Brine (Saturated NaCl aq.)N/ALab preparedFor work-up.
Anhydrous Magnesium Sulfate7487-88-9e.g., Sigma-AldrichFor drying.

B. Synthesis Workflow

Caption: Synthesis workflow for the title compound.

C. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(4-hydroxypiperidin-4-yl)acetic acid (1.0 eq). Dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir the solution for 5 minutes. Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct of the acylation without reacting with the acryloyl chloride.

  • Cooling: Cool the reaction vessel to 0°C using an ice-water bath. Rationale: This minimizes potential side reactions and polymerization of the highly reactive acryloyl chloride.

  • Acylation: Add acryloyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirring solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction back to 0°C and carefully quench by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the pure title compound.

D. Expected Characterization

  • ¹H NMR: Expect to see characteristic peaks for the vinyl protons of the acrylamide group (typically between δ 5.5-6.5 ppm) and aliphatic protons of the piperidine ring and acetic acid methylene group.

  • Mass Spectrometry (ESI+): Calculated for C₁₀H₁₅NO₄, [M+H]⁺ = 214.10.

Protocol 2: Amide Coupling to a Targeting Ligand

This protocol describes the conjugation of the synthesized warhead to a generic targeting ligand containing a primary or secondary amine.

A. Materials and Reagents

ReagentPurposeSupplier
Warhead (from Protocol 1)Electrophilic warheadN/A
Amine-containing LigandTargeting scaffoldProject specific
HATU (or HOBt/EDC)Amide coupling agente.g., Sigma-Aldrich
DIPEANon-nucleophilic basee.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous solvente.g., Sigma-Aldrich

B. Step-by-Step Procedure

  • Activation: In a dry vial, dissolve the warhead (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5-10 minutes. Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive ester, facilitating nucleophilic attack by the amine.

  • Amine Addition: In a separate vial, dissolve the amine-containing targeting ligand (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to this solution.

  • Coupling: Transfer the activated acid solution from step 1 to the amine solution from step 2.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.

  • Purification: Upon completion, the final TCI can often be purified directly from the reaction mixture using reverse-phase preparative HPLC.

Biochemical Validation: Confirming Covalent Engagement

The ultimate test of a TCI is its ability to form a covalent bond with its intended protein target. Intact protein mass spectrometry is a direct method to verify this.

A. Protocol: Intact Protein Mass Spectrometry

  • Incubation: Incubate the purified target protein (e.g., at 5 µM) with an excess of the synthesized TCI (e.g., 25 µM) in a suitable buffer (e.g., HEPES or PBS) at room temperature. Collect aliquots at various time points (e.g., 0, 15, 60, 120 minutes).

  • Quenching (Optional): The reaction can be stopped by adding a reducing agent like DTT if necessary, or by immediate sample processing.

  • Desalting: Desalt the protein samples using a C4 ZipTip or similar solid-phase extraction method to remove non-covalently bound inhibitor and buffer salts.

  • Analysis: Analyze the desalted protein by direct infusion or LC-MS on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Interpretation: Deconvolute the resulting mass spectrum. A successful covalent modification will be indicated by the appearance of a new peak whose mass is equal to the mass of the unmodified protein plus the mass of the TCI.

B. Expected Results

SampleExpected Mass (Da)Observation
Unmodified ProteinMA single major peak at mass M.
Protein + TCIM + TCI_massA time-dependent decrease in the peak at mass M and a corresponding increase in a new peak at M + TCI_mass.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Protocol 1 - Polymerization of acryloyl chloride.- Incomplete reaction.- Use fresh acryloyl chloride.- Maintain strict 0°C during addition.- Increase reaction time or slightly warm to RT.
Incomplete coupling (Protocol 2) - Inactive coupling reagents.- Presence of moisture.- Steric hindrance at the amine.- Use fresh HATU/EDC.- Ensure all reagents and solvents are anhydrous.- Increase reaction time/temperature or try a different coupling agent.
No covalent adduct observed - TCI is unstable in the assay buffer.- Protein lacks an accessible cysteine.- TCI does not bind the target non-covalently.- Assess TCI stability by LC-MS.- Confirm protein sequence and cysteine accessibility.- Verify non-covalent binding through other biophysical methods (e.g., SPR, ITC).

Conclusion

2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid is a highly valuable and versatile reagent for modern drug discovery. Its pre-formed acrylamide warhead and convenient carboxylic acid handle streamline the synthesis of targeted covalent inhibitors. By enabling the rapid generation of novel TCIs, this building block allows researchers to focus on optimizing target recognition and selectivity, accelerating the development of next-generation therapeutics with superior efficacy and duration of action.

References

  • Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium.
  • Zhang, H., et al. (2024). Recent advances in the design of small molecular drugs with acrylamides covalent warheads. PubMed.
  • Singh, H., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at: [Link]

  • Flemmig, B. (n.d.). Selected FDA‐approved covalent drugs containing acrylamide warheads. ResearchGate. Available at: [Link]

  • Gabizon, R., et al. (n.d.). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. PMC. Available at: [Link]

  • Sirimulla, S., et al. (n.d.). Molecular determinants of acrylamide neurotoxicity through covalent docking. PMC. Available at: [Link]

  • Bordón, D., et al. (2023). Molecular determinants of acrylamide neurotoxicity through covalent docking. ResearchGate. Available at: [Link]

  • Serafimova, I. M. (n.d.). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. eScholarship, University of California. Available at: [Link]

  • Gabizon, R., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. Available at: [Link]

  • Zhao, L., & Liu, J. (2020). The design and development of covalent protein-protein interaction inhibitors for cancer treatment. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Targeted covalent inhibitors. Wikipedia. Available at: [Link]

  • Sgarlata, C., et al. (n.d.). Structure Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase. PMC. Available at: [Link]

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Semantic Scholar. Available at: [Link]

  • Krüger, D. M., & Geyer, A. (2023). Recent Advances in Covalent Drug Discovery. MDPI. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Hydroxypiperidin-1-yl)acetic acid. PubChem. Available at: [Link]

  • Schön, F., & Lücking, U. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. PMC. Available at: [Link]

Sources

Application

Application Note: LC-MS/MS Analysis of Proteins Labeled with 2-(1-Acryloyl-4-hydroxypiperidin-4-yl)acetic Acid

Target Audience: Researchers, scientists, and drug development professionals in chemoproteomics and targeted covalent inhibitor (TCI) discovery. Introduction & Mechanistic Overview The discovery of targeted covalent inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in chemoproteomics and targeted covalent inhibitor (TCI) discovery.

Introduction & Mechanistic Overview

The discovery of targeted covalent inhibitors (TCIs) has revolutionized modern drug development, allowing researchers to drug previously intractable targets by exploiting nucleophilic amino acid residues. Central to this workflow is Activity-Based Protein Profiling (ABPP) and the use of electrophilic probes to map the ligandable proteome[1].

This application note details the analytical workflow for mapping protein interactions with 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid (CAS: 2567498-37-5). This compound features a highly reactive acrylamide warhead—a soft electrophile that acts as a Michael acceptor—paired with a carboxylic acid handle. Acrylamides exhibit exceptional chemoselectivity for the thiolate form of cysteine residues at physiological pH [1, 2].

By leveraging high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), we can directly detect the covalent protein-probe adduct. Bottom-up mass spectrometry provides unambiguous confirmation of target engagement, site selectivity, and off-target liability profiling [3].

The Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system . Following probe incubation, all unreacted cysteines are deliberately alkylated with Iodoacetamide (IAA). In the resulting MS data, every cysteine residue must account for one of two states:

  • Probe-Labeled: +213.1001 Da mass shift (Target engagement).

  • IAA-Labeled: +57.0215 Da mass shift (Unoccupied/Free cysteine).

Any cysteine lacking either modification indicates incomplete alkylation or an artifact, immediately flagging the dataset for quality control review.

Experimental Workflow

ChemProteomics cluster_0 Phase 1: Covalent Labeling cluster_1 Phase 2: Bottom-Up Proteomics cluster_2 Phase 3: LC-MS/MS & Analysis P1 Target Protein P2 Probe Incubation P1->P2 P3 Covalent Adduct P2->P3 S1 Denaturation & Reduction P3->S1 S2 Alkylation (IAA) S1->S2 S3 Trypsin Digestion S2->S3 A1 NanoLC Separation S3->A1 A2 High-Res MS/MS A1->A2 A3 Database Search A2->A3

Chemoproteomic workflow for identifying covalent probe modification sites.

Quantitative Data & Parameters

Table 1: Physicochemical Properties of the Probe
PropertySpecification
Chemical Name 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid
CAS Number 2567498-37-5
Molecular Formula C10H15NO4
Monoisotopic Mass 213.1001 Da
Reactive Group Acrylamide (Michael Acceptor)
Primary Target Cysteine (Thiolate)
Covalent Mass Shift +213.1001 Da
Table 2: LC-MS/MS Acquisition Parameters (Orbitrap Platform)
ParameterSetting
Analytical Column C18, 75 µm ID x 25 cm, 1.9 µm particle size
Mobile Phases A: 0.1% Formic Acid in Water / B: 0.1% Formic Acid in Acetonitrile
Gradient 2% to 40% B over 90 minutes (Flow rate: 300 nL/min)
MS1 Resolution 70,000 at m/z 200 (AGC Target: 3e6)
MS2 Resolution 17,500 at m/z 200 (AGC Target: 1e5)
Fragmentation Method HCD (Higher-energy Collisional Dissociation), NCE: 27
Table 3: Database Search Parameters
ParameterSetting
Protease Trypsin (Strict, max 2 missed cleavages)
Fixed Modification Carbamidomethylation (C)[+57.0215 Da]
Variable Modifications Probe Adduct (C)[+213.1001 Da] , Oxidation (M) [+15.9949 Da]
Precursor Mass Tolerance 10 ppm
Fragment Mass Tolerance 0.02 Da

Detailed Step-by-Step Protocol

Step 1: Covalent Labeling
  • Prepare Protein: Dilute the recombinant target protein to 1 µM in labeling buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality: A pH of 7.4 is critical. It mimics physiological conditions and ensures that a fraction of the cysteine thiol groups (typical pKa ~8.3) are deprotonated into the highly nucleophilic thiolate state required for Michael addition.

  • Incubation: Add the probe to a final concentration of 10–50 µM (10x to 50x molar excess). Incubate at 37°C for 2 hours.

Step 2: Denaturation and Reduction
  • Denaturation: Add solid Urea to the reaction mixture to achieve a final concentration of 8 M.

    • Causality: Urea unfolds the protein, exposing buried cysteines for downstream alkylation. Unlike SDS, Urea is MS-compatible and does not require complex removal steps.

  • Reduction: Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.

    • Causality: Never use Dithiothreitol (DTT) or β-mercaptoethanol. These reagents contain free thiols that will rapidly react with any residual acrylamide probe, quenching the reaction and creating complex, unwanted adducts. TCEP is a phosphine-based reducing agent that does not react with Michael acceptors.

Step 3: Alkylation (The Self-Validating Step)
  • Alkylation: Add Iodoacetamide (IAA) to a final concentration of 10 mM. Incubate at room temperature for 30 minutes in the dark.

    • Causality: IAA permanently caps all unreacted cysteines with a carbamidomethyl group (+57.0215 Da). This prevents disulfide scrambling during digestion and provides the baseline metric for calculating probe occupancy.

Step 4: Proteolytic Digestion
  • Dilution: Dilute the sample with 50 mM Ammonium Bicarbonate (pH 8.0) until the Urea concentration is below 2 M.

    • Causality: Trypsin is inactive and will denature in >2 M Urea.

  • Digestion: Add MS-grade Trypsin at a 1:50 (enzyme:protein) mass ratio. Incubate overnight (12–16 hours) at 37°C.

  • Quenching: Add Formic Acid to a final concentration of 1% (v/v).

    • Causality: Dropping the pH to ~2.0 protonates the catalytic histidine of Trypsin, instantly halting digestion and ensuring reproducible peptide populations.

Step 5: Desalting and LC-MS/MS Analysis
  • Desalting: Process the acidified peptides through C18 StageTips or Sep-Pak cartridges to remove salts and residual Urea. Dry the eluate via vacuum centrifugation.

  • Reconstitution: Resuspend in 0.1% Formic Acid and inject onto the LC-MS/MS system using the parameters outlined in Table 2 .

Field-Proven Insights & Troubleshooting

  • Occupancy Quantification: Covalent modification often alters the ionization efficiency of a peptide. Therefore, comparing the MS1 peak area of the modified peptide directly to the unmodified peptide is inaccurate. Instead, calculate target occupancy by monitoring the depletion of the unmodified (IAA-labeled) peptide relative to a vehicle-treated control sample.

  • Off-Target Profiling: While acrylamides are highly selective for cysteine, highly reactive lysines or histidines in unique microenvironments can occasionally be labeled [2]. To rigorously map off-targets, perform a secondary database search including the +213.1001 Da mass shift as a variable modification on Lysine (K) and Histidine (H).

References

  • Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning Source: RSC Advances URL:[Link]

  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts Source: Pharmaceuticals (MDPI) URL:[Link]

Method

Topic: High-Performance Liquid Chromatography (HPLC) Purification of 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide to developing a robust and efficient preparative High-Performance Liquid Chromato...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to developing a robust and efficient preparative High-Performance Liquid Chromatography (HPLC) method for the purification of "2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid." This polar, acidic compound presents unique challenges for retention and peak symmetry in standard reversed-phase chromatography. We will explore the physicochemical properties of the analyte to establish a scientifically grounded purification strategy. The narrative explains the causal relationships behind the selection of stationary phase, mobile phase composition, and other critical chromatographic parameters. This guide furnishes detailed, step-by-step protocols for both analytical method development and preparative-scale purification, designed for researchers, chemists, and drug development professionals aiming to achieve high purity of this valuable synthetic intermediate.

Analyte Characterization: The Foundation of Method Development

A profound understanding of the analyte's physicochemical properties is the cornerstone of any successful chromatographic method. The structure of 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid contains multiple functional groups that dictate its behavior in a reversed-phase HPLC system.

  • Polarity: The presence of a carboxylic acid, a tertiary hydroxyl group, and an amide within a piperidine scaffold renders the molecule highly polar. This high polarity can lead to insufficient retention on traditional non-polar stationary phases, causing the compound to elute near the solvent front, co-eluting with other polar impurities.[1][2]

  • Acidity (pKa): The carboxylic acid moiety is the primary ionizable group. Its estimated pKa is in the range of 4.0-5.0. In reversed-phase chromatography, retention of acidic compounds is significantly enhanced when their ionization is suppressed.[3] This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.

  • UV Chromophore: The acryloyl group (α,β-unsaturated amide) serves as the primary chromophore for UV detection. The n-π* transition of such systems typically results in UV absorbance in the low wavelength region. Studies on acrylic acid and its derivatives show strong absorbance below 230 nm, making detection at wavelengths such as 210-220 nm optimal.[4][5]

A summary of these critical properties is presented in Table 1.

Table 1: Physicochemical Properties of the Target Analyte

PropertyValue / DescriptionRationale for HPLC Method
Chemical Structure Chemical StructureContains both polar (hydroxyl, carboxylic acid) and moderately non-polar (piperidine ring) regions.
Molecular Formula C₁₀H₁₅NO₄
Molecular Weight 213.23 g/mol Suitable for standard C18 column pore sizes (e.g., 100-120 Å).[6]
Predicted XLogP3 -1.1Indicates high hydrophilicity, suggesting potential challenges with retention.[7] (Value for a similar structure)
Key Functional Groups Carboxylic acid, Tertiary hydroxyl, Acryloyl amideDictates choice of acidic mobile phase and potential for secondary interactions with the stationary phase.
Primary Chromophore Acryloyl group (C=C-C=O)Enables UV detection at low wavelengths (~210 nm).[4]
Estimated pKa ~4.0 - 5.0 (Carboxylic Acid)Mandates a mobile phase pH < 3.0 to ensure the analyte is in its neutral, more retentive form.[3]

Principle of Separation: A Strategy for a Polar Acidic Analyte

The chosen strategy is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates molecules based on their hydrophobicity.[8] A non-polar stationary phase (the column) is used with a polar mobile phase (the solvent). Non-polar compounds interact more strongly with the stationary phase and are retained longer, while polar compounds have a higher affinity for the mobile phase and elute earlier.

For our target analyte, the key challenges are its high polarity and acidic nature. The following choices are made to address these challenges:

  • Stationary Phase Selection: A C18 (Octadecylsilane) bonded silica column is the most versatile and widely used stationary phase in RP-HPLC.[6][9] To counteract the poor retention of our polar analyte, a column with a high carbon load and robust end-capping is recommended. For preparative work, a larger particle size (5-10 µm) is used to reduce backpressure and allow for higher flow rates and sample loads.[10]

  • Mobile Phase pH Control: This is the most critical parameter. By adding an acidifier to the mobile phase, we lower the pH to a value below 3.0. At this pH, the carboxylic acid group of the analyte is protonated (-COOH) rather than ionized (-COO⁻). The neutral form is significantly less polar and therefore interacts more strongly with the C18 stationary phase, leading to increased retention and better separation from other polar impurities.[3] 0.1% Formic Acid (v/v) is an excellent choice as it is an effective acidifier, is volatile (compatible with mass spectrometry and easy to remove post-purification), and provides good peak shapes.[8]

  • Gradient Elution: An isocratic elution (constant mobile phase composition) is often insufficient for separating complex mixtures or for eluting compounds with good peak shape. A gradient elution is employed, where the concentration of the organic solvent (the "strong" solvent, e.g., acetonitrile) is gradually increased over time.[11] This begins with a highly aqueous mobile phase to retain the polar analyte and then transitions to a higher organic concentration to elute the compound from the column in a sharp, focused band.

Experimental Workflow and Protocols

The purification process follows a logical sequence from small-scale method development to large-scale purification and product isolation.

HPLC_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_purify Phase 2: Purification & Isolation cluster_post Phase 3: Post-Purification Analyte Analyte Characterization (Polarity, pKa, UV) SamplePrep Crude Sample Preparation (Dissolution in Mobile Phase A) Analyte->SamplePrep Informs Solvent Choice MethodDev Analytical HPLC Method Development (Scouting Gradient) SamplePrep->MethodDev ScaleUp Scale-Up to Preparative Column MethodDev->ScaleUp Optimized Method RunPrep Run Preparative HPLC (Gradient Elution) ScaleUp->RunPrep Collect Fraction Collection (Based on UV Signal) RunPrep->Collect Analysis Purity Analysis of Fractions (Analytical HPLC) Collect->Analysis Selected Fractions Pooling Pool Pure Fractions Analysis->Pooling >98% Purity Evaporation Solvent Removal (Rotary Evaporation / Lyophilization) Pooling->Evaporation FinalProduct Isolated Pure Product Evaporation->FinalProduct

Caption: HPLC Purification Workflow Diagram.

Materials and Instrumentation

Table 2: Required Materials and Equipment

CategoryItemSpecifications / Supplier Example
Instrumentation Preparative HPLC Systeme.g., Waters AutoPurification, Shimadzu Prominence Prep
UV-Vis DetectorDiode Array or Variable Wavelength
Fraction CollectorAutomated
Analytical HPLC Systeme.g., Agilent 1260 Infinity II, Waters Alliance
Columns Preparative ColumnC18, 10 µm, ≥ 20 mm ID x 250 mm L
Analytical ColumnC18, 5 µm, 4.6 mm ID x 150 mm L
Solvents & Reagents Acetonitrile (ACN)HPLC Grade or higher
WaterDeionized, 18.2 MΩ·cm
Formic Acid (FA)LC-MS Grade, ≥ 99%
Crude Sample2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid
Glassware/Other Sample Vials, FlasksAppropriate sizes
Syringe Filters0.45 µm PTFE or Nylon
Rotary Evaporator / LyophilizerFor solvent removal
Protocol 1: Analytical Method Development

Objective: To establish the optimal gradient conditions for separating the target compound from its impurities on a smaller, analytical scale.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. (Add 1.0 mL of formic acid to 1 L of deionized water).

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. (Add 1.0 mL of formic acid to 1 L of acetonitrile).

    • Degas both mobile phases by sonication or helium sparging.

  • Sample Preparation:

    • Prepare a stock solution of the crude material at ~1 mg/mL.

    • Dissolve the sample in a solvent that mimics the initial mobile phase conditions, such as 95:5 Water:Acetonitrile, to ensure good peak shape. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Setup and Scouting Gradient:

    • Install the analytical C18 column and equilibrate with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

    • Set the UV detection wavelength to 210 nm.

    • Inject 5-10 µL of the prepared sample.

    • Run a broad "scouting" gradient as described in Table 3.

Table 3: Analytical Scouting Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
20.01.0595
25.01.0595
25.11.0955
30.01.0955
  • Optimization:

    • Analyze the resulting chromatogram. Identify the peak corresponding to the target compound (likely the major peak, but can be confirmed with LC-MS if available).

    • Note the percentage of Mobile Phase B at which the compound elutes.

    • Refine the gradient to be shallower around the elution point of the target compound to maximize resolution from nearby impurities. For example, if the compound elutes at 12 minutes (~50% B), a new gradient could be 5% to 70% B over 20 minutes.

Protocol 2: Preparative HPLC Purification

Objective: To purify a larger quantity of the target compound using the optimized method.

  • System and Sample Preparation:

    • Install the preparative C18 column.

    • Prepare fresh, large volumes of Mobile Phase A and B.

    • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., Water/ACN or Water/DMSO). The concentration will depend on the column loading capacity, but a starting point could be 50-100 mg/mL. Ensure complete dissolution and filter the solution.

  • Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase conditions. The flow rate will be significantly higher and must be scaled appropriately for the column diameter (e.g., 20-40 mL/min for a 21.2 mm ID column).

    • Inject the prepared sample onto the column.

    • Run the optimized gradient method, scaled for the new flow rate.

    • Set the fraction collector to trigger collection based on the UV signal threshold, collecting peaks as they elute.

  • Post-Purification:

    • Analyze small aliquots of the collected fractions using the analytical HPLC method to determine their purity.

    • Combine all fractions containing the pure (>98% or desired purity) product.

    • Remove the HPLC solvents using a rotary evaporator (to remove acetonitrile) followed by lyophilization (freeze-drying) to remove the remaining water and formic acid, yielding the pure compound as a solid.

Troubleshooting Common Issues

Table 4: HPLC Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor Retention (Analyte elutes at solvent front)Mobile phase pH is too high. / Insufficiently retentive column.Ensure mobile phase pH is < 3.0.[3] / Use a column with a higher carbon load or consider a different stationary phase like Phenyl-Hexyl.
Peak Tailing Secondary interactions with residual silanols on the column. / Column overload.Add 0.1% TFA instead of formic acid (TFA is a stronger ion-pairing agent).[12] / Reduce the amount of sample injected.
Broad Peaks Low separation efficiency. / Sample dissolved in a solvent stronger than the mobile phase.Optimize the gradient slope (make it shallower). / Ensure the sample solvent is as weak or weaker than the initial mobile phase.
Noisy Baseline Insufficiently mixed mobile phase / Detector lamp aging.Ensure mobile phases are thoroughly degassed and mixed. / Check detector lamp hours and replace if necessary.

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 11205927, 2-(4-Hydroxypiperidin-1-yl)acetic acid; [cited 2026 Mar 20]. Available from: [Link]

  • Resolian. (2025, Dec 2). HPLC-UV Method Development for Highly Polar Impurities. Available from: [Link]

  • Kaczmarski, K., & Szabelski, P. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International. Available from: [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Gilar, M., & Jaworski, A. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • Dolan, J. W. (2014). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America. Available from: [Link]

  • Souza, A. M., et al. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A, 1088(1-2), 49-56. Available from: [Link]

  • Teledyne ISCO. (2012, Nov 9). RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]

  • Kiefer, J. J., & Pesek, J. J. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: [Link]

  • GL Sciences. (2023, Oct 31). What are C18 HPLC columns?. Available from: [Link]

  • Phenomenex Inc. (n.d.). Reversed Phase HPLC Method Development. Available from: [Link]

  • Kieber, D. J., et al. (2023). Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. Marine Chemistry, 257, 104324. Available from: [Link]

  • Waters Corporation. (2022). Monitoring Impurities Using a High Throughput Focused Gradient With the AllianceTM iS Bio System. Available from: [Link]

Sources

Application

Application Note: Mass Spectrometry Analysis of "2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid" Adducts

Introduction Covalent modification of proteins by small molecules is a critical area of research in drug development, toxicology, and chemical biology. Such modifications can alter protein function, leading to therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Covalent modification of proteins by small molecules is a critical area of research in drug development, toxicology, and chemical biology. Such modifications can alter protein function, leading to therapeutic effects or adverse reactions. "2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid" is a compound of interest due to its reactive α,β-unsaturated carbonyl moiety, which makes it a potential covalent modifier of proteins. This application note provides a comprehensive guide for the identification and characterization of protein adducts formed by this molecule using liquid chromatography-mass spectrometry (LC-MS).

The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to understand the covalent binding properties of "2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid" with target proteins. We will delve into both "top-down" and "bottom-up" proteomic strategies, offering detailed protocols and explaining the rationale behind key experimental choices.

Principle of Adduct Formation

"2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid" possesses an acryloyl group, which is a Michael acceptor. This functional group is susceptible to nucleophilic attack from amino acid residues on proteins. The most likely targets for covalent adduction are the side chains of cysteine (thiol group), and to a lesser extent, histidine (imidazole ring) and lysine (primary amine).[1] The reaction, known as a Michael addition, results in a stable covalent bond between the protein and the small molecule.

The molecular formula of "2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid" is C₁₀H₁₅NO₄, with a monoisotopic mass of approximately 213.0998 Da.[2] The formation of a covalent adduct will therefore result in a corresponding mass increase on the modified protein or peptide, which can be precisely detected by mass spectrometry.

Experimental Design & Strategy

The choice between a "top-down" and "bottom-up" proteomics approach depends on the specific research question.

  • Top-Down Proteomics: This approach involves the analysis of the intact protein-adduct complex. It is particularly useful for determining the stoichiometry of binding (i.e., how many molecules of the compound are bound to a single protein) and for analyzing mixtures of modified and unmodified proteins.[3]

  • Bottom-Up Proteomics: This is the most common method for identifying the specific site of modification. The protein-adduct is enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS. This allows for the precise localization of the adducted amino acid residue.[4][5][6]

This application note will provide protocols for both approaches.

PART 1: Top-Down Analysis of Intact Protein Adducts

This method is ideal for confirming covalent modification and determining the stoichiometry of the adduct.

Protocol 1: Intact Protein Analysis
  • Incubation:

    • Incubate the target protein (e.g., 10 µM) with a molar excess of "2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid" (e.g., 100 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 37°C for a specified time (e.g., 1-4 hours).

    • Include a control sample with the protein in the buffer without the compound.

  • Sample Cleanup:

    • Remove excess, unbound small molecule using a desalting column or spin filter with a molecular weight cutoff appropriate for the target protein. This step is crucial to prevent ion suppression in the mass spectrometer.

  • LC-MS Analysis:

    • Liquid Chromatography (LC):

      • Use a reversed-phase column suitable for intact protein separation (e.g., C4 or C8).

      • Employ a water/acetonitrile gradient with 0.1% formic acid. A shallow gradient will provide the best resolution.

    • Mass Spectrometry (MS):

      • Acquire data in positive ion mode using an electrospray ionization (ESI) source.

      • Optimize source parameters (e.g., capillary voltage, source temperature) for the specific protein being analyzed.[7]

      • Perform a full scan over a mass-to-charge (m/z) range that encompasses the expected charge state envelope of the protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein from the treated sample to the control sample. An increase in mass corresponding to the molecular weight of "2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid" (213.10 Da) or multiples thereof confirms covalent adduction.

Expected Results & Interpretation

A successful experiment will show a mass shift in the deconvoluted spectrum of the treated protein compared to the untreated control.

SampleExpected Monoisotopic Mass (Da)Observed Mass Shift (Da)Stoichiometry
Control ProteinTheoretical Mass of Protein00:1
Treated ProteinTheoretical Mass + 213.10+213.101:1
Treated ProteinTheoretical Mass + 426.20+426.202:1

PART 2: Bottom-Up Analysis for Adduct Site Identification

This is the preferred method for pinpointing the exact amino acid residue(s) modified by the compound.

Workflow for Bottom-Up Proteomics

Caption: Bottom-up proteomics workflow for adduct site identification.

Protocol 2: Bottom-Up Proteomics
  • Protein Adduction and Denaturation:

    • Perform the incubation as described in Protocol 1.

    • Denature the protein by adding urea to a final concentration of 8 M.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step prevents disulfide bond reformation and allows for the differentiation of cysteines that were adducted by the compound versus those that were not.

  • Enzymatic Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues.[5]

  • Sample Desalting:

    • Clean up the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method to remove salts and detergents that can interfere with MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 reversed-phase column suitable for peptide separation (e.g., 75 µm ID x 15 cm).

      • Employ a water/acetonitrile gradient with 0.1% formic acid over 60-120 minutes.

    • Mass Spectrometry (MS):

      • Acquire data in a data-dependent acquisition (DDA) mode.[8]

      • Perform a full MS1 scan followed by MS/MS scans of the most abundant precursor ions.

      • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra to a protein sequence database.[5]

    • Specify the mass of "2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid" (213.0998 Da) as a variable modification on cysteine, lysine, and histidine residues.

    • Manually inspect the MS/MS spectra of putative adducted peptides to confirm the modification site. Look for a series of b- and y-ions that are shifted by the mass of the adduct.[6]

Data Interpretation

The key to identifying the adducted peptide is the mass shift in both the precursor ion (MS1) and the fragment ions (MS/MS).

Caption: Fragmentation of an adducted peptide in MS/MS.

In the example above, if a peptide containing a cysteine residue is adducted, the b-ions C-terminal to the modification and the y-ions N-terminal to the modification will show a mass shift of +213.10 Da.

Troubleshooting and Considerations

  • Low Abundance Adducts: Covalent modifications are often substoichiometric. To enhance detection, consider using targeted MS methods like multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) if the adducted peptide sequence is known.[8]

  • Non-specific Binding: The compound may react with multiple residues. A comprehensive bottom-up analysis is necessary to identify all potential modification sites.

  • Sample Purity: Ensure the purity of the target protein and the small molecule to avoid confounding results.

  • MS Compatibility: Use volatile buffers (e.g., ammonium bicarbonate, ammonium acetate) and avoid detergents when possible.[9]

Conclusion

The mass spectrometry-based methods outlined in this application note provide a robust framework for the analysis of protein adducts formed by "2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid". A combination of top-down and bottom-up approaches will yield comprehensive information on the stoichiometry and specific sites of covalent modification. These data are invaluable for understanding the mechanism of action and potential liabilities of this and other reactive compounds in drug discovery and development.

References

  • Meng, F., et al. (2011). Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite. Journal of Biological Chemistry. Available at: [Link]

  • Sá, A. F., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Molecules. Available at: [Link]

  • Cohen, M. S., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wouters, J., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. International Journal of Molecular Sciences. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Procedure for Protein Identification Using LC-MS/MS. Mtoz Biolabs. Available at: [Link]

  • ResearchGate. (n.d.). Bottom-up MS analysis of covalent protein–drug adducts. ResearchGate. Available at: [Link]

  • Sá, A. F., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. PMC. Available at: [Link]

  • Gillet, L. C., et al. (2017). Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins. Journal of Proteome Research. Available at: [Link]

  • University of Washington. (n.d.). Identification of Protein Modifications by Mass Spectrometry. University of Washington. Available at: [Link]

  • Tsunasawa, S. (1995). Capillary LC/MS Analysis of Posttranslational and Posttranscriptional Modifications of Proteins and Nucleic Acids. Journal of the Mass Spectrometry Society of Japan. Available at: [Link]

  • Wouters, J., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available at: [Link]

  • Zuzindlak, D., et al. (2021). Trends in Sample Preparation for Proteome Analysis. IntechOpen. Available at: [Link]

  • Nunes, J., et al. (2019). Editorial: Mass Spectrometry for Adductomic Analysis. Frontiers in Chemistry. Available at: [Link]

  • Vinogradova, E. V., et al. (2020). Chemoproteomic methods for covalent drug discovery. PMC. Available at: [Link]

  • PreOmics. (2024). A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. PreOmics. Available at: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]

  • Ghent University. (2023). Exploration and optimization of extraction, analysis and data normalization strategies for mass spectrometry-based DNA adductome mapping and modeling. Ghent University Academic Bibliography. Available at: [Link]

  • Schaur, R. J., et al. (2006). Protein adducts generated from products of lipid oxidation: focus on HNE and one. PubMed. Available at: [Link]

  • Oregon State University. (n.d.). Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry. Oregon State University. Available at: [Link]

  • Schaur, R. J., et al. (2006). Protein Adducts Generated from Products of Lipid Oxidation: Focus on HNE and ONE. Taylor & Francis Online. Available at: [Link]

  • PubChem. (n.d.). 2-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}acetic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Hydroxypiperidin-1-yl)acetic acid. PubChem. Available at: [Link]

  • Zarkovic, N., et al. (2023). The 4-Hydroxynonenal-Protein Adducts and Their Biological Relevance. Antioxidants. Available at: [Link]

  • University of Milan. (2021). Reactive Carbonyl Species and Protein Adducts: Identification Strategies, Biological Mechanisms and Molecular Approaches for The. AIR Unimi. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid

Welcome to the advanced troubleshooting and technical support guide for the synthesis of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid . This molecule is a critical bifunctional building block frequently utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and technical support guide for the synthesis of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid . This molecule is a critical bifunctional building block frequently utilized in the development of targeted covalent inhibitors and PROTACs, featuring a highly reactive N-acryloyl Michael acceptor and a tertiary alcohol.

Due to the presence of competing nucleophilic sites and the inherent instability of the acrylamide moiety, researchers frequently encounter issues with chemoselectivity, dehydration, and spontaneous polymerization. This guide is designed to provide authoritative, mechanistically grounded solutions to these specific synthetic challenges.

Part 1: Synthetic Pathway Architecture

The construction of this molecule typically follows a four-step linear sequence starting from commercially available N-Boc-piperidin-4-one. The pathway relies on a Reformatsky-type addition to establish the tertiary alcohol and acetic acid backbone[1], followed by deprotection and a highly controlled chemoselective N-acylation[2].

Workflow Step1 Step 1: Reformatsky Addition N-Boc-piperidin-4-one + Ethyl bromoacetate Step2 Step 2: Ester Hydrolysis LiOH, THF/H2O Step1->Step2 Zn dust, THF Step3 Step 3: Boc Deprotection 4M HCl in Dioxane Step2->Step3 RT, 4h Step4 Step 4: N-Acylation Acryloyl Chloride (Schotten-Baumann) Step3->Step4 0°C, Strict Temp Control

Figure 1: Four-step synthetic workflow for 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid.

Part 2: Critical Failure Points & Troubleshooting (FAQs)

Q1: Why am I observing significant alkene formation (dehydration) during the Boc deprotection step?

The Causality: The hydroxyl group at the C4 position of the piperidine ring is a tertiary alcohol. Under strongly acidic conditions (such as neat Trifluoroacetic Acid, TFA), the hydroxyl group is easily protonated and eliminated as water. This forms a highly stable tertiary carbocation, which rapidly loses an adjacent proton to form a tetrahydropyridine derivative (E1 elimination). The Solution: Abandon neat TFA. Instead, utilize 4M HCl in Dioxane and strictly maintain the reaction temperature between 0°C and 25°C. The anhydrous nature of the dioxane system, combined with controlled temperatures, significantly lowers the kinetic driving force for E1 dehydration while successfully cleaving the Boc group.

Q2: During the final N-acylation, I am getting a complex mixture of products (multiple TLC spots). How can I achieve chemoselectivity?

The Causality: Your intermediate, 2-(4-hydroxypiperidin-4-yl)acetic acid, possesses three competing nucleophilic sites: a secondary amine, a tertiary alcohol, and a carboxylic acid. Acryloyl chloride is an aggressive electrophile. If acylation is attempted in standard organic solvents with an organic base (like DIPEA), you will inevitably form O-acylated byproducts and unstable mixed anhydrides[3]. The Solution: Employ Schotten-Baumann conditions using a biphasic mixture of THF and aqueous NaHCO₃[2].

  • Thermodynamic Control: The aqueous base deprotonates the carboxylic acid. While the carboxylate may temporarily attack the acryloyl chloride to form a mixed anhydride, the aqueous environment rapidly hydrolyzes it back to the free acid.

  • Kinetic Control: The tertiary alcohol is sterically hindered and inherently less nucleophilic than the secondary amine. The secondary amine outcompetes the alcohol, resulting in >95% selective N-acylation.

Mechanism Start 2-(4-hydroxypiperidin-4-yl)acetic acid + Acryloyl Chloride N_acyl N-Acylation (Secondary Amine) Start->N_acyl Kinetically Favored O_acyl O-Acylation (Tertiary Alcohol) Start->O_acyl Minor Pathway C_acyl Mixed Anhydride (Carboxylate) Start->C_acyl Reversible Pathway Success Stable Final Product N_acyl->Success Fail1 Sterically Hindered (Blocked) O_acyl->Fail1 Fail2 Rapidly Hydrolyzed by Aqueous Base C_acyl->Fail2

Figure 2: Chemoselectivity pathways during Schotten-Baumann N-acylation of the amino acid.

Q3: My isolated final product turns into an insoluble white gel during solvent evaporation or storage. What is happening?

The Causality: The N-acryloyl group is a highly reactive Michael acceptor. When concentrated, exposed to light, or subjected to the heat of a rotary evaporator bath, the terminal alkene undergoes spontaneous free-radical polymerization, cross-linking your product into an intractable polyacrylamide gel. The Solution: You must introduce a radical scavenger. Add 50 ppm of BHT (butylated hydroxytoluene) to your organic extraction phase before concentrating it on the rotary evaporator. Furthermore, ensure the water bath never exceeds 30°C, and store the final compound in amber vials at -20°C.

Part 3: Quantitative Optimization Matrix

Use the following validated parameters to benchmark your experimental yields and track in-process control (IPC) metrics.

StepReactionReagents & EquivalentsTemp (°C)Time (h)Expected YieldKey IPC Metric
1 Reformatsky AdditionN-Boc-4-piperidone (1.0 eq), Ethyl bromoacetate (1.5 eq), Zn dust (2.0 eq)65 (Reflux)4.075 - 85%Complete consumption of ketone (TLC: Hex/EtOAc)
2 Ester HydrolysisLiOH·H₂O (3.0 eq), THF/H₂O (1:1)253.0> 90%Downward shift in Rf (highly polar spot)
3 Boc Deprotection4M HCl in Dioxane (10.0 eq)0 to 252.0> 95%Loss of Boc signal in ¹H-NMR (~1.4 ppm)
4 N-AcylationAcryloyl Chloride (1.1 eq), NaHCO₃ (3.0 eq), THF/H₂O01.560 - 70%UV-active spot at Rf 0.3 (10% MeOH/DCM)

Part 4: Self-Validating Experimental Protocol

Below is the optimized, step-by-step methodology for the critical Chemoselective N-Acylation (Step 4) . This protocol is designed as a self-validating system to ensure product integrity at every phase.

1. Preparation & Buffering: Dissolve 2-(4-hydroxypiperidin-4-yl)acetic acid hydrochloride (1.0 eq) in a 0.5 M aqueous solution of NaHCO₃ (3.0 eq). Causality Check: The effervescence (CO₂ release) confirms the neutralization of the HCl salt. The excess base is required to deprotonate the carboxylic acid and buffer the HCl generated during the subsequent acylation.

2. Cooling & Phase Setup: Add an equal volume of THF to create a biphasic mixture. Cool the reaction vessel to strictly 0°C using an ice-water bath. Causality Check: Dropping the temperature suppresses the competing O-acylation of the tertiary alcohol and prevents premature polymerization of the acryloyl chloride.

3. Electrophile Addition: Dissolve acryloyl chloride (1.1 eq) in a small volume of THF. Add this solution dropwise over 30 minutes under vigorous stirring. Maintain the temperature at 0°C.

4. In-Process Validation (IPC): After 1.5 hours, halt stirring to allow phase separation. Spot the aqueous layer on a silica TLC plate (Eluent: 10% MeOH in DCM). Self-Validation: A new UV-active spot (due to the conjugated acrylamide) should appear at Rf ~0.3. Stain the plate with Ninhydrin and heat; the absence of a purple spot confirms the complete consumption of the secondary amine. If a purple spot persists, add an additional 0.1 eq of acryloyl chloride.

5. Chemoselective Isolation: Carefully acidify the aqueous layer to pH 2.5 using 1M HCl at 0°C. Causality Check: Protonation of the carboxylate is mandatory to partition the highly polar product into the organic phase. Do not drop the pH below 2.0 to avoid acid-catalyzed dehydration of the tertiary alcohol.

6. Extraction & Stabilization: Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Critical: Add 50 ppm of BHT to the organic layer.

7. Concentration: Evaporate the solvent under reduced pressure. Strictly maintain the rotary evaporator bath temperature below 30°C. Store the resulting solid/oil at -20°C in the dark under an argon atmosphere.

Part 5: References

1.1 - Benchchem 2.2 - NIH / ACS Publications 3.3 - Beilstein Journals

Sources

Optimization

Solubility issues of "2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid" in assays

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility issues with "2-(4-Hydroxy-1-prop-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility issues with "2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid" (CAS 2567498-37-5) in experimental assays. Our goal is to explain the underlying chemical principles driving these challenges and provide robust, field-proven solutions.

Introduction: Understanding the Molecule

The solubility behavior of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid is governed by its distinct chemical features. It is an amphipathic molecule, meaning it possesses both polar (hydrophilic) and non-polar (lipophilic) regions.

  • Hydrophilic (Water-Soluble) Moieties: The carboxylic acid and hydroxyl group are polar and can engage in hydrogen bonding with water. Crucially, the carboxylic acid is ionizable.

  • Lipophilic (Poorly Water-Soluble) Moieties: The piperidine ring and hydrocarbon backbone are non-polar.

The primary cause of solubility issues stems from the carboxylic acid group . Like most carboxylic acids, its charge state—and therefore its aqueous solubility—is highly dependent on the pH of the solution.[1][2] This is the single most important factor to control in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a high-concentration stock solution?

A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for primary stock solutions.[3][4][5][6] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[3] We recommend preparing a stock concentration of 10-20 mM. Always use fresh, anhydrous DMSO, as it is hygroscopic (absorbs water from the air), and absorbed water can decrease the solubility of your compound over time.[7]

Q2: Why does my compound precipitate when I dilute my DMSO stock into aqueous assay buffer?

A2: This is a classic phenomenon known as "solvent shock" or precipitation upon dilution, and it has two primary causes for this specific molecule:[8][9]

  • Poor Aqueous Solubility of the Neutral Form: Your compound is significantly less soluble in water than in DMSO. When a small volume of concentrated DMSO stock is rapidly diluted into a large volume of aqueous buffer, the compound may crash out of solution before it can properly disperse.[8][9]

  • pH-Dependent Solubility: The carboxylic acid group has an estimated pKa between 4.5 and 5.0. If the pH of your aqueous buffer (e.g., PBS at pH 7.4) is not sufficiently above the pKa, a significant portion of the molecule will remain in its neutral, protonated (-COOH) state, which has very low water solubility.[2][10] For optimal solubility, you need to ensure the molecule is in its charged, deprotonated (-COO⁻) state.[2][10]

Q3: Is the compound stable in solution? What is the significance of the acryloyl group?

A3: The prop-2-enoyl (acryloyl) group is an α,β-unsaturated amide, which is a known Michael acceptor . This functional group can covalently react with nucleophiles, particularly thiol groups found in proteins (e.g., cysteine residues) and media components (e.g., glutathione, cysteine).[11] While the compound is generally stable in DMSO stock when stored properly, its stability in aqueous buffers containing reactive species may be limited.[11] This reactivity is often the basis for the mechanism of action of covalent inhibitor drugs but can also lead to off-target effects or a decrease in compound concentration over time. For this reason, we recommend preparing working solutions fresh for each experiment.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: This is cell-line dependent. As a general rule, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally ≤ 0.1% for sensitive primary cells and ≤ 0.5% for robust, immortalized cell lines.[3][12][13] High concentrations of DMSO can be cytotoxic or may affect cell function, leading to artifacts.[12][13] It is imperative to include a "vehicle control" in all experiments, which consists of assay medium with the same final concentration of DMSO used in your treatments.[3]

Visual Guide to pH-Dependent Solubility

The solubility of your compound is dictated by the pH of the solution relative to the pKa of its carboxylic acid group.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Protonated R-COOH Neutral Low Aqueous Solubility Deprotonated R-COO⁻ Charged (Anionic) High Aqueous Solubility Protonated->Deprotonated Add Base (Increase pH) Deprotonated->Protonated Add Acid (Decrease pH)

Caption: Effect of pH on the ionization state and solubility of the compound.

Troubleshooting Guide

Use this section to diagnose and resolve specific solubility issues encountered during your experiments.

Problem Observed Potential Cause(s) Recommended Solutions & Explanations
Precipitate in DMSO Stock Solution 1. Moisture Contamination: DMSO has absorbed water, reducing its solvating power.[7]2. Freeze-Thaw Cycles: Repeated temperature changes can cause the compound to fall out of solution.[8]3. Concentration Too High: The stock concentration exceeds the compound's solubility limit in DMSO.Solution: 1. Discard the stock and prepare a fresh one using new, anhydrous DMSO.[7]2. Gently warm the vial to 37°C and vortex or sonicate to attempt re-dissolution.[3][14] If successful, immediately aliquot into single-use volumes to prevent future freeze-thaw cycles.[3][8]3. Prepare a new, more dilute stock solution.
Immediate Precipitation Upon Dilution into Aqueous Buffer 1. Solvent Shock: The rapid change from 100% organic solvent to an aqueous environment causes precipitation.[8][9]2. Buffer pH Too Low: The buffer pH is close to or below the compound's pKa, favoring the insoluble neutral form.[10]3. Final Concentration Too High: The target concentration exceeds the compound's maximum solubility in the final buffer system.[9]Solution (in order of preference): 1. Optimize Dilution Method: Instead of adding the DMSO stock to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This gradual change can prevent shocking the compound out of solution.[9]2. Increase Buffer pH: Use a buffer with a higher pH (e.g., pH 8.0 or 9.0) for your working solutions. A pH at least 2 units above the pKa is ideal. This ensures the compound is fully deprotonated and solubilized.3. Use a Co-solvent: Prepare an intermediate dilution in a mixture of buffer and a water-miscible organic solvent (e.g., ethanol or PEG-400) before the final dilution into the assay medium.[9][15]4. Reduce Final Concentration: Test a lower final concentration of the compound in your assay.[9]
Solution is Initially Clear but Precipitates Over Time (e.g., during 37°C incubation) 1. Temperature Effects: Solubility can change with temperature. The compound may be less stable or soluble at 37°C compared to room temperature.[16]2. Buffer Component Interaction: The compound may be interacting with salts (especially phosphate) or proteins (e.g., in FBS) in the medium, leading to the formation of less soluble complexes.[9]3. Evaporation: In multi-well plates, evaporation from outer wells can increase the compound concentration above its solubility limit.Solution: 1. Pre-equilibrate: Ensure all solutions are at the final experimental temperature before mixing.2. Test Different Buffers: If using PBS, try switching to a different buffer system like HEPES or Tris.[17]3. Reduce Serum: If possible, reduce the serum (FBS) concentration in your cell culture medium during the treatment period.4. Improve Plate Sealing: Use plate seals and a humidified incubator to minimize evaporation.
Inconsistent Assay Results or Poor Dose-Response Curves 1. Undissolved Compound: Inaccurate concentrations due to partial precipitation are a primary cause of poor data reproducibility.[6]2. Adsorption to Plastics: Hydrophobic compounds can stick to the walls of pipette tips and microplates, reducing the effective concentration.Solution: 1. Centrifuge Working Solutions: Before adding the final solution to your assay, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any invisible micro-precipitates. Carefully use the supernatant.2. Use Low-Binding Plastics: If possible, use low-retention pipette tips and non-treated polypropylene plates for compound dilution steps.3. Visually Inspect: Always visually inspect your solutions in every well against a light source before and after the experiment to check for precipitation.

Recommended Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Preparation: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh a precise amount of the compound powder (Molecular Weight: 213.24 g/mol ). For 1 mL of a 10 mM stock, you would need 2.13 mg.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO.[3]

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[3] Gentle warming to 37°C can also be used if necessary.[3][14]

  • Verification: Visually inspect the solution against a light source to ensure it is perfectly clear and free of any particulates.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C or -80°C for long-term stability.[3][8]

Protocol 2: Serial Dilution into Aqueous Buffer (pH-Adjusted Method)

This protocol is designed to maximize solubility by ensuring the compound is deprotonated before final dilution.

  • Prepare Alkaline Buffer: Prepare a suitable biological buffer at a pH of 8.0-8.5 (e.g., 50 mM Tris-HCl or HEPES). This higher pH will facilitate the dissolution of the carboxylic acid.

  • Intermediate Dilution: Perform an intermediate dilution of your DMSO stock into the alkaline buffer. For example, to achieve a final DMSO concentration of 0.5%, you could make a 200X intermediate stock by adding 5 µL of 10 mM DMSO stock to 995 µL of pH 8.0 buffer. This results in a 50 µM compound solution in 0.5% DMSO.

  • Vortex Immediately: Vortex the intermediate dilution vigorously for 30 seconds immediately after adding the DMSO stock.

  • Final Dilution: Use this 50 µM working stock to perform further serial dilutions in your final assay medium (e.g., cell culture medium at pH 7.4). The pre-dissolved and charged state of the compound in the intermediate stock will help it remain soluble even when the final pH is slightly lower.

  • Final Check: Before adding to cells or your assay, visually inspect all wells for precipitation. If any doubt exists, centrifuge the plate briefly.

Troubleshooting Workflow Diagram

If you encounter precipitation, follow this logical workflow to diagnose and solve the problem.

G start Precipitation Observed in Assay check_stock 1. Inspect DMSO Stock Is it clear? start->check_stock check_pH 2. Check Assay Buffer pH Is pH > 7.5? check_stock->check_pH Yes, stock is clear remake_stock Precipitate in stock. Remake with fresh DMSO. Aliquot for storage. check_stock->remake_stock No, precipitate found check_conc 3. Review Final Concentration Is it > 10 µM? check_pH->check_conc Yes, pH is high enough increase_pH pH is too low. Use a higher pH buffer (e.g., pH 8.0) for intermediate dilution. check_pH->increase_pH No, pH is neutral/acidic lower_conc Concentration may be too high. Lower the final concentration. check_conc->lower_conc Yes, concentration is high adv_solution If problem persists, consider advanced options: check_conc->adv_solution No, concentration is low end Solution Clear: Proceed with Experiment remake_stock->end increase_pH->end lower_conc->end cosolvent Use a co-solvent (e.g., PEG-400, Ethanol) in an intermediate step. adv_solution->cosolvent cosolvent->end

Caption: A step-by-step workflow for troubleshooting compound precipitation.

References
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Claeys, M., De Vleeschouwer, K., & Hendrickx, M. (2005). Stability of acrylamide in model systems and its reactivity with selected nucleophiles. Journal of Agricultural and Food Chemistry, 53(26), 9997-10003.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
  • Chen, Z., et al. (2016). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 931-936.
  • NanoTemper. (n.d.). DMSO - Definition and Relevance. Nanopedia.
  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260.
  • BenchChem. (n.d.). Troubleshooting Peraquinsin precipitation in aqueous solution.
  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Kumar, A. (2015). Answer to "How can I increase the solubility of a compound for an MTT assay?".
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. r/chemistry.
  • Dahlin, J. L., et al. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Expert Opinion on Drug Discovery, 10(8), 837-851.
  • Mashal, A., & Dahlin, J. L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 425-431.
  • Wang, L., et al. (2017). Investigation of the degradation and stability of acrylamide-based polymers in acid solution: Functional monomer modified polyacrylamide. Journal of the Taiwan Institute of Chemical Engineers, 70, 236-245.
  • AAT Bioquest. (2023). Does pH affect solubility?.
  • Bon, C., et al. (2021). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 64(20), 14945-14961.
  • Lee, S., & Yam, K. L. (2005). pH of Solution Greatly Affects Sorption of Ionizable Compounds into Low-Density Polyethylene Film. Journal of Agricultural and Food Chemistry, 53(8), 3148-3153.
  • Shimadzu. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • BenchChem. (n.d.). Preventing IC-87114 precipitation in aqueous solutions.
  • Sigma-Aldrich. (n.d.). 2-[4-hydroxy-1-(prop-2-enoyl)piperidin-4-yl]acetic acid.
  • NextSDS. (n.d.). 2-[4-hydroxy-1-(propan-2-yl)
  • Tofte, J. C., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 875-885.
  • Liu, R., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Molecules, 29(12), 2898.
  • Zhang, Y., et al. (2023).
  • Tucker, J. L., et al. (2015). Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides. The Journal of Organic Chemistry, 80(10), 5159-5165.
  • Zhang, Y., et al. (2020). Furosemide Adducts with Hexamethylenetetramine, Amantadine, and Isoniazid: A Structural Case That Demonstrates the Effect of Carboxylic Acid Dimer and Sulfonic Acid Dimer on the Solubility. Crystal Growth & Design, 20(7), 4437-4447.
  • Cerda, V. R., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 123.
  • Steenkamp, P. A. (2012). Answer to "What are the chances of precipitation in column while using buffers as mobile phase?".
  • Tofte, J. C., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 875-885.
  • Al-Bayati, F. A. (2023). The Essential of the Solubility for Drug Action. Crimson Publishers.
  • Emulate Bio. (2019).
  • Cheméo. (n.d.). Chemical Properties of Acetic acid, hydroxy- (CAS 79-14-1).
  • PubChem. (n.d.). 2-(4-Hydroxypiperidin-1-yl)acetic acid.
  • NextSDS. (n.d.). 2-(4-amino-1-benzylpiperidin-4-yl)
  • ChemScene. (n.d.). 2-[1-(prop-2-enoyl)piperidin-4-yl]acetic acid.
  • Iriepa, I., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 678.
  • PubChem. (n.d.). Piperidin-1-yl-acetic acid.
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Sources

Troubleshooting

Technical Support Center: Optimizing Protein Labeling with 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing the bifunctional probe 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing the bifunctional probe 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid . This molecule features a highly reactive acrylamide warhead (1-prop-2-enoyl) for irreversible covalent binding to cysteine residues via Michael addition, paired with an acetic acid handle for downstream conjugation (e.g., EDC/NHS coupling).

Core Principles & Reaction Causality

To achieve high labeling efficiency and chemoselectivity, the reaction conditions must be precisely tuned to the mechanistic requirements of the acrylamide warhead.

  • Nucleophile Activation (pH Causality): Acrylamides are soft electrophiles that react preferentially with soft nucleophiles like the thiolate anion (S⁻) of cysteine[1]. Because the typical pKa of a protein cysteine is ~8.3, the reaction buffer must be maintained at a slightly basic pH (7.5–8.0). This ensures a sufficient population of reactive thiolates while preventing the deprotonation of lysine ε-amines (pKa ~10.5), which would lead to off-target labeling[2].

  • Reducing Agent Compatibility: Disulfide bonds must be reduced to expose free cysteines. However, traditional reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) contain free thiols that will aggressively compete with your protein, quenching the acrylamide probe[3]. Tris(2-carboxyethyl)phosphine (TCEP) is required because it lacks a thiol group. Note: TCEP can slowly react with acrylamides via phospha-Michael addition at high concentrations[4], so it must be removed via desalting prior to probe addition.

  • Bifunctional Integrity: The acetic acid moiety is designed for downstream activation. Therefore, primary amine-containing buffers (like Tris) must be strictly avoided during the entire workflow, as they will irreversibly block subsequent EDC/NHS coupling steps.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Cysteine-Targeted Covalent Labeling

  • Preparation & Reduction: Dilute the target protein to 1–5 mg/mL in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.5). Add 10 molar equivalents of TCEP. Incubate for 30 minutes at room temperature (20–25°C).

  • TCEP Removal: Pass the reduced protein through a Zeba spin desalting column pre-equilibrated with Labeling Buffer to remove excess TCEP, preventing phospha-Michael quenching[4].

  • Probe Addition: Prepare a 10 mM stock of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid in anhydrous DMSO. Add the probe to the protein at a 10-to-20-fold molar excess. Ensure the final DMSO concentration remains ≤5% (v/v) to maintain protein folding while keeping the hydrophobic piperidine framework soluble.

  • Reaction & Validation: Incubate for 2 hours at room temperature with gentle end-over-end mixing. Self-Validation Step: Withdraw a 5 µL aliquot and analyze via Intact Mass Spectrometry (LC-MS). Confirm a mass shift corresponding to the addition of the probe (+227.26 Da). If unmodified protein >10%, extend incubation by 1 hour.

  • Quenching: Add 10 mM free L-cysteine and incubate for 15 minutes to consume all unreacted acrylamide[5]. Remove quenched byproducts via dialysis.

Protocol B: Downstream Conjugation via the Acetic Acid Handle

  • Activation: Buffer exchange the labeled protein into Activation Buffer (50 mM MES, 150 mM NaCl, pH 6.0). Add 2 mM EDC and 5 mM Sulfo-NHS. Incubate for 15 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation: Add the desired amine-containing tag (e.g., Biotin-PEG-amine) at a 10-fold molar excess. Immediately adjust the pH to 7.5 using 1 M HEPES (pH 8.5) to activate the incoming primary amine.

  • Final Purification: Incubate for 1 hour at room temperature, then purify the dual-labeled protein via size-exclusion chromatography.

Workflow A 1. Reduction (TCEP) B 2. Buffer Exchange (Remove TCEP) A->B Desalting C 3. Covalent Labeling (Acrylamide + Cys) B->C Add Probe pH 7.5-8.0 D 4. Quenching (Add L-Cysteine) C->D 2 Hours, RT E 5. Conjugation (EDC/NHS on Acetic Acid) D->E Amine Tag

Fig 1. End-to-end workflow for cysteine labeling and subsequent carboxylic acid conjugation.

Quantitative Optimization of Reaction Parameters

ParameterSub-optimal ConditionOptimized ConditionCausality / Rationale
Reaction pH < 7.07.5 – 8.0 Facilitates thiolate (S⁻) formation for Michael addition without deprotonating lysine amines[1].
Reducing Agent DTT or BMETCEP (Desalted) Thiol-based agents irreversibly quench the acrylamide warhead[3].
Buffer System Tris-HClHEPES or PBS Tris contains primary amines that interfere with downstream EDC/NHS coupling.
Co-solvent 0% Organic5% DMSO Prevents precipitation of the piperidine-based probe in aqueous environments.
Temperature 4°C20°C – 25°C Balances Michael addition kinetics with thermodynamic stability of the protein.

Troubleshooting Guide & FAQs

Q: Why is my labeling efficiency so low despite using a 20-fold excess of the probe? A: This is almost always caused by competing nucleophiles in the buffer or incomplete disulfide reduction. First, verify you are not using DTT or BME, as these will completely consume the acrylamide probe[3]. Second, check your buffer pH. If the pH drops below 7.0, the cysteine residue remains protonated (as a thiol) and acts as a poor nucleophile for the Michael addition[2].

Q: I am observing off-target labeling on my mass spec analysis. What is causing this? A: Off-target labeling with acrylamide warheads typically occurs on lysine or histidine residues when the reaction pH is too high. At pH > 8.5, the ε-amino group of lysine becomes deprotonated and highly nucleophilic. Strictly maintain the reaction pH at 7.5–8.0 to preserve chemoselectivity for cysteine[1].

Q: The probe becomes cloudy/precipitates when added to the protein solution. How do I fix this? A: The piperidine ring and aliphatic nature of the probe limit its aqueous solubility. Ensure you are preparing the initial concentrated stock (10 mM) in anhydrous DMSO or DMF. You can maintain up to 5% (v/v) DMSO in the final reaction mixture to keep the probe soluble, provided your target protein tolerates this co-solvent.

Q: Can I leave TCEP in the buffer during the labeling step? A: It is highly discouraged. While TCEP lacks a thiol group, it is a nucleophilic phosphine that can undergo a phospha-Michael addition with the acrylamide warhead, effectively neutralizing the probe[4]. Always desalt your protein after reduction and before probe addition.

Troubleshooting Start Issue: Low Labeling Efficiency Q1 Is DTT or BME present? Start->Q1 A1_Yes Thiol agents quench acrylamide. Switch to TCEP. Q1->A1_Yes Yes Q2 Is buffer pH < 7.0? Q1->Q2 No A2_Yes Adjust pH to 7.5-8.0 to form reactive thiolate. Q2->A2_Yes Yes Q3 Is probe precipitating? Q2->Q3 No A3_Yes Add 5% DMSO to maintain solubility. Q3->A3_Yes Yes End Verify protein structure (steric hindrance) Q3->End No

Fig 2. Troubleshooting logic tree for resolving low labeling efficiency during Michael addition.

Sources

Optimization

Minimizing side products in "2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid" synthesis

Technical Support Center: Synthesis of 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid Welcome to the dedicated technical support guide for the synthesis of 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid. This resou...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid

Welcome to the dedicated technical support guide for the synthesis of 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile bifunctional molecule. As an important building block in the development of targeted covalent inhibitors and other advanced therapeutics, its efficient and clean synthesis is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to help you minimize side-product formation and maximize yield and purity.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues that may arise during the N-acryloylation of 4-hydroxy-4-carboxymethylpiperidine. Each answer provides a mechanistic explanation for the problem and offers actionable protocols for resolution.

Question 1: My reaction mixture shows multiple spots on the TLC plate, and the final product is difficult to purify. What are the most likely side products?

Answer: A complex reaction profile is a common challenge in this synthesis, stemming from the multiple reactive functional groups present in the starting material and the product. The primary side products typically arise from four main pathways: polymerization, Michael addition, intramolecular cyclization, and over-acylation.

  • Polymerization: The acrylamide moiety is highly susceptible to radical polymerization, leading to high molecular weight oligomers or insoluble polymers. This is often initiated by heat, light, or trace metal impurities.[1]

  • Michael Addition: The product, an α,β-unsaturated amide, can act as a Michael acceptor. Nucleophiles in the reaction, such as an unreacted molecule of the starting piperidine, can add across the double bond, resulting in a dimeric adduct.

  • Spiro-lactone Formation: Under acidic conditions (which can be generated in situ from the HCl byproduct), the tertiary alcohol can undergo intramolecular esterification with the carboxylic acid, forming a spirocyclic lactone.

  • O-Acrylation: While the secondary amine is significantly more nucleophilic than the tertiary alcohol, reaction at the hydroxyl group can occur, especially if excess acryloyl chloride is used or if the reaction temperature is too high. This results in a di-acylated, less polar side product.

Below is a diagram illustrating the desired reaction and these competing side pathways.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways SM Starting Material (4-hydroxy-4-carboxymethylpiperidine) Product Desired Product (2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid) SM->Product + Acryloyl Chloride (1.0 eq, Base, <5 °C) Lactone Spiro-lactone SM->Lactone Acid Catalyst (H+) AC Acryloyl Chloride AC->Product DiAcyl O,N-Diacylated Product AC->DiAcyl Polymer Polymerization Product Product->Polymer Radical Initiator, Heat, Light Michael Michael Adduct (Dimer) Product->Michael + Unreacted Starting Material Product->DiAcyl + Acryloyl Chloride (Excess)

Caption: Reaction pathways in the synthesis of the target compound.

Question 2: My reaction vessel contains a significant amount of insoluble, gel-like material. What is causing this, and how can it be prevented?

Answer: The formation of insoluble material is a classic sign of uncontrolled polymerization of the acryloyl group.[1] The acrylamide functional group contains an activated double bond that readily undergoes free-radical polymerization.

Causality: This process is typically initiated by trace amounts of oxygen, metal ions, or peroxides, and is accelerated by elevated temperatures and exposure to UV light. Once initiated, the chain reaction is rapid and leads to high-molecular-weight polymers that are often insoluble in common organic solvents.

Prevention Protocol:

  • Deoxygenate Solvents: Before use, thoroughly sparge your reaction solvent (e.g., Dichloromethane) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon.

  • Use a Radical Inhibitor: Add a small, catalytic amount of a radical scavenger to the reaction mixture.

    • Hydroquinone (HQ): ~100-200 ppm

    • Butylated hydroxytoluene (BHT): ~100-200 ppm

    • TEMPO: Can also be effective, though it may impart a color.

  • Strict Temperature Control: Perform the addition of acryloyl chloride at 0 °C or below. Do not allow the reaction to exotherm uncontrollably. After the addition is complete, allow it to warm slowly to room temperature.

  • Use Fresh Reagents: Use a freshly opened bottle of acryloyl chloride, as older bottles may contain polymeric impurities or higher concentrations of acrylic acid from hydrolysis.

Question 3: My yield is consistently low, and I've isolated an unexpected, more non-polar product. The mass spectrum is consistent with the loss of water from my starting material. What is this side product?

Answer: This observation strongly suggests the formation of the intramolecular spiro-lactone. This side reaction involves the esterification of the carboxylic acid by the tertiary hydroxyl group of the same molecule.

Causality: The N-acryloylation reaction is typically performed by reacting the parent piperidine with acryloyl chloride. This generates one equivalent of hydrochloric acid (HCl). If the base used (e.g., triethylamine) is insufficient or is added too slowly, the reaction medium can become transiently acidic. This acid catalyzes the intramolecular esterification, leading to the formation of the thermodynamically stable five-membered lactone ring.

Troubleshooting Workflow:

Lactone_Troubleshooting Start Low Yield & Non-polar Side Product (Mass = SM - H2O) Check1 Is base stoichiometry correct? (≥ 1.1 eq) Start->Check1 Check2 Is the base non-nucleophilic (e.g., TEA, DIPEA)? Check1->Check2 Yes Solution1 Solution: Use ≥ 1.1 eq of base. Ensure complete mixing. Check1->Solution1 No Check3 Is acryloyl chloride added slowly at low temp (0 °C)? Check2->Check3 Yes Solution2 Solution: Switch to a hindered, non-nucleophilic base. Check2->Solution2 No Solution3 Solution: Control addition rate to prevent localized acid buildup. Check3->Solution3 No End Problem Resolved: Minimized Lactone Formation Check3->End Yes Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for spiro-lactone formation.

Frequently Asked Questions (FAQs)

Question 1: What are the optimal reaction conditions for this N-acryloylation to maximize selectivity?

Answer: The key to a successful and selective N-acryloylation is to favor the desired reaction kinetically over the various side reactions. This is achieved by carefully controlling the stoichiometry, temperature, and choice of reagents. A general, field-proven set of conditions is summarized below.

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic and effectively solubilizes the starting materials. Must be anhydrous to prevent hydrolysis of acryloyl chloride.
Base Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic tertiary amines that efficiently scavenge HCl without competing for the acryloyl chloride.[2]
Stoichiometry Acryloyl Chloride: 1.0 - 1.1 eq.Base: 1.2 - 1.5 eq.A slight excess of acryloyl chloride ensures full conversion, but a large excess promotes O-acylation. Excess base ensures the reaction medium remains basic.
Temperature 0 °C for addition, then slow warm-up to Room TemperatureLow temperature controls the reaction exotherm, enhances selectivity for N- over O-acylation, and reduces the rate of polymerization.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents oxygen-initiated radical polymerization.
Inhibitor Hydroquinone or BHT (100-200 ppm)Scavenges trace radicals to prevent polymerization.[1]

Question 2: What is the recommended procedure for purifying the final product?

Answer: 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid is a polar, zwitterionic-capable molecule, which can present purification challenges. A multi-step approach is often required.

  • Aqueous Workup: After the reaction is complete, quench with a mild aqueous acid (e.g., saturated NH₄Cl or dilute citric acid) to neutralize excess base. Extract the aqueous layer with a polar organic solvent like ethyl acetate to remove non-polar impurities (e.g., any O-acylated side product). The desired product, being a carboxylic acid, may remain in the aqueous layer or partition between layers depending on the pH. Acidifying the aqueous layer to pH ~4-5 and extracting again can sometimes isolate the product.

  • Silica Gel Chromatography: This is the most common method. Due to the product's polarity, a strong eluent system is necessary.

    • Stationary Phase: Standard Silica Gel (230-400 mesh).

    • Mobile Phase: A gradient of 5% to 20% Methanol in Dichloromethane is a good starting point.

    • Additive: Adding 0.5-1% acetic acid to the mobile phase is highly recommended.[4] This keeps the carboxylic acid group protonated, preventing ionization and reducing peak tailing on the silica gel.

  • Reverse-Phase HPLC: For achieving very high purity (>98%), preparative reverse-phase HPLC is an excellent option.[5]

    • Stationary Phase: C18-functionalized silica.

    • Mobile Phase: A gradient of Acetonitrile in Water, typically with a 0.1% Trifluoroacetic acid (TFA) or Formic acid modifier.

Question 3: How can I effectively monitor the reaction's progress?

Answer: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.

  • TLC System:

    • Plate: Silica gel 60 F₂₅₄

    • Eluent: 10% Methanol in Dichloromethane + 0.5% Acetic Acid.

  • Visualization:

    • UV Light (254 nm): The product will be UV-active due to the acrylamide chromophore. The starting material will not be visible under UV.

    • Potassium Permanganate (KMnO₄) Stain: This stain will visualize both the starting material (reacts with the tertiary alcohol) and the product (reacts with the alcohol and the double bond). The starting material will appear as a distinct spot that is consumed as the reaction progresses.

    • Ninhydrin Stain: If using the hydrochloride salt of the starting material, this can visualize the free secondary amine, which will disappear upon acylation.

For more precise analysis, LC-MS is the ideal tool. It allows you to track the disappearance of the starting material peak and the appearance of the product peak, while simultaneously confirming their respective molecular weights and identifying any side products.

References

  • Ehlers, P., et al. (2023). Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)-benzylidene]piperidin-4-one Curcuminoids for the Treatment of Pancreatic Carcinoma. PMC. Retrieved from [Link]

  • ResearchGate. (2026). Acryloyl piperidine/pyrrolidine statistical and block copolymers as hydrate inhibitors. Retrieved from [Link]

  • Goddard, A., et al. (2021). A mechanistic study of thiol addition to N-acryloylpiperidine. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). US20190169201A1 - Crystalline form of (s)-7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetra-hydropyrazolo[1,5-a]pyrimidine-3-carboxamide, preparation, and uses thereof.
  • Poreba, M., et al. (2018). Nε-Acryloyllysine Piperazides as Irreversible Inhibitors of Transglutaminase 2: Synthesis, Structure–Activity Relationships, and Pharmacokinetic Profiling. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). US11591340B2 - Crystalline form of (S)-7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetra- hydropyrazolo[1,5-a]pyrimidine-3-carboxamide, preparation, and uses thereof.
  • Lee, H., et al. (2008). RAFT Homo- and Copolymerization of N-Acryloyl-morpholine, Piperidine, and Azocane and Their Self-Assembled Structures. Macromolecules, ACS Publications. Retrieved from [Link]

  • Infoscience. (n.d.). RAFT homo- and copolymerization of N-acryloyl-morpholine, piperidine, and azocane and their self-assembled structures. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US6080864A - Derivatives of 1-oxyl-4-hydroxy-2,2,6,6-tetramethylpiperidine.
  • ResearchGate. (2024). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Characterization, and Evaluation of Folic Acid Release Ability of Acrylamide–Acrylic Acid Hydrogels and Acrylamide–Acrylic Acid/Functionalized Carbon Nanotube Nanocomposite Hydrogels. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Acyl Hydrazides as Peptoid Sub-monomers. Retrieved from [Link]

  • ResearchGate. (2025). Acylation of Hydrazides with Acetic Acid and Formic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • ResearchGate. (n.d.). PURIFICATION AND CHARACTERIZATION OF ACE INHIBITORY PEPTIDE FROM AQUATIC RESOURCES: A REVIEW. Retrieved from [Link]

Sources

Troubleshooting

Challenges in purifying "2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid"

Technical Support Center: Troubleshooting & Purification Guide for 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification Guide for 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid . This molecule is a notoriously difficult synthetic intermediate and pharmacological building block. Its purification is complicated by three competing structural liabilities:

  • The N-Acryloyl Group: A highly reactive Michael acceptor prone to spontaneous radical polymerization.

  • The 4-Hydroxy & 4-Acetic Acid Moieties: Geminal substitution on the piperidine ring forces these groups into close spatial proximity, creating a thermodynamic trap for acid-catalyzed spiro-lactonization.

  • Extreme Polarity: The combination of a carboxylic acid, a tertiary alcohol, and an amide results in a zwitterionic-like polarity profile that defies standard reverse-phase retention.

This guide provides field-proven, self-validating protocols to bypass these degradation pathways and achieve >98% purity.

Section 1: The "Twin Hazards" - Polymerization and Lactonization

Q: My product turns into an insoluble gel during rotary evaporation. What is happening? A: You are observing spontaneous auto-polymerization. The N-acryloyl group is thermodynamically driven to form polyacrylamide networks when exposed to heat, light, or trace radicals[1]. During solvent concentration, the localized concentration of the monomer spikes, dramatically increasing the kinetics of propagation. The Fix: Never concentrate this molecule to dryness without an inhibitor. Add 100–500 ppm of Butylated Hydroxytoluene (BHT) or Mequinol (MEHQ) to your collection fractions prior to solvent removal[2]. BHT acts as a radical scavenger, terminating the polymerization chain reaction. Furthermore, maintain water bath temperatures strictly below 30°C and shield the flask from ambient UV light.

Q: My LC-MS shows a dominant mass peak of [M-18] instead of my target mass, and my yield is terrible. Why? A: You have fallen into the acid-catalyzed lactonization trap. Many researchers default to using 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in their HPLC mobile phases to improve peak shape. However, under acidic conditions, the 4-hydroxyl group and the 4-acetic acid group undergo rapid intramolecular esterification. Driven by the Thorpe-Ingold effect (the geminal dialkyl effect of the piperidine ring), this condensation forms a highly stable 5-membered gamma-lactone: 8-acryloyl-2-oxa-8-azaspiro[4.5]decan-3-one (resulting in a loss of H₂O, exactly 18 Da)[3]. The Fix: You must completely eliminate strong acids from your workflow. Switch to a volatile, near-neutral buffer system such as 10 mM Ammonium Formate or Ammonium Acetate adjusted to pH 5.5–6.0.

Degradation Target 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid (Target Molecule) Polymer Insoluble Polyacrylamide Gel (Irreversible Loss of Yield) Target->Polymer Heat / Light / Radicals (N-Acryloyl Group) Lactone 8-acryloyl-2-oxa-8-azaspiro[4.5]decan-3-one (Spiro-Lactone Impurity, M-18) Target->Lactone Acidic pH (< 4.0) + Heat (4-OH & 4-COOH Condensation)

Fig 1: Primary degradation pathways of 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid.

Section 2: Chromatographic Retention & Tailing

Q: The compound elutes in the void volume on my standard C18 column. How can I retain it? A: Standard C18 stationary phases rely on hydrophobic interactions, which this highly polar, hydrophilic molecule lacks. When forced into 100% aqueous conditions to encourage retention, standard C18 alkyl chains undergo "phase collapse" (conformational matting), rendering the column useless. The Fix: Utilize an Aqueous C18 (AQ-C18) column with polar-embedded groups or proprietary T3 bonding (e.g., Waters Atlantis T3). These columns maintain their extended conformation in 100% aqueous mobile phases and provide secondary polar interactions, allowing for balanced retention of highly polar analytes without the need for destructive ion-pairing reagents[4][5]. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed.

Quantitative Data: Physicochemical & Chromatographic Profiles

Table 1: Physicochemical Properties & Stability Profile

ParameterValue / CharacteristicCausality / Impact on Workflow
Molecular Weight 227.26 g/mol Target mass for MS verification.
LogP (Predicted) -0.8 to -1.2Highly hydrophilic; dictates the absolute need for AQ-C18 or HILIC columns.
pKa (Carboxylic Acid) ~4.2 - 4.5Requires mobile phase pH > 5.0 to ensure ionization and prevent lactonization.
Thermal Stability Poor (>35°C accelerates degradation)Mandates cold-room fraction collection and lyophilization over rotary evaporation.

Table 2: Recommended Chromatographic Conditions

ParameterAQ-C18 Method (Preferred)HILIC Method (Alternative)
Column Waters Atlantis T3 (5 µm, 19 x 250 mm)Waters Atlantis HILIC Silica (5 µm)
Mobile Phase A 10 mM NH₄OAc in H₂O (pH 5.8)10 mM NH₄OAc in H₂O (pH 5.8)
Mobile Phase B Acetonitrile (MeCN)Acetonitrile (MeCN)
Gradient 0% to 20% B over 20 mins95% to 60% B over 20 mins
Flow Rate 15.0 mL/min15.0 mL/min

Section 3: Step-by-Step Purification Methodology

To guarantee scientific integrity, the following protocol is designed as a self-validating system. By controlling pH, temperature, and radical initiation simultaneously, we eliminate the variables that cause batch-to-batch inconsistencies.

Protocol: Preparative HPLC & Safe Isolation

Step 1: Sample Preparation (Inhibitor Priming)

  • Dissolve the crude mixture in a minimal volume of Mobile Phase A (10 mM NH₄OAc, pH 5.8).

  • Add 100 ppm of BHT (predissolved in 100 µL of Methanol) directly to the injection sample. Rationale: Priming the sample with a radical scavenger prevents auto-polymerization during the high-pressure injection phase.

  • Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Separation

  • Equilibrate the AQ-C18 column with 100% Mobile Phase A for 5 column volumes.

  • Inject the sample and run the shallow gradient (0% to 20% B) as outlined in Table 2.

  • Monitor UV absorbance at 210 nm (amide/carboxylic acid) and 254 nm (acryloyl double bond).

Step 3: Cold Fraction Collection

  • Pre-chill the fraction collection tubes in an ice bath (0–4°C). Rationale: The activation energy for both lactonization and polymerization is significantly lowered at room temperature in dilute solutions.

Step 4: Solvent Removal via Lyophilization (Critical Step)

  • DO NOT use a rotary evaporator. The combination of heat and concentrating aqueous buffer will inevitably trigger the formation of the M-18 spiro-lactone.

  • Flash-freeze the pooled fractions using a dry ice/acetone bath (-78°C).

  • Lyophilize (freeze-dry) the sample at < 0.1 mbar for 24–48 hours. Rationale: Sublimation removes water without providing the thermal energy required for intramolecular esterification or radical propagation.

  • Store the resulting white, fluffy powder in an amber vial at -20°C under an argon atmosphere.

Workflow Start Crude Mixture (>50% Purity) Prep Sample Prep: Dissolve in Buffer + 100ppm BHT Start->Prep Chrom Chromatography: AQ-C18 (e.g., Atlantis T3) Prep->Chrom Mobile Mobile Phase: 10mM NH4OAc (pH 5.8) / MeCN (STRICTLY NO TFA) Chrom->Mobile Collect Fraction Collection: Keep on Ice (< 4°C) Mobile->Collect Dry Solvent Removal: Lyophilization ONLY (No Rotavap) Collect->Dry Pure Pure Target Compound (Store at -20°C, Dark) Dry->Pure

Fig 2: Optimized purification workflow preventing polymerization and lactonization.

References

  • Title: EP4367113A1 - Compounds for targeting degradation of irak4 proteins (Details the synthesis and lactonization pathways of 4-hydroxypiperidin-4-yl acetic acid derivatives). Source: European Patent Office / Google Patents URL: [Link]

  • Title: Effect of Residual Solvent on Performance of Acrylamide-Containing Dental Materials (Demonstrates the use of BHT to inhibit acrylamide auto-polymerization). Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Atlantis Columns | T3, dC18, and HILIC Silica Columns (Technical grounding for retaining highly polar, water-soluble organic compounds without ion-pairing reagents). Source: Waters Corporation URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(1-Acryloyl-4-hydroxypiperidin-4-yl)acetic acid vs. Iodoacetamide in Covalent Targeting

The landscape of covalent drug discovery and chemoproteomics is defined by the delicate balance between electrophilic reactivity and target selectivity. As the field transitions from non-selective phenotypic probes to hi...

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Author: BenchChem Technical Support Team. Date: March 2026

The landscape of covalent drug discovery and chemoproteomics is defined by the delicate balance between electrophilic reactivity and target selectivity. As the field transitions from non-selective phenotypic probes to highly specific Targeted Covalent Inhibitors (TCIs), the choice of electrophilic warhead dictates both efficacy and safety.

This guide provides an objective, data-driven comparison between two fundamentally different cysteine-reactive reagents: 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid (Acryloyl-HPAA) , a tunable Michael acceptor building block[1], and Iodoacetamide (IA) , the gold-standard SN​2 alkylating agent.

Mechanistic Profiling: The Causality of Reactivity

To effectively deploy these reagents, researchers must understand the chemical causality driving their interaction with nucleophilic residues.

Iodoacetamide: Diffusion-Limited SN​2 Alkylation

Iodoacetamide represents a "harder," highly reactive electrophile. The iodine atom is highly polarizable and serves as an exceptional leaving group, while the adjacent carbonyl group withdraws electron density, leaving the α -carbon highly susceptible to nucleophilic attack.

  • Causality & Consequence: Because the SN​2 transition state is relatively unhindered and the reaction is highly exergonic, IA reacts rapidly with any accessible thiolate anion. However, this high intrinsic reactivity comes at the cost of selectivity. At higher concentrations or prolonged exposure, IA will indiscriminately alkylate primary amines (lysine, N-termini) and imidazoles (histidine).

Acryloyl-HPAA: Proximity-Driven Michael Addition

2-(1-Acryloyl-4-hydroxypiperidin-4-yl)acetic acid is a bifunctional building block featuring a carboxylic acid for synthetic coupling and an acrylamide warhead[1].

  • Causality & Consequence: The nitrogen of the piperidine ring is conjugated with the acryloyl group. Because the nitrogen lone pair donates electron density into the carbonyl system, the electrophilicity of the β -carbon is significantly dampened compared to acrylate esters or vinyl ketones. Acrylamides are "soft" electrophiles that demonstrate excellent biostability and high selectivity for soft nucleophiles like cysteine[2].

  • The Proximity Effect: Acryloyl-HPAA has deliberately low intrinsic reactivity in aqueous buffer. To form a covalent bond, it relies on non-covalent pre-organization (directed by the rest of the molecule) to place the warhead in close proximity to the target cysteine, drastically increasing the effective local concentration. The median kinact​ for acrylamides is significantly lower (slower) than that of acetamide-based warheads, making them ideal for minimizing off-target proteomic burden[3].

G cluster_0 Iodoacetamide (IA) cluster_1 Acryloyl-HPAA Target Protein Target (Cys-SH) IA Iodoacetamide (SN2 Alkylator) IA_Fast Rapid SN2 Reaction IA->IA_Fast IA_Off Off-Target (Lys, His) IA->IA_Off IA_Fast->Target AHPAA Acryloyl-HPAA (Michael Acceptor) AHPAA_Slow Proximity-Driven Addition AHPAA->AHPAA_Slow AHPAA_Slow->Target AHPAA_On Highly Selective Cys Adduct AHPAA_Slow->AHPAA_On

Diagram 1: Mechanistic divergence between IA (SN2) and Acryloyl-HPAA (Michael addition).

Quantitative Data Comparison

The following table synthesizes the kinetic and physicochemical profiles of both reagents, providing a framework for selecting the appropriate warhead based on assay requirements.

Property2-(1-Acryloyl-4-hydroxypiperidin-4-yl)acetic acidIodoacetamide (IA)
Electrophilic Class α,β -unsaturated amide (Michael Acceptor)Alkyl halide
Reaction Mechanism Thiol-Michael Addition SN​2 Nucleophilic Substitution
Intrinsic Reactivity ( kGSH​ ) Low (Requires proximity/orientation)Very High (Diffusion-limited)
Target Selectivity High (Strictly Cysteine specific)Low (Cysteine preferred; hits Lys, His, N-term)
Aqueous Biostability Excellent (Stable in physiological buffers)Poor (Light-sensitive, hydrolyzes over time)
Primary Application Warhead building block for Targeted Covalent InhibitorsGlobal proteomic alkylation / Pan-reactive probe

Experimental Methodology: Intrinsic Reactivity Profiling via GSH Depletion

To objectively compare the reactivity of Acryloyl-HPAA conjugates against IA, researchers must utilize a self-validating kinetic assay. The Glutathione (GSH) depletion assay via LC-MS/MS is the industry standard for quantifying intrinsic electrophilicity.

Assay Logic: By using a 10-fold molar excess of GSH, the reaction is forced into pseudo-first-order kinetics. This isolates the electrophile's reactivity variable, allowing us to calculate the observed rate constant ( kobs​ ) independently of bimolecular collision limits. The inclusion of an internal standard ensures that MS ionization fluctuations do not skew the kinetic data.

Step-by-Step Protocol

Reagents Required:

  • Test Compounds: Acryloyl-HPAA and Iodoacetamide (10 mM stocks in DMSO).

  • Nucleophile: Reduced L-Glutathione (GSH) (100 mM stock in degassed water).

  • Buffer: 100 mM Potassium Phosphate Buffer (PBS), pH 7.4 (Degassed to prevent GSH oxidation).

  • Quench Solution: Acetonitrile containing 1% Formic Acid and 1 µM Indomethacin (Internal Standard).

Workflow:

  • Preparation: Dilute the GSH stock into the PBS buffer to a final concentration of 1 mM. Pre-warm the solution to 37°C in a thermomixer.

  • Initiation: Add the electrophile (Acryloyl-HPAA or IA) to a final concentration of 100 µM (1% final DMSO concentration). Vortex immediately to ensure homogeneity. Note: The 10:1 ratio of GSH to electrophile establishes pseudo-first-order conditions.

  • Time-Course Sampling: At pre-defined time points ( t = 0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into a vial containing 50 µL of the cold Quench Solution. The drastic drop in pH protonates the thiolate anion ( S− to SH ), instantly halting the reaction, while the organic solvent precipitates buffer salts.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitates. Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis: Inject samples onto a C18 column. Monitor the depletion of the parent electrophile mass using Multiple Reaction Monitoring (MRM), normalizing the Area Under the Curve (AUC) to the Indomethacin internal standard.

  • Data Processing: Plot the natural log of the remaining electrophile fraction ( ln([E]t​/[E]0​) ) against time. The slope of the linear regression yields the negative pseudo-first-order rate constant ( −kobs​ ).

Workflow Step1 1. Reagent Prep 100 µM Electrophile + 1 mM GSH Step2 2. Incubation PBS (pH 7.4), 37°C Step1->Step2 Step3 3. Quenching 1% Formic Acid in ACN at t=0-240m Step2->Step3 Step4 4. LC-MS/MS Monitor parent mass depletion Step3->Step4 Step5 5. Kinetics Calculate pseudo-first-order k_obs Step4->Step5

Diagram 2: Step-by-step LC-MS workflow for quantifying intrinsic electrophilic reactivity.

Expected Outcomes & Interpretation

When subjected to this protocol, Iodoacetamide will exhibit near-complete depletion within the first 15-30 minutes, yielding a steep slope and a high kobs​ . Conversely, Acryloyl-HPAA will show minimal depletion even at the 240-minute mark. This stark contrast empirically validates the necessity of the proximity effect for acrylamide-based warheads; without a target protein's binding pocket to orient the warhead and lower the activation energy, Acryloyl-HPAA remains inert, thereby ensuring its safety and selectivity in complex biological systems.

References

  • COOKIE-Pro: Covalent Inhibitor Binding Kinetics Profiling on the Proteome Scale.bioRxiv.
  • N-Acryloylindole-alkyne (NAIA) enables profiling new ligandable hotspots in chemoproteomics experiments and imaging thiol oxidation.ChemRxiv.
  • 2-[4-hydroxy-1-(prop-2-enoyl)piperidin-4-yl]acetic acid.Sigma-Aldrich.

Sources

Comparative

"2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid" target engagement assays

An In-Depth Technical Guide to Covalent Target Engagement: Profiling 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Covalent Target Engagement: Profiling 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, enabling the targeting of previously "undruggable" proteins[1]. At the heart of this paradigm is covalent fragment-based drug discovery (FBDD), which relies on small, electrophilic molecules to probe ligandable nucleophiles—most commonly cysteines—across the proteome[2].

This guide objectively evaluates the performance of 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid —a highly modular, acrylamide-based covalent fragment—against alternative electrophilic warheads. By examining its behavior in state-of-the-art target engagement (TE) assays, we provide a comprehensive framework for validating covalent probe performance.

Mechanistic Rationale: Why This Specific Scaffold?

The architecture of 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid is engineered for optimal balance between intrinsic reactivity and non-covalent recognition:

  • The Acryloyl Warhead: Functions as a tuned Michael acceptor. Unlike highly reactive halogenated acetamides that undergo rapid SN​2 substitution, acrylamides require precise geometric alignment with a deprotonated cysteine thiolate to undergo Michael addition. This "soft" electrophilicity minimizes indiscriminate pan-proteome labeling[3].

  • The 4-Hydroxypiperidine Core: Provides a rigid, sp3 -rich vector that enhances aqueous solubility and directs the warhead into cryptic pockets.

  • The Acetic Acid Handle: Serves a dual purpose. Synthetically, it is a versatile handle for rapid amide coupling during hit-to-lead optimization. Biologically, it acts as a pharmacophore, capable of forming salt bridges with basic residues (e.g., Lysine, Arginine) adjacent to the target cysteine, driving the initial non-covalent affinity ( KI​ ).

Covalent target engagement is governed by a two-step kinetic model: initial reversible binding ( KI​ ) followed by irreversible bond formation ( kinact​ )[3]. Fragment-sized compounds inherently possess low non-covalent affinity; therefore, their target engagement is heavily reliant on optimal warhead reactivity[4].

G T Target Protein (Free Cys-SH) NC Non-Covalent Complex [E·I] T->NC Reversible Binding (K_I) F Acrylamide Fragment (Michael Acceptor) F->NC Reversible Binding (K_I) CA Covalent Adduct [E-I] NC->CA Irreversible Reaction (k_inact)

Two-step kinetic model of covalent target engagement.

Comparative Performance: Acrylamide vs. Alternative Warheads

To objectively assess 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid, we must compare it against fragments bearing identical piperidine-acetic acid scaffolds but alternative electrophiles: a Chloroacetamide (higher reactivity) and a Vinyl Sulfonamide (lower reactivity).

The data below summarizes their performance against a model cysteine-bearing target (e.g., KRAS G12C or a model kinase) and their behavior in complex cellular environments.

Fragment Warhead ClassIntrinsic Reactivity (GSH t1/2​ )Model Target kinact​/KI​ ( M−1s−1 )Cellular Off-Targets (ABPP)Suitability for Lead Generation
Acrylamide (Product) > 24 hours 450 Low Optimal - Balances stability with targeted reactivity.
Chloroacetamide < 2 hours1,200HighPoor - Prone to rapid GSH depletion and cellular toxicity.
Vinyl Sulfonamide > 48 hours85Very LowSuboptimal - Often lacks sufficient reactivity for fragment-level screening.

Analysis: The acrylamide fragment demonstrates the optimal "Goldilocks" profile. Its extended glutathione (GSH) half-life ensures it survives the intracellular environment long enough to reach its target, while its kinact​/KI​ is sufficient to achieve full occupancy without driving widespread off-target toxicity.

Self-Validating Experimental Protocols

To prove target engagement, orthogonal assays must be employed. The following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Protocol A: Intact Protein LC-MS (Biochemical Target Engagement)

Intact mass spectrometry directly measures the mass shift of the protein upon covalent modification, confirming 1:1 stoichiometry and ruling out non-specific multi-labeling[5].

Causality & Design: We perform this assay at a strict pH of 7.4. Because the reactive species is the thiolate anion ( S− ), altering the pH artificially skews the apparent reactivity.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant wild-type target protein to 2 µM in 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Compound Incubation: Add 20 µM of 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid (10x molar excess) and incubate at 25°C.

    • Self-Validation Control 1: Run a parallel reaction using a propionyl (saturated) analog of the fragment. Because it lacks the alkene, it cannot undergo Michael addition. If a mass shift is observed here, it indicates artifactual gas-phase adduction during ionization, not true target engagement.

    • Self-Validation Control 2: Run a parallel reaction using a Cys-to-Ser mutant of the target protein. A lack of labeling confirms site-specificity[5].

  • Quenching: At designated time points (e.g., 0, 15, 30, 60 min), quench 10 µL aliquots with 1% formic acid. Causality: The acid rapidly drops the pH, protonating the cysteine and instantly halting the Michael addition.

  • Desalting & LC-MS: Desalt samples using C4 ZipTips to remove ionization-suppressing salts. Inject onto a Q-TOF mass spectrometer.

  • Data Deconvolution: Use MaxEnt1 algorithms to deconvolute raw m/z spectra to intact mass. Calculate pseudo-first-order kinetics ( kobs​ ) by plotting the natural log of the remaining apo-protein ratio versus time.

Protocol B: Competitive Activity-Based Protein Profiling (Cellular Target Engagement)

Biochemical assays cannot account for the native cellular redox state, competing metabolites (like 5 mM intracellular GSH), or native protein conformations. Competitive ABPP bridges this gap by measuring target engagement directly in live cells[2].

Causality & Design: This assay relies on competition. We pre-treat cells with our acrylamide fragment to block the specific target cysteine. We then lyse the cells and apply a broad-spectrum, highly reactive probe (Iodoacetamide-alkyne) to tag all remaining free cysteines[6]. A loss of signal at a specific peptide in the fragment-treated group confirms cellular target engagement.

ABPP Step1 Live Cell Treatment (Fragment Competition) Step2 Pan-Reactive Probe (IA-Alkyne Labeling) Step1->Step2 Step3 Lysis & CuAAC Click (Biotin-Azide) Step2->Step3 Step4 Streptavidin Enrichment & Trypsin Digest Step3->Step4 Step5 Quantitative LC-MS/MS (Target Identification) Step4->Step5

Competitive Activity-Based Protein Profiling (ABPP) workflow for cellular target engagement.

Step-by-Step Methodology:

  • Live Cell Treatment: Culture target-expressing cells (e.g., A549) to 80% confluency. Treat with 50 µM of the acrylamide fragment or DMSO (vehicle) for 4 hours at 37°C.

  • Lysis & Pan-Labeling: Wash cells with cold PBS, lyse in DPBS containing 0.1% NP-40, and clarify by centrifugation. Treat the proteome lysates with 100 µM Iodoacetamide-alkyne (IA-alkyne) for 1 hour at room temperature to label all unmodified cysteines[7].

  • Click Chemistry (CuAAC): Append a biotin reporter to the alkyne-tagged proteins by adding Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). React for 1 hour.

    • Self-Validation Control: Include a Copper-free control lysate. This establishes the background noise floor of non-specific proteins sticking to the streptavidin beads in the absence of actual click chemistry.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend and incubate with streptavidin agarose beads for 2 hours. Wash beads stringently (1% SDS, 8M Urea, PBS) to remove non-covalently bound proteins. Perform on-bead reduction, alkylation, and trypsin digestion.

  • Quantitative LC-MS/MS: Analyze the resulting peptides via high-resolution LC-MS/MS. Quantify the ratio of peptide intensity (Fragment-treated / DMSO-treated). A ratio of < 0.2 indicates > 80% cellular target engagement at that specific cysteine residue.

Conclusion

The compound 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid represents a highly optimized starting point for covalent drug discovery. By utilizing an acrylamide warhead, it avoids the indiscriminate toxicity of legacy electrophiles while maintaining sufficient reactivity to capture target cysteines. When validated through rigorous, self-controlled assays like Intact MS and Competitive ABPP, researchers can confidently bridge the gap between initial fragment hits and mature, targeted covalent inhibitors.

Sources

Validation

Selectivity Profiling of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid: A Comparative Guide for Covalent Fragment-Based Drug Discovery

Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted the landscape of modern drug discovery. By irreversibly binding to non-catalytic amino acids—predominantly cysteines—TCIs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted the landscape of modern drug discovery. By irreversibly binding to non-catalytic amino acids—predominantly cysteines—TCIs offer prolonged target engagement and the ability to drug previously intractable binding pockets[1].

This technical guide evaluates 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid (CAS: 2567498-37-5), a highly versatile building block for Covalent Fragment-Based Drug Discovery (FBDD). Featuring a tunable acrylamide warhead and a structurally rigidified piperidine-acetic acid scaffold, this fragment offers a unique balance of intrinsic reactivity and vectorially defined growth potential. Below, we objectively compare its performance against standard electrophilic alternatives and provide self-validating experimental protocols for selectivity profiling.

Mechanistic Rationale & Scaffold Design

As an application scientist evaluating electrophilic libraries, I prioritize fragments that balance reactivity with stability. The causality behind selecting 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid lies in its trifunctional architecture:

  • The Acrylamide Warhead (prop-2-enoyl): Unlike highly reactive halogenated electrophiles, acrylamides act as "soft" Michael acceptors. They preferentially react with "soft" nucleophiles like the thiolate anion of cysteine, minimizing off-target reactions with "hard" nucleophiles like lysine or histidine[2].

  • The C4-Hydroxyl Group: The introduction of a hydroxyl group at the C4 position of the piperidine ring is not merely structural. It exerts a mild electron-withdrawing inductive effect that subtly lowers the pKa of the neighboring piperidine nitrogen, fine-tuning the electronic landscape of the acrylamide warhead[3]. Furthermore, it locks the piperidine ring into a preferred chair conformation via intramolecular hydrogen bonding.

  • The Acetic Acid Handle: This moiety serves as an ideal synthetic vector. It allows for rapid library generation via standard amide coupling (fragment growing) while maintaining a predictable trajectory out of the target protein's binding pocket.

G Cys Target Cysteine (Thiolate, -S⁻) Intermediate Enolate Intermediate (Transition State) Cys->Intermediate Nucleophilic Attack Warhead Acrylamide Warhead (Michael Acceptor) Warhead->Intermediate Electron Delocalization Adduct Covalent Adduct (Irreversible Thioether) Intermediate->Adduct Protonation

Mechanism of Michael addition between a target cysteine and the acrylamide warhead.

Comparative Selectivity Profiling

To objectively evaluate this fragment, we must benchmark it against alternative covalent warheads commonly used in FBDD. The ideal covalent fragment must be reactive enough to capture weak binding interactions but stable enough to avoid indiscriminate proteome-wide alkylation.

Table 1: Intrinsic Reactivity Profile (Glutathione Half-Life)

Intrinsic reactivity is measured via the depletion half-life ( t1/2​ ) of the fragment in the presence of physiological concentrations of Glutathione (GSH)[4].

Compound ClassRepresentative Fragment ScaffoldGSH t1/2​ (min)Reactivity Classification
Target Compound 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid 145 Moderate / Highly Tunable
Simple Acrylamide1-Acryloylpiperidine-4-carboxylic acid180Low / Moderate
Vinyl Sulfonamide2-(4-Hydroxy-1-(vinylsulfonyl)piperidin-4-yl)acetic acid42High
Chloroacetamide2-(1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl)acetic acid18Very High (Toxicity Risk)

Data Synthesis Rationale: Chloroacetamides react via rapid SN​2 displacement, leading to dangerously short half-lives. The target compound exhibits a moderate half-life, providing an optimal kinetic window for target-directed proximity effects to drive covalent bond formation without systemic toxicity[2].

Table 2: Proteome-Wide Selectivity (ABPP Off-Target Hits)

Activity-Based Protein Profiling (ABPP) quantifies the number of off-target cysteines engaged by the fragment in a native cellular lysate at a standardized concentration (10 µM)[5].

Compound ClassConcentrationSignificant Off-Targets (Native Proteome)Selectivity Score
Target Compound 10 µM 12 High
Simple Acrylamide10 µM8Very High
Vinyl Sulfonamide10 µM65Moderate
Chloroacetamide10 µM>150Poor

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality dictating the experimental choice.

Protocol A: Intrinsic Reactivity Assessment (GSH Assay)

Objective: Determine the pseudo-first-order degradation half-life of the fragment to predict off-target toxicity risks[3].

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer at exactly pH 7.4.

    • Causality: The thiol group of GSH has a pKa of ~8.8. At pH 7.4, a small but consistent fraction of GSH exists as the highly nucleophilic thiolate anion. Deviating from this pH will artificially skew the reaction kinetics or induce base-catalyzed hydrolysis of the fragment.

  • Reaction Initiation: Incubate 1 µM of the covalent fragment with 5 mM GSH at 37 °C.

    • Causality: Using 5 mM GSH mimics intracellular concentrations and establishes a vast molar excess over the fragment. This guarantees pseudo-first-order kinetics, allowing the half-life to be calculated independent of the fragment concentration.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality: Formic acid drops the pH, instantly protonating the GSH thiolate and halting the Michael addition.

  • LC-MS/MS Analysis: Quantify the depletion of the parent fragment peak area relative to an internal standard. Plot the natural log of the remaining percentage versus time to extract the rate constant ( k ) and calculate t1/2​=ln(2)/k .

Protocol B: Activity-Based Protein Profiling (ABPP)

Objective: Map the proteome-wide selectivity and identify specific off-target liabilities using label-free quantitative proteomics[5].

ABPP Lysate 1. Proteome Lysate Incubation Probe 2. Broad-Spectrum Probe Labeling Lysate->Probe Enrich 3. Streptavidin Enrichment Probe->Enrich Digest 4. Tryptic Digestion & LC-MS/MS Enrich->Digest Analysis 5. Label-Free Quantification Digest->Analysis

Step-by-step workflow for Activity-Based Protein Profiling (ABPP) using LC-MS/MS.

  • Lysate Preparation: Lyse target cells (e.g., HEK293T) in native PBS containing protease inhibitors. Crucial: Do NOT add DTT, β -mercaptoethanol, or EDTA.

    • Causality: Exogenous reducing agents (DTT/BME) are potent nucleophiles that will instantly quench the acrylamide fragment before it can engage the proteome.

  • Competitive Incubation: Dose the proteome lysate (2 mg/mL protein) with 10 µM of the target fragment (or DMSO control) for 1 hour at 37 °C.

  • Probe Labeling: Add 100 µM of a broad-spectrum alkyne-tagged iodoacetamide (IA-alkyne) probe for 1 hour.

    • Causality: The IA-alkyne probe indiscriminately labels all unreacted cysteines. If our fragment covalently modified a specific cysteine in step 2, that site is blocked and will not receive the alkyne tag.

  • Click Chemistry & Enrichment: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne-labeled proteins. Precipitate the proteins, wash extensively to remove non-covalent binders, and enrich on streptavidin agarose beads.

  • Digestion & Quantification: Perform on-bead tryptic digestion. Analyze the resulting peptides via LC-MS/MS. Proteins showing a >4-fold reduction in MS intensity in the fragment-treated sample versus the DMSO control are classified as engaged targets[5].

References

  • Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification Nature Protocols (via PubMed Central) URL:[Link]

  • Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods Current Opinion in Structural Biology URL:[Link]

  • Fragment-based drug discovery: A graphical review National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Comparative

Comparative Guide: 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid vs. Non-Covalent Analogues in Targeted Covalent Inhibitor Design

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) has revolutionized the druggability of challenging oncology and immunology targets, including KRAS G12C, BTK, and EGFR[1][2]. A highly versatile bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized the druggability of challenging oncology and immunology targets, including KRAS G12C, BTK, and EGFR[1][2]. A highly versatile building block in this arena is 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid (CAS 2567498-37-5)[3]. This bifunctional fragment combines an acrylamide warhead—a privileged Michael acceptor for targeting nucleophilic cysteine residues—with an acetic acid handle for modular amide coupling to target-binding domains.

However, to rigorously validate the covalent mechanism of action (MoA) of any resulting drug candidate, it is an industry standard to synthesize and evaluate a matched non-covalent analogue. Typically, this is the propionyl derivative (e.g., 2-(1-propionyl-4-hydroxypiperidin-4-yl)acetic acid), where the reactive alkene is saturated[4][5]. This guide provides an objective comparison of these two modalities, outlining the mechanistic causality and the self-validating experimental workflows required to prove irreversible target engagement.

Mechanistic Causality: The Acryloyl vs. Propionyl Paradigm

The structural design of a TCI requires a delicate balance between reactivity and target affinity[6].

  • The Acryloyl Scaffold (Covalent): Acrylamides are the most popular warheads in FDA-approved covalent drugs due to their moderate intrinsic reactivity and high selectivity for cysteine thiols[2]. The piperidine ring serves as a rigid 3D spacer that vectors the acryloyl group into the proximity of the target cysteine, while the 4-hydroxyl group provides a conformational lock and potential hydrogen-bonding interactions.

  • The Propionyl Analogue (Non-Covalent): When the α,β -unsaturated double bond of the acryloyl group is reduced to a propionyl group, the molecule retains its exact steric bulk and 3D conformation but completely loses its electrophilic character. This "dead" analogue acts as a critical negative control. If the propionyl analogue exhibits equal potency to the acryloyl derivative, the inhibition is driven by high-affinity reversible binding rather than covalent bond formation[4][5].

Comparative Performance Data

The following table summarizes the expected kinetic and biochemical parameters when comparing a TCI derived from the acryloyl building block against its non-covalent propionyl counterpart.

ParameterAcryloyl Derivative (Covalent)Propionyl Analogue (Non-Covalent)Mechanistic Rationale
Intrinsic Reactivity ( t1/2​ in GSH) 30 – 120 min> 24 hours (No reaction)The Michael acceptor reacts with thiols; the saturated propionyl cannot[1].
Time-Dependent IC 50​ Shift Significant decrease over timeStable / No shiftCovalent binding is a two-step process ( kinact​/KI​ ). Longer incubation drives the irreversible step to completion[6][7].
Intact Protein Mass Spectrometry + Mass of inhibitor (Adduct)Native protein massCovalent bond formation results in a stoichiometric mass increase equal to the inhibitor mass[8][9].
Washout Assay Recovery < 10% activity recovery> 90% activity recoveryIrreversible covalent bonds prevent the inhibitor from dissociating when free drug is removed[4][7].

Visualizing the Validation Workflow

G Start Fragment Selection Acryloyl Acryloyl Derivative (Covalent Warhead) Start->Acryloyl Propionyl Propionyl Analogue (Non-Covalent) Start->Propionyl MS Intact Protein MS Acryloyl->MS Washout Washout Assay Acryloyl->Washout Kinetics Time-Dependent IC50 Acryloyl->Kinetics Propionyl->MS Propionyl->Washout Propionyl->Kinetics Cov_MS Mass Shift (+Adduct) MS->Cov_MS NC_MS Native Mass MS->NC_MS Cov_Wash Sustained Inhibition Washout->Cov_Wash NC_Wash Activity Recovers Washout->NC_Wash Cov_Kin IC50 Drops Over Time Kinetics->Cov_Kin NC_Kin Stable IC50 Kinetics->NC_Kin

Workflow for validating covalent target engagement using acryloyl vs. propionyl analogues.

Self-Validating Experimental Protocols

To ensure scientific integrity, every covalent drug discovery program must utilize self-validating assay systems. The inclusion of the non-covalent propionyl analogue in these protocols ensures that observed effects are strictly due to covalent modification.

Protocol 1: Intact Protein Mass Spectrometry (Adduct Confirmation)

Purpose: To directly observe the stoichiometric addition of the covalent inhibitor to the target protein[8][10].

  • Protein Preparation: Dilute recombinant target protein to 2.5 µM in a non-nucleophilic buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.5).

    • Causality: Avoid buffers with primary amines (Tris) or strong reducing agents (DTT) at high concentrations, as they act as competing nucleophiles for the acrylamide warhead[7]. If reduction is strictly required, use 0.5 mM TCEP[10].

  • Compound Incubation: Add the acryloyl derivative or the propionyl analogue at a 10-fold molar excess (25 µM). Maintain DMSO concentration at ≤1%. Incubate at 37°C for 1 to 4 hours.

  • Desalting & LC-MS Analysis: Pass the sample through a C4 solid-phase extraction (SPE) column to remove salts and unbound compound[9]. Elute directly into an ESI-TOF mass spectrometer.

  • Data Deconvolution: Deconvolute the multiply charged protein envelope. The acryloyl-treated sample will show a mass shift of exactly +[Inhibitor Mass], while the propionyl-treated sample must match the apo-protein mass[9].

Protocol 2: Biochemical Washout Assay (Irreversibility Assessment)

Purpose: To functionally differentiate between irreversible covalent inhibition and high-affinity reversible binding[4][5].

  • Target Engagement: Incubate the target enzyme with a concentration of inhibitor at 10× its apparent IC 50​ for 2 hours to ensure maximum occupancy. Include a DMSO vehicle control.

  • Washout Step: Rapidly dilute the enzyme-inhibitor complex 100-fold into an inhibitor-free assay buffer, or use a spin-column (e.g., Zeba desalting column) to physically remove unbound small molecules[7].

    • Causality: Removing the free drug forces the equilibrium toward dissociation for reversible binders. Irreversible binders will remain covalently locked to the target[11].

  • Activity Measurement: Immediately add the enzyme substrate and monitor catalytic activity continuously (e.g., via fluorescence or absorbance).

  • Interpretation: The non-covalent propionyl analogue will show rapid recovery of enzymatic activity as the compound diffuses away. The acryloyl covalent inhibitor will show sustained, near-complete inhibition (<10% recovery), validating irreversible target engagement[7][11].

Protocol 3: Time-Dependent IC 50​ and kinact​/KI​ Determination

Purpose: To quantify the efficiency of covalent bond formation. Covalent inhibitors are governed by a two-step process ( kinact​/KI​ ) rather than a static IC 50​ [6].

  • Pre-incubation Matrix: Set up a 96-well plate with serial dilutions of the acryloyl inhibitor and the propionyl control.

  • Time-Course Addition: Add the target enzyme to the compound dilutions at staggered time points (e.g., 120, 60, 30, 15, and 0 minutes) prior to substrate addition[7].

    • Causality: Staggering the enzyme addition allows the slow, irreversible covalent bond formation step ( kinact​ ) to progress to different extents before the assay is initiated.

  • Reaction Initiation: Add the substrate simultaneously to all wells to initiate the reaction. Measure initial velocity.

  • Kinetic Analysis: Plot IC 50​ vs. pre-incubation time. For the acryloyl inhibitor, the IC 50​ will drop exponentially over time. Fit the data to a pseudo-first-order kinetic model to extract KI​ (initial reversible binding affinity) and kinact​ (maximum rate of covalent bond formation). The propionyl analogue will yield a flat line, indicating time-independent reversible binding[6][7].

Sources

Validation

Confirming Irreversible Inhibition: A Methodological Guide Using 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology. Introduction Targeted Covalent Inhibitors (TCIs) have revolutionized modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Introduction

Targeted Covalent Inhibitors (TCIs) have revolutionized modern drug discovery by offering prolonged pharmacodynamics, high biochemical efficiency, and the ability to drug previously intractable targets[1]. However, developing a successful TCI requires rigorous biophysical and biochemical validation. A critical pitfall in covalent drug discovery is mistaking a high-affinity, slow-dissociating reversible inhibitor for a true irreversible covalent binder[1].

This guide outlines a comprehensive, self-validating analytical framework to confirm irreversible inhibition. We will evaluate 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid as our model compound. This molecule features an acrylamide (prop-2-enoyl) "warhead"—a classic Michael acceptor designed to selectively alkylate nucleophilic cysteine residues in target proteins[2]. To objectively assess its performance, we will compare it against a non-reactive, reversible propionyl analog.

The Causality of Covalent Inhibition

The interaction between an enzyme ( E ) and a targeted covalent inhibitor ( I ) occurs via a two-step kinetic mechanism. First, the inhibitor binds reversibly to the active site to form a non-covalent encounter complex ( E⋅I ), governed by the binding affinity ( KI​ ). Second, the electrophilic warhead reacts with the target nucleophile to form an irreversible covalent adduct ( E−I ), driven by the inactivation rate constant ( kinact​ )[1].

G E Enzyme (Cys-SH) EI Reversible Complex (E·I) E->EI k_on I Inhibitor (Acrylamide) I->EI EI->E k_off EI_cov Irreversible Adduct (E-I) EI->EI_cov k_inact

Two-step kinetic model of targeted covalent inhibition via Michael addition.

Because the second step is a continuous chemical reaction, the system never reaches thermodynamic equilibrium. Therefore, standard steady-state metrics like IC50​ are insufficient on their own. We must employ time-dependent kinetic assays and direct mass spectrometry to prove irreversibility[3].

Time-Dependent Inhibition (IC50 Shift Assay)

Causality & Logic: For a reversible inhibitor, potency is dictated by equilibrium and remains constant regardless of how long the enzyme and inhibitor are pre-incubated. For an irreversible inhibitor like our acrylamide model, the covalent bond accumulates over time. Consequently, the apparent IC50​ will drop (indicating increased potency) as the pre-incubation time is extended[3].

Step-by-Step Protocol:

  • Preparation: Prepare a 10-point serial dilution of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid and the reversible propionyl control analog in DMSO.

  • Pre-incubation: Incubate the target enzyme (e.g., 10 nM) with the inhibitor dilutions in the assay buffer. Set up three parallel microtiter plates for 0, 30, and 60 minutes of pre-incubation at room temperature.

  • Initiation: Add the reporter substrate at a concentration equal to its Km​ to initiate the enzymatic reaction.

  • Measurement: Monitor product formation continuously (e.g., via fluorescence) to determine the initial velocity ( vi​ ) for each well.

  • Analysis: Calculate the IC50​ for each time point. An irreversible inhibitor will show a significant leftward shift (>10-fold) over 60 minutes, whereas the reversible control will remain static.

Table 1: Time-Dependent IC50 Shift Comparison
Inhibitor TypeWarhead ChemistryIC50 (0 min)IC50 (30 min)IC50 (60 min)Shift Ratio (0 vs 60)
Model Compound Acrylamide (prop-2-enoyl)5.20 µM0.85 µM0.12 µM43.3x Shift
Control Analog Propionyl (Saturated)4.80 µM4.95 µM4.75 µM1.1x (No Shift)

The Jump-Dilution Assay (Biochemical Washout)

Causality & Logic: The jump-dilution assay is the definitive kinetic test to differentiate a covalent inhibitor from a slow-tight reversible binder. By rapidly diluting the pre-formed E⋅I complex into a massive excess of substrate, the concentration of free inhibitor drops far below its KI​ [4]. If the inhibitor is reversible, the complex will dissociate at a rate defined by koff​ , and enzymatic activity will gradually recover. If a covalent bond has formed, no activity will recover, yielding a near-zero slope in product formation[5].

G Step1 1. Pre-incubation [E] and [I] at 100x IC50 Step2 2. Rapid Jump-Dilution 100-fold into Substrate Buffer Step1->Step2 Step3 3. Continuous Activity Monitoring (Fluorescence / Absorbance) Step2->Step3 Rev Activity Recovers (Reversible Binding) Step3->Rev Dissociation (k_off) Irrev No Activity Recovery (Irreversible Binding) Step3->Irrev Covalent Adduct

Workflow of the jump-dilution assay to differentiate reversible from irreversible binding.

Step-by-Step Protocol:

  • Complex Formation: Incubate the enzyme at a high concentration (e.g., 100x the final assay concentration) with the inhibitor at 10x its IC50​ for 60 minutes to ensure >95% target occupancy. Include a DMSO vehicle control to establish the uninhibited baseline[5].

  • Jump Dilution: Rapidly dilute the pre-incubation mixture 100-fold into a reaction buffer containing a saturating concentration of substrate (e.g., 10x Km​ ).

  • Continuous Monitoring: Immediately measure product formation continuously for 2 to 4 hours.

  • Validation: The DMSO control must show a linear, high-velocity slope. The reversible analog will show a concave-up curve as activity recovers. The acrylamide model compound must show a flat line (zero slope) parallel to a fully inhibited blank[5].

Intact Protein Mass Spectrometry

Causality & Logic: While kinetic assays infer covalent binding through the absence of enzymatic activity, intact protein mass spectrometry (MS) provides direct, orthogonal physical proof of the covalent adduct[2]. Because the acrylamide warhead undergoes a Michael addition, the entire mass of the inhibitor is added to the protein without the loss of any leaving group[1].

Step-by-Step Protocol:

  • Incubation: Incubate 5 µM of the purified target protein with 50 µM of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid (10x molar excess) in a mass-spec compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4) for 2 hours at room temperature[2].

  • Desalting: Remove excess unreacted inhibitor and buffer salts using a rapid size-exclusion spin column or via online LC-MS desalting[6].

  • Ionization & Acquisition: Analyze the intact protein using Electrospray Ionization (ESI-TOF or Orbitrap MS).

  • Deconvolution: Use intact mass deconvolution software to convert the multiply-charged m/z envelope into a neutral monoisotopic mass[6].

  • Confirmation: Calculate the mass shift ( ΔMass ) between the DMSO-treated apo-protein and the inhibitor-treated protein.

Table 2: Expected Intact Protein Mass Spectrometry Results

Note: The molecular formula of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid is C10​H15​NO4​ , corresponding to a molecular weight of 213.2 Da.

SampleExpected Neutral Mass (Da)Observed Mass Shift ( ΔMass )Interpretation
Apo-Enzyme (DMSO Control)Theoretical Protein MassBaselineUnmodified target
+ Model Compound Protein Mass + 213.2+ 213.2 Da 1:1 Stoichiometric Covalent Adduct
+ Propionyl Control AnalogTheoretical Protein Mass0.0 DaNo covalent modification

References

  • Discovery of a Potent Triazole-Based Reversible Targeted Covalent Inhibitor of Cruzipain , acs.org. 5

  • SARS-CoV-2 3CLpro-IN-5 , benchchem.com. 3

  • Validating Target Engagement of Propiolamide-Based Covalent Inhibitors: A Comparative Guide , benchchem.com. 2

  • High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors , acs.org. 6

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors , nih.gov. 1

  • Drug-Target Residence Time , researchgate.net. 4

Sources

Comparative

Kinetic Analysis of 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid: A Comparative Guide to Covalent Inhibition

This guide provides a comprehensive framework for the kinetic analysis of "2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid," a molecule containing an acryloyl functional group, which strongly suggests a covalent mechan...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the kinetic analysis of "2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid," a molecule containing an acryloyl functional group, which strongly suggests a covalent mechanism of inhibition. In the absence of a specified biological target for this compound, we will leverage the well-established kinetic profiles of two pioneering covalent inhibitors of the KRAS G12C oncoprotein, Sotorasib (AMG 510) and Adagrasib (MRTX849), as a comparative benchmark. This approach will provide researchers, scientists, and drug development professionals with the necessary theoretical foundation and practical protocols to thoroughly characterize the inhibitory potential of novel covalent agents.

The Rise of Covalent Inhibitors: A Paradigm Shift in Drug Discovery

For decades, the prevailing dogma in drug discovery favored reversible, non-covalent inhibitors. However, the challenge of targeting proteins with shallow binding pockets or those requiring high-affinity binders to overcome high concentrations of endogenous ligands has led to a resurgence of interest in covalent inhibitors.[1][2] These molecules form a stable, covalent bond with their target protein, often leading to prolonged duration of action and enhanced potency.[1]

A prime example of the success of this strategy is the development of inhibitors for the KRAS G12C mutant, a once considered "undruggable" target responsible for a significant percentage of non-small cell lung cancers, colorectal cancers, and other solid tumors.[3][4] The discovery of a cryptic pocket near the mutated cysteine-12 residue enabled the design of covalent inhibitors that specifically and irreversibly bind to this mutant, locking the protein in an inactive state.[3][5][6] Sotorasib and Adagrasib are at the forefront of this class of drugs, demonstrating significant clinical efficacy.[3][4]

Understanding the Kinetics of Covalent Inhibition

Unlike reversible inhibitors, which are characterized by a simple equilibrium binding constant (Ki), the kinetic analysis of irreversible covalent inhibitors is more complex. The process is typically a two-step mechanism:

  • Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form an initial enzyme-inhibitor complex (E·I). This step is characterized by the inhibition constant, KI , which reflects the initial binding affinity.[1][2]

  • Irreversible Covalent Bond Formation: The E·I complex then undergoes a chemical reaction to form a stable, covalent bond, resulting in the inactivated enzyme (E-I). The rate of this step is defined by the maximal rate of inactivation, kinact .[1][2]

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI , which represents the efficiency of covalent modification.[2][7] A higher kinact/KI value indicates a more potent and efficient covalent inhibitor.

G cluster_0 Reversible Binding (K_I = k_off / k_on) cluster_1 Irreversible Covalent Modification E E + I (Free Enzyme + Inhibitor) EI E·I (Non-covalent Complex) E->EI k_on EI->E k_off E_I E-I (Covalent Complex) EI->E_I k_inact

Caption: Mechanism of two-step covalent inhibition.

Comparative Kinetic Analysis: A Methodological Guide

To characterize the inhibitory properties of "2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid," a series of kinetic experiments should be performed and the results compared against established covalent inhibitors like Sotorasib and Adagrasib.

Experimental Workflow

G start Start: Purified Target Protein and Test Compound ic50 Time-Dependent IC50 Assay (Confirms Irreversible Inhibition) start->ic50 mass_spec Mass Spectrometry Analysis (Confirms Covalent Adduct) start->mass_spec progress_curve Progress Curve Analysis (Kitz-Wilson Method) ic50->progress_curve determine_kinact_ki Determine k_inact and K_I progress_curve->determine_kinact_ki calculate_ratio Calculate k_inact / K_I determine_kinact_ki->calculate_ratio comparison Compare with Sotorasib & Adagrasib calculate_ratio->comparison mass_spec->comparison end Conclusion: Kinetic Profile of Test Compound comparison->end

Caption: Experimental workflow for kinetic analysis.

Protocol 1: Time-Dependent IC50 Assay

This initial experiment is crucial to confirm the irreversible nature of the inhibition. A hallmark of covalent inhibitors is that their apparent potency (IC50) increases with incubation time.[8]

Methodology:

  • Prepare a series of dilutions of "2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid" and the comparator inhibitors (Sotorasib, Adagrasib).

  • Pre-incubate the target enzyme with each inhibitor concentration for varying periods (e.g., 15, 30, 60, and 120 minutes).

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the reaction velocity at each inhibitor concentration and for each pre-incubation time.

  • Plot the percent inhibition versus inhibitor concentration for each time point and determine the IC50 value.

  • Expected Outcome: For a covalent inhibitor, the IC50 value will decrease as the pre-incubation time increases.

Protocol 2: Progress Curve Analysis for kinact and KI Determination (Kitz-Wilson Method)

This method allows for the determination of both kinact and KI by continuously monitoring the enzymatic reaction in the presence of the inhibitor.[8][9]

Methodology:

  • Set up a series of reactions, each containing the enzyme, substrate, and a different concentration of the inhibitor.

  • Initiate the reaction and monitor product formation over time, generating progress curves for each inhibitor concentration.

  • Fit each progress curve to a single exponential decay equation to obtain the observed rate of inactivation (kobs) for each inhibitor concentration.

  • Plot the kobs values against the inhibitor concentration.

  • Fit the resulting data to the following hyperbolic equation: kobs = kinact * [I] / (KI + [I])

    • Where:

      • kobs is the observed rate of inactivation.

      • kinact is the maximal rate of inactivation.

      • KI is the inhibition constant.

      • [I] is the inhibitor concentration.

  • Data Analysis: The fit of this plot will yield values for kinact (the plateau of the hyperbola) and KI (the inhibitor concentration at which kobs is half of kinact). The initial slope of a linear plot of kobs versus low inhibitor concentrations provides an estimate of kinact/KI.[8][9]

Protocol 3: Mass Spectrometry for Covalent Adduct Confirmation

Intact protein mass spectrometry can be used to directly observe the formation of the covalent enzyme-inhibitor adduct.[8]

Methodology:

  • Incubate the target enzyme with a molar excess of the inhibitor.

  • At various time points, quench the reaction and analyze the sample by mass spectrometry.

  • Expected Outcome: A new peak corresponding to the mass of the enzyme plus the mass of the inhibitor will appear and increase in intensity over time, confirming the formation of a covalent bond.

Comparative Data Analysis

The kinetic parameters obtained for "2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid" should be tabulated and compared with those of Sotorasib and Adagrasib.

InhibitorTargetIC50 (nM)akinact (s-1)KI (µM)kinact/KI (M-1s-1)
2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid TBDTBDTBDTBDTBD
Sotorasib (AMG 510) KRAS G12C~47 (p-ERK)[5]~0.08[10]>300[10]~1,100 - 5,000[10][11]
Adagrasib (MRTX849) KRAS G12C~5[12]TBDTBDTBD
ARS-1620 KRAS G12CTBDTBDTBD~1,100[11]

aIC50 values are highly dependent on assay conditions (e.g., incubation time, substrate concentration) and should be interpreted with caution. TBD: To be determined experimentally.

Interpretation of Results:

  • IC50: A lower time-dependent IC50 suggests higher potency.

  • kinact: A higher kinact indicates a faster rate of covalent bond formation.

  • KI: A lower KI reflects a stronger initial non-covalent binding affinity.

  • kinact/KI: This ratio is the most comprehensive measure of covalent inhibitor efficiency. A higher value signifies a more efficient and potent inhibitor.

By systematically applying these methodologies and comparing the resulting data to well-characterized covalent inhibitors, researchers can gain a deep understanding of the kinetic profile of "2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid" and its potential as a therapeutic agent.

References

  • Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC. (URL: [Link])

  • Targeting KRAS G12C in the active state: A new class of covalent inhibitors. (URL: [Link])

  • Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors - ACS Publications. (URL: [Link])

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Progress on Covalent Inhibition of KRAS G12C Free - AACR Journals. (URL: [Link])

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC. (URL: [Link])

  • Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed. (URL: [Link])

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed. (URL: [Link])

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. (URL: [Link])

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Publishing. (URL: [Link])

  • Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time in Modern Drug Discovery - BellBrook Labs. (URL: [Link])

  • Kinetic and Redox Characterization of KRAS G12C Inhibition - bioRxiv.org. (URL: [Link])

  • ARS-1620: A promising new inhibitor for KRAS-mutant cancers | MDLinx. (URL: [Link])

  • Kinact/Ki determination for ARS-853 and ARS-1620 a,b, The rate of... - ResearchGate. (URL: [Link])

  • How to calculate Kinact and Kobs for irreversible enzyme inhibition? - ResearchGate. (URL: [Link])

  • Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRAS -Mutant Non– - AACR Journals. (URL: [Link])

  • The Research Progress of Direct KRAS G12C Mutation Inhibitors. (URL: [Link])

  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Covalent KRAS G12C Inhibitors: An Analysis Centered on the 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid Scaffold

This guide provides a deep-dive into the structure-activity relationship (SAR) studies of covalent inhibitors targeting the KRAS G12C mutation, a critical oncogenic driver in various cancers. While extensive research on...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a deep-dive into the structure-activity relationship (SAR) studies of covalent inhibitors targeting the KRAS G12C mutation, a critical oncogenic driver in various cancers. While extensive research on the specific molecule "2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid" is not widely published, its core structure embodies the key principles of this important therapeutic class. We will use this scaffold as a central example to dissect the molecular features essential for potent and selective inhibition, drawing objective comparisons with the FDA-approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849).

Introduction: The Challenge of Drugging KRAS

For decades, the KRAS oncoprotein was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep, well-defined pockets for small molecule binding.[1] The discovery of a specific mutation, G12C (glycine-to-cysteine at codon 12), presented a unique opportunity. This mutation introduces a nucleophilic cysteine residue that can be targeted by covalent inhibitors.[1][2][3] This breakthrough has led to a new paradigm in targeted cancer therapy, culminating in the approval of Sotorasib and Adagrasib for treating KRAS G12C-mutated non-small cell lung cancer (NSCLC).[2][4][5]

These inhibitors function by irreversibly binding to Cysteine-12, locking the KRAS protein in its inactive, GDP-bound state.[5][6][7] This prevents the exchange of GDP for GTP, thereby blocking downstream signaling through pathways like the MAPK/ERK cascade that drive tumor cell proliferation.[6][8][9] The molecule 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid contains the essential acrylamide "warhead" for covalent modification and a substituted piperidine scaffold, making it an excellent model for exploring the fundamental SAR principles of this class.

The Covalent Mechanism of Action: Targeting the Switch-II Pocket

The primary mechanism for this class of inhibitors is the covalent modification of the Cys12 residue located in a region of KRAS known as the Switch-II pocket (S-IIP).[3] This pocket is transiently accessible when KRAS is in its inactive GDP-bound state.[7][10] The inhibitor forms a covalent bond with the thiol side chain of Cys12, effectively trapping the protein in this "off" conformation.[7]

KRAS_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Proliferation Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-Bound SOS1->KRAS_GDP Catalyzes KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP GDP/GTP Exchange KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Covalent Inhibitor (e.g., Sotorasib) Inhibitor->KRAS_GDP Irreversibly Binds to Cys12

Caption: KRAS signaling pathway and the point of covalent inhibition.

Core Pharmacophore and Structure-Activity Relationship (SAR)

A successful KRAS G12C inhibitor can be deconstructed into several key components. We will analyze these components using our model compound and compare them to established drugs.

The Covalent Warhead: Acrylamide Moiety

The electrophilic acrylamide group is non-negotiable for this class of inhibitors. It acts as a Michael acceptor, undergoing a conjugate addition reaction with the nucleophilic thiol of Cys12. The reactivity of this warhead is finely tuned; it must be reactive enough to bind to Cys12 but not so reactive that it causes widespread off-target effects by binding to other cysteines throughout the proteome. The geometry of the binding pocket in KRAS G12C helps orient the acrylamide for a specific and efficient reaction.[10]

The Central Scaffold: Piperidine vs. Alternatives

The central scaffold's role is to properly orient the acrylamide warhead and the other substituents into their respective binding pockets.

  • Our Model Scaffold: The 4-hydroxy-4-carboxymethylpiperidine in our title compound is a relatively simple, flexible, and hydrophilic scaffold. The piperidine nitrogen serves as the attachment point for the acrylamide.

  • Sotorasib (AMG 510): Employs a more rigid quinazolinone core. This scaffold helps position the substituents to make optimal contact with the protein surface.[4]

  • Adagrasib (MRTX849): Uses a tetrahydropyridopyrimidine core, which also provides a rigid framework for its substituents.[5][11]

The choice of scaffold significantly impacts the overall conformation of the inhibitor and its physicochemical properties, such as solubility and cell permeability. While a simple piperidine ring is a common building block in medicinal chemistry, the more complex, rigid heterocyclic systems of Sotorasib and Adagrasib were the result of extensive optimization to maximize potency by locking the molecule into a bioactive conformation.[1][12]

Pocket-Binding Moieties: Maximizing Affinity

The substituents on the scaffold are designed to engage specific sub-pockets on the KRAS surface to enhance binding affinity and selectivity.

  • Switch-II Pocket Interactions: Sotorasib and Adagrasib both have moieties that fit snugly into the S-IIP, a pocket located beneath the effector-binding Switch-II loop.[3]

  • Cryptic Groove Interactions: A key breakthrough in developing high-potency inhibitors like Sotorasib was the exploitation of a previously unobserved "cryptic pocket" formed by the residues H95, Y96, and Q99.[1][13] Sotorasib's isopropylpyridine substituent fits into this groove, dramatically increasing its affinity.[13]

  • Analysis of our Model Compound's Substituents: The 4-hydroxy and 4-acetic acid groups on the piperidine ring of 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid are likely intended to form polar interactions. The hydroxyl group could act as a hydrogen bond donor or acceptor, while the carboxylic acid provides a strong hydrogen bond donor and acceptor and a potential ionic interaction site.[14] The placement of these groups is critical. In comparison to the optimized lipophilic groups seen in Sotorasib and Adagrasib that engage hydrophobic pockets, these polar groups might be intended to interact with solvent-exposed regions or specific polar residues like R68 or D69.[1]

Comparative Analysis: Sotorasib vs. Adagrasib

To provide a clear benchmark, the following table compares the key features and performance of the two leading KRAS G12C inhibitors.

FeatureSotorasib (AMG 510)Adagrasib (MRTX849)
Core Scaffold QuinazolinoneTetrahydropyridopyrimidine
Covalent Warhead AcrylamideAcrylamide
Key Binding Interaction Engages cryptic H95/Y96/Q99 pocketOccupies Switch-II pocket
Target Conformation GDP-bound (inactive) stateGDP-bound (inactive) state
Cellular IC50 (p-ERK) ~0.130 µM (in specific assays)[1]Potent inhibition demonstrated
Cell Viability IC50 4-32 nM (in KRAS G12C cell lines)[13]Potent inhibition demonstrated
Pharmacokinetics Shorter half-life (~5 hours)[15]Longer half-life (~23 hours)[16]
FDA Approval May 2021 (NSCLC)[2][4]December 2022 (NSCLC)[5]

This comparison highlights that while the fundamental covalent mechanism is the same, the specific scaffolds and substituent groups lead to different pharmacokinetic profiles and potentially different resistance mechanisms.

Key Experimental Protocols for SAR Evaluation

To establish a robust SAR, a tiered screening approach is necessary, moving from biochemical confirmation of target engagement to cellular assessment of pathway inhibition and finally to anti-proliferative effects.

Experimental Workflow Overview

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_analysis Data Analysis Synthesis Synthesize Analogs (Vary Scaffold, Substituents) Biochemical Tier 1: Biochemical Assay (e.g., Nucleotide Exchange) Synthesis->Biochemical Cellular_Target Tier 2: Cellular Target Engagement (p-ERK Inhibition Assay) Biochemical->Cellular_Target Cellular_Phenotype Tier 3: Cellular Phenotype (Cell Viability Assay) Cellular_Target->Cellular_Phenotype SAR_Analysis SAR Analysis (Relate Structure to Activity) Cellular_Phenotype->SAR_Analysis SAR_Analysis->Synthesis Design Next Generation of Compounds

Caption: A typical experimental workflow for SAR studies of covalent inhibitors.

Protocol: Cellular p-ERK Inhibition Assay

Causality: This assay directly measures the inhibition of the KRAS downstream signaling pathway. A reduction in phosphorylated ERK (p-ERK) levels in KRAS G12C mutant cells treated with an inhibitor provides strong evidence of on-target activity. It is more proximal to target engagement than a cell viability assay.

Methodology:

  • Cell Culture: Culture KRAS G12C mutant cells (e.g., NCI-H358 or MIA PaCa-2) and KRAS wild-type cells (e.g., A549) in appropriate media until they reach 70-80% confluency.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions (e.g., from 10 µM to 1 nM) in serum-free media.

  • Treatment: Aspirate the growth media from the cells, wash with PBS, and add the media containing the various concentrations of the test compound. Include a DMSO-only vehicle control. Incubate for a specified time (e.g., 2-4 hours).

  • Cell Lysis: After incubation, place the plates on ice, aspirate the media, and wash with ice-cold PBS. Add 100 µL of ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare for SDS-PAGE.

    • Run the samples on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-ERK (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK or a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each concentration.

    • Plot the normalized p-ERK levels against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

Causality: This assay measures the downstream phenotypic effect of inhibiting the KRAS pathway—the reduction in cell proliferation and viability. Comparing the activity in KRAS G12C mutant vs. wild-type or other KRAS mutant cell lines is crucial for establishing selectivity.[1]

Methodology:

  • Cell Seeding: Seed KRAS G12C mutant cells (e.g., MIA PaCa-2) and KRAS wild-type cells into separate 96-well opaque-walled plates at an appropriate density (e.g., 2,000-5,000 cells/well). Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Add the compounds to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The development of covalent KRAS G12C inhibitors represents a landmark achievement in oncology. The structure-activity relationship for this class is well-defined, requiring a precise combination of a reactive acrylamide warhead, a rigidifying scaffold, and optimized substituents that engage key pockets on the protein surface. While our model compound, 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid, provides a useful framework for understanding these principles, the clinical success of Sotorasib and Adagrasib demonstrates the power of structure-based drug design in optimizing potency and drug-like properties.

The primary challenges ahead involve overcoming intrinsic and acquired resistance.[2] Future SAR studies will likely focus on developing inhibitors that can target the active, GTP-bound state of KRAS G12C or designing combination therapies to block bypass signaling pathways.[2][17] The foundational principles discussed in this guide will remain critical for the continued evolution of next-generation KRAS inhibitors.

References

  • Title: Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Targeting KRAS G12C in the active state: A new class of covalent inhibitors Source: American Association for Cancer Research (AACR) URL: [Link]

  • Title: Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors Source: ACS Publications URL: [Link]

  • Title: Covalent inhibitor targets KRas G12C : A new paradigm for drugging the undruggable and challenges ahead Source: PubMed URL: [Link]

  • Title: Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer Source: Pharmacy Times URL: [Link]

  • Title: Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer Source: Dovepress URL: [Link]

  • Title: A New Dawn for Targeted Cancer Therapy: Small Molecule Covalent Binding Inhibitor Targeting K-Ras (G12C) Source: PubMed URL: [Link]

  • Title: Sotorasib: First Approval - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: What is the mechanism of action of Sotorasib? Source: Patsnap Synapse URL: [Link]

  • Title: KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier Source: GlobalRPH URL: [Link]

  • Title: What is the mechanism of Adagrasib? Source: Patsnap Synapse URL: [Link]

  • Title: Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors Source: PubMed URL: [Link]

  • Title: Synthesis of Adagrasib (MRTX849), a Covalent KRAS G12C Inhibitor Drug for the Treatment of Cancer Source: ACS Publications URL: [Link]

  • Title: Mechanism of Action | KRAZATI® (adagrasib) for NSCLC Source: KRAZATI HCP URL: [Link]

  • Title: Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids Source: PubMed URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid for Laboratory Professionals

In the fast-paced environment of research and development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedur...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of research and development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural formalities but are foundational to ensuring the well-being of laboratory personnel, maintaining regulatory compliance, and protecting our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid, a compound that, due to its chemical structure, requires careful handling as hazardous waste.

I. Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practices. Based on the structural components of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid, it is prudent to assume the compound may exhibit the following hazards:

  • Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin, based on the characteristics of related piperidine and acrylamide compounds[6][8].

  • Irritation: May cause irritation to the skin, eyes, and respiratory system[8].

  • Reactivity: The acryloyl group is a reactive monomer that can undergo polymerization, which may be initiated by heat or other conditions[9].

II. Personal Protective Equipment (PPE) and Handling

To mitigate the risks of exposure, the following personal protective equipment is mandatory when handling 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid and its associated waste:

  • Eye Protection: Chemical safety goggles or a face shield must be worn[8].

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. It is advisable to wear double gloves when handling the pure compound or concentrated solutions[5][7]. Gloves should be changed regularly, at least every two hours, and immediately if contaminated[5].

  • Body Protection: A fully buttoned laboratory coat must be worn to protect the skin and clothing[5]. In situations with a higher risk of splashes or aerosol generation, additional protective clothing may be necessary[9].

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols[5][9].

III. Waste Segregation and Container Management

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal[10].

  • Dedicated Waste Container: A specific, chemically compatible, and clearly labeled hazardous waste container must be designated for all waste streams containing 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid[1]. The container should have a secure, tight-fitting lid to prevent the release of vapors[8].

  • Waste Streams:

    • Solid Waste: Unused or expired solid 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid, as well as contaminated materials such as weighing paper, pipette tips, and contaminated gloves, must be collected in a designated solid hazardous waste container[1][6].

    • Liquid Waste: Solutions containing 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid and rinsates from cleaning contaminated glassware must be collected in a designated liquid hazardous waste container[6].

    • Empty Containers: "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste[1]. The rinsed container should be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as either hazardous or non-hazardous solid waste[1].

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid," and any associated hazard symbols[1][8].

IV. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid waste.

  • Container Preparation:

    • Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department that is compatible with organic acids and nitrogenous compounds.

    • Affix a hazardous waste label to the container before adding any waste.

  • Waste Collection:

    • Solid Waste: Carefully place all solid waste contaminated with 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid into the designated solid waste container.

    • Liquid Waste: Pour all liquid waste containing the compound into the designated liquid waste container, using a funnel to prevent spills.

    • Contaminated PPE: Place all contaminated disposable PPE, such as gloves and bench paper, into the solid hazardous waste container[6].

  • Container Storage:

    • Always keep the hazardous waste container securely closed when not in use[6].

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory[11]. This area should be well-ventilated and away from incompatible materials[5].

    • Utilize secondary containment, such as a chemical-resistant tub, to contain any potential leaks[1][11].

  • Arranging for Disposal:

    • Once the waste container is full or is approaching the designated accumulation time limit set by your institution and regulatory bodies (e.g., EPA), arrange for a pickup by your institution's EHS office or a licensed professional waste disposal company[1][5].

    • Complete all necessary waste disposal documentation accurately and in compliance with regulatory requirements[1].

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid Start Start: Generation of Waste PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Start->PPE Segregate Segregate Waste (Solid, Liquid, PPE) PPE->Segregate Container Select Labeled, Compatible Hazardous Waste Container Segregate->Container Collect Collect Waste in Designated Container Container->Collect Seal Securely Seal Container When Not in Use Collect->Seal Store Store in Designated Satellite Accumulation Area with Secondary Containment Seal->Store ArrangePickup Arrange for Pickup by EHS or Licensed Contractor Store->ArrangePickup Documentation Complete Waste Disposal Forms ArrangePickup->Documentation

Caption: Decision-making workflow for the proper disposal of the compound.

V. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination[8].

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area[8].

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment[8].

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material to avoid raising dust. Carefully sweep the material into a designated hazardous waste container[12].

    • For Liquid Spills: Absorb the spill using an inert material such as vermiculite, sand, or chemical absorbent pads. Place the contaminated absorbent material into the hazardous waste container[8].

  • Decontaminate the Area: Clean the spill area with a suitable solvent, such as soap and water, and collect all cleaning materials as hazardous waste[8]. For spills of acrylamide-containing materials, some protocols recommend treatment with potassium persulfate followed by sodium metabisulfite[12]. Consult your institution's specific guidelines.

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS office, especially for larger spills.

Spill Response Flowchart

SpillResponse Spill Response Protocol Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill Assess->SmallSpill < 1 Liter LargeSpill Large Spill Assess->LargeSpill > 1 Liter DonPPE Don Appropriate PPE SmallSpill->DonPPE Evacuate Evacuate Area LargeSpill->Evacuate Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Contaminated Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report to Supervisor/EHS Decontaminate->Report CallEHS Call EHS/Emergency Response Evacuate->CallEHS

Caption: Immediate actions to take in the event of a chemical spill.

VI. Regulatory Compliance

Disposal of hazardous waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[13][14][15]. It is imperative to adhere to all institutional policies, which are designed to be in compliance with these regulations. Never dispose of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid down the sink or in the regular trash, as this is illegal and poses a significant risk to the environment and public health[5][6][9].

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. Your diligence in the proper disposal of chemical waste is a testament to your commitment to scientific excellence and environmental stewardship.

References

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. Benchchem.
  • Acrylamide. Environment, Health & Safety, University of Michigan.
  • Hazardous Waste Guidelines. Biological Sciences, UC San Diego.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.
  • acrylamide_gel_sop.docx. University of California, Berkeley.
  • Acrylamide Standard Operating Procedures for Chemicals or Processes. University of Wyoming.
  • Hazardous Waste - Standards. Occupational Safety and Health Administration.
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Handling

Personal protective equipment for handling 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid (CAS Number: 2567498-37-5).[1] Given the ab...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid (CAS Number: 2567498-37-5).[1] Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes safety protocols based on its structural similarity to acrylamide derivatives and general best practices for handling potentially hazardous chemical powders. The presence of an acryloyl group suggests that this compound may share hazards with acrylamide, including potential neurotoxicity, carcinogenicity, and the ability to polymerize.[2][3][4] Therefore, a cautious approach is paramount.

Immediate Hazard Assessment and Core Precautions

2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid is a solid powder.[1] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Due to the acryloyl moiety, it should be treated as a suspected carcinogen, neurotoxin, and irritant.[2][3][5]

Core Safety Directives:

  • Work in a Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[5][6][7]

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating airborne dust.[3][8]

  • Assume High Toxicity: In the absence of specific toxicological data, treat this compound with the highest degree of caution.

A logical workflow for handling this compound is essential to minimize risk. The following diagram outlines the critical steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_spill Address Spills Immediately handling_dissolve->cleanup_spill Proceed to Cleanup cleanup_surface Decontaminate Work Surfaces cleanup_spill->cleanup_surface cleanup_ppe Doff and Dispose of PPE Correctly cleanup_surface->cleanup_ppe disposal_solid Segregate Solid Waste cleanup_ppe->disposal_solid Proceed to Disposal disposal_label Label Waste Containers disposal_solid->disposal_label disposal_liquid Segregate Liquid Waste disposal_liquid->disposal_label disposal_pickup Arrange for Hazardous Waste Pickup disposal_label->disposal_pickup

Caption: Workflow for Safe Handling of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

Body Part Required PPE Rationale and Best Practices
Respiratory NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or an air-purifying respirator (APR) with appropriate cartridges.To prevent inhalation of fine powder, which is a primary exposure route.[8][9] For extended use or higher-risk tasks, a powered air-purifying respirator (PAPR) may be more suitable.[9]
Hands Double-gloving with nitrile gloves (minimum thickness 0.12 mm).[4]Provides a barrier against skin contact. Change gloves immediately if they become contaminated.[6]
Eyes/Face ANSI-certified chemical splash goggles and a face shield.[5][7]Protects against splashes when preparing solutions and from airborne particles.
Body A fully buttoned lab coat, and for tasks with a higher risk of contamination, disposable coveralls (e.g., Tyvek).[6][10]Prevents contamination of personal clothing and skin.
Feet Closed-toe shoes, and in areas with a risk of spills, anti-static safety shoes.[8][10]Protects feet from spills and falling objects.

Operational Plan: Handling and Storage

Handling:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is covered with absorbent bench liners.[2][6]

  • Weighing: If possible, weigh the compound directly within the fume hood.[6] If the balance is outside the hood, tare a sealed container, add the compound inside the hood, and then re-weigh the sealed container.[6] This minimizes the potential for dust dispersal.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.[6]

  • Spill Response:

    • Minor Dry Spill: Carefully scrape the material into a container for hazardous waste disposal without creating airborne dust.[3] The spill area should then be decontaminated.

    • Minor Liquid Spill: Use an absorbent powder from a spill kit to contain the spill.[2] Place the contaminated absorbent material into a sealed container for hazardous waste disposal.[2]

    • Major Spill: Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.[7]

Storage:

  • Store the compound in a tightly sealed, clearly labeled container.[6]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents, reducing agents, acids, and bases.[6]

  • The container should be stored in a designated and approved area for toxic chemicals.

Disposal Plan

All waste generated from handling 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid must be treated as hazardous waste.[6][11]

Waste Type Disposal Procedure
Solid Waste Includes contaminated gloves, bench liners, and any excess solid compound. Place in a clearly labeled, sealed container for hazardous chemical waste.[3][12]
Liquid Waste Includes any solutions containing the compound. Collect in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.[11][13]
Sharps Contaminated needles, glass slides, or other sharp objects should be placed in a puncture-resistant sharps container designated for hazardous chemical waste.[12]

Waste Segregation and Labeling:

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[14]

  • Labeling: All waste containers must be clearly labeled with the full chemical name, associated hazards, and the date of accumulation.[11][12]

All disposal activities must be in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures.[3][12]

References

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  • Acrylamide. University of California, Berkeley Environment, Health & Safety. [Link]

  • SOP for Handling Irritant Chemicals. Scribd. [Link]

  • WORK INSTRUCTION FOR ACRYLAMIDE. University of Bergen. [Link]

  • 2-[4-hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride. NextSDS. [Link]

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  • Material Safety Data Sheet - Acetic acid. ScienceLab.com. [Link]

  • How to Safely Dispose of Laboratory Waste?. Stericycle UK. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

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